1-Pentanethiol
Description
Amyl mercaptan appears as a clear colorless to light-yellow liquid with an offensive odor. Flash point 65°F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. May be toxic by inhalation.
Structure
3D Structure
Properties
IUPAC Name |
pentane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-2-3-4-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKMQKLGEQPLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S, Array | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041605 | |
| Record name | Pentyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amyl mercaptan appears as a clear colorless to light-yellow liquid with an offensive odor. Flash point 65 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. May be toxic by inhalation., Water-white to yellowish liquid with a strong, garlic-like odor; [NIOSH] Odor is strong and offensive; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; Meaty aroma, Water-white to yellowish liquid with a strong, garlic-like odor. | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Pentanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | 1-Pentanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Pentanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1650/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 1-Pentanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
248 °F at 760 mmHg (USCG, 1999), 126.6 °C, BP: 123-124 °C, at 61.3kPa: 126.6 °C, 260 °F | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Amyl mercaptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Pentanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
65 °F (USCG, 1999), 18 °C, 18 °C (64 °F) - closed cup, 65 °F (18 °C) (Open cup), (oc) 65 °F | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Pentanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Amyl mercaptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Pentanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), In water, 156 mg/L at 20 °C, In water, 156 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, ether, 0.156 mg/mL at 20 °C, Solubility in water: none, Sparingly soluble in water, Soluble (in ethanol), Insoluble | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Amyl mercaptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Pentanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Pentanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1650/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 1-Pentanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8392 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.850 g/cu cm at 20 °C, Bulk density = 6.99 lb/gal; density: 0.83-0.84 at 20 °C; mercaptan content greater than 90%; initial BP above 104.0 °C, final below 120 °C ... These properties vary with proportions of isomers, Relative density (water = 1): 0.84, 0.831-0.844, 0.84 | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Amyl mercaptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Pentanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1650/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 1-Pentanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.59 (Air = 1), Relative vapor density (air = 1): 3.6 | |
| Record name | n-Amyl mercaptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
14 mmHg at 77 °F (NIOSH, 2023), 13.8 [mmHg], 13.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.84, (77 °F): 14 mmHg | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Pentanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Amyl mercaptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Pentanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Liquid, Water-white to yellowish liquid ..., Water-white to light-yellow liquid, Colorless liquid | |
CAS No. |
110-66-7 | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Pentanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Amyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.446 | |
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Melting Point |
-105 °F (USCG, 1999), -75.69 °C, Liquid molar volume = 0.124405 cu m/kmol. Heat of formation = -1.0979X10+8 J/kmol. Heat of fusion = 1.7531X10+7 J/kmol at melting point., -75.7 °C, -104 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Pentanethiol (CAS No. 110-66-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Pentanethiol (CAS No. 110-66-7), a versatile yet hazardous organosulfur compound. Also known as n-amyl mercaptan, this document details its chemical and physical properties, outlines common synthesis and analytical methodologies, and discusses its applications and safety considerations. This guide is intended to serve as a foundational resource for professionals in research and development who may encounter or utilize this compound in their work.
Chemical and Physical Properties
This compound is a colorless to light-yellow liquid recognized by its strong, unpleasant odor, often compared to garlic or rotten cabbage.[1][2] This distinct smell makes it useful as an odorant for natural gas leak detection.[3][4] It is a member of the thiol class of organic compounds, characterized by the presence of a sulfhydryl (-SH) group attached to a pentyl group.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 110-66-7 | [1][5][6] |
| Molecular Formula | C5H12S | [1][6] |
| Molecular Weight | 104.21 g/mol | [1][6][7] |
| Appearance | Colorless to light-yellow liquid | [2][5] |
| Odor | Strong, garlic-like, unpleasant | [1][2][4] |
| Melting Point | -76 °C (-104.8 °F) | [8][9] |
| Boiling Point | 126 °C (259 °F) | [5][8] |
| Density | 0.84 g/mL at 25 °C | [5][8] |
| Flash Point | 18 °C (64.4 °F) - closed cup | [7][8] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether | [1][5] |
| Vapor Pressure | 27.4 mmHg at 37.7 °C | [7] |
| Refractive Index | n20/D 1.446 | [5][10] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily involving the introduction of a thiol group to a five-carbon chain.
From 1-Pentanol (B3423595)
A common laboratory and potential industrial synthesis involves the reaction of 1-pentanol with hydrogen sulfide (B99878) over a thorium dioxide (ThO2) catalyst at elevated temperatures.[1]
From Amyl Halides
Another established method is the reaction of an amyl halide, such as amyl bromide, with a hydrosulfide (B80085) salt like potassium hydrosulfide (KSH) in an alcoholic solvent.[3] This is a nucleophilic substitution reaction where the hydrosulfide anion displaces the halide.
General Protocol for Thiol Synthesis from Thiocyanates
A general procedure for the synthesis of thiols from thiocyanates using phosphorus pentasulfide (P2S5) has been described and can be adapted for the preparation of this compound.[1]
Experimental Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the corresponding thiocyanate (B1210189) (e.g., n-amyl thiocyanate) in toluene.
-
Reagent Addition: Add phosphorus pentasulfide (P2S5) to the solution.
-
Reflux: Heat the resulting suspension to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the mixture and carefully quench it by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297).
-
Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude thiol by flash chromatography using a suitable eluent system, such as a hexane-ethyl acetate gradient.[1]
Analytical Methods
The analysis of this compound is crucial for quality control, environmental monitoring, and research purposes. Gas chromatography is the most common technique employed for its separation and quantification.
Gas Chromatography (GC)
Due to its volatility, this compound is well-suited for analysis by gas chromatography. A flame ionization detector (FID) or a sulfur-specific detector like a flame photometric detector (FPD) or sulfur chemiluminescence detector (SCD) can be used for detection.
General GC Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. For complex matrices, a derivatization step may be necessary to improve chromatographic performance. A common method is silylation, which replaces the active hydrogen on the sulfur atom with a non-polar trimethylsilyl (B98337) (TMS) group.[11]
-
Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) and a detector.
-
GC Conditions:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 150-200 °C.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Detector Temperature: Set according to the manufacturer's recommendations (e.g., 250-300 °C for FID).
-
-
Data Analysis: Identify the this compound peak based on its retention time, which should be confirmed by running a standard. Quantify the concentration by comparing the peak area to a calibration curve generated from standards of known concentrations.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound(110-66-7) 1H NMR [m.chemicalbook.com]
- 3. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. CAS 110-66-7: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. ICSC 1521 - this compound [inchem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
physical properties of n-pentyl mercaptan
An In-depth Technical Guide on the Physical Properties of n-Pentyl Mercaptan
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
n-Pentyl mercaptan, systematically known as pentane-1-thiol, is an organic compound belonging to the thiol class.[1] Characterized by a sulfhydryl (-SH) group attached to a pentyl group, it is a volatile, colorless to yellowish liquid with a strong, unpleasant odor often described as garlic-like or resembling rotten cabbage.[1][2][3] This compound serves as a raw material in organic synthesis, particularly for sulfur-containing molecules, and is used as a flavoring agent and an odorant for detecting gas leaks.[1][4][5] A thorough understanding of its physical properties is critical for its safe handling, application in chemical synthesis, and for the quality control of products in which it is a constituent.
This guide provides a comprehensive overview of the key , details the standard experimental protocols for their determination, and presents logical and experimental workflows relevant to its analysis.
Physical and Chemical Properties
The have been determined by various experimental methods. The following tables summarize the key quantitative data available in the literature.
General Properties
This table outlines the basic identification and general physical characteristics of n-pentyl mercaptan.
| Property | Value | Source(s) |
| IUPAC Name | pentane-1-thiol | [2] |
| Synonyms | n-Amyl mercaptan, Pentyl mercaptan | [2][3] |
| CAS Number | 110-66-7 | [3] |
| Molecular Formula | C₅H₁₂S | [1][2] |
| Molecular Weight | 104.21 - 104.22 g/mol | [2][6][7] |
| Appearance | Clear, colorless to light-yellow liquid | [2][3][4] |
| Odor | Strong, unpleasant, garlic-like | [2][3][4] |
Thermodynamic Properties
Thermodynamic properties are crucial for understanding the compound's behavior under varying temperature and pressure conditions.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 125 to 132 °C (257 to 270 °F) | at 760 mmHg | [4][8][9] |
| Melting/Freezing Point | -76 to -75.7 °C (-104.8 °F) | [7][10][11] | |
| Density | 0.84 - 0.850 g/cm³ | at 20-25 °C | [2][12] |
| Vapor Pressure | 13.8 - 14 mmHg | at 25 °C (77 °F) | [3][8] |
| 27.4 mmHg | at 37.7 °C | [13] | |
| Vapor Density | 3.59 - 3.6 | (Air = 1) | [2] |
| Flash Point | 18 - 19 °C (64.4 - 66.2 °F) | Closed Cup | [13][14][15] |
| Heat of Fusion | 1.7531 x 10⁷ J/kmol | at melting point | [2] |
| Heat of Vaporization | 3.97 x 10⁵ J/kg | [2] | |
| Heat of Combustion | 3.97 x 10⁷ J/kg | [2] | |
| Surface Tension | 26.8 dynes/cm | at 20 °C | [2] |
Optical and Spectroscopic Properties
Optical properties are used for identification and purity assessment.
| Property | Value | Conditions | Source(s) |
| Refractive Index (n) | 1.446 - 1.450 | at 20 °C (Sodium D-line) | [6][8][12] |
| Molar Refractivity | 33.00 mL/mol | [7][9] | |
| Dielectric Constant | 4.55 | [7][9] |
Solubility and Partitioning
Solubility data is essential for applications in different solvent systems and for predicting environmental fate.
| Property | Value | Conditions | Source(s) |
| Water Solubility | 156 mg/L | at 20-25 °C | [2][8] |
| Practically Insoluble / Sparingly Soluble | [2][3][5] | ||
| Solubility in Organics | Miscible with ethanol (B145695) and ether | [2][12] | |
| LogP (o/w) | 2.74 | [8][9] |
Experimental Protocols
The accurate determination of physical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring key properties of n-pentyl mercaptan.
Determination of Boiling Point (Capillary Method)
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method utilizes a Thiele tube or a similar heating apparatus.
-
Apparatus: Thiele tube or oil bath, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.
-
Procedure:
-
A small amount (a few milliliters) of n-pentyl mercaptan is placed into the fusion tube.
-
The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is heated slowly and uniformly in a Thiele tube filled with a high-boiling point liquid (e.g., paraffin (B1166041) oil).[7]
-
As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.
-
Heating continues until a rapid and continuous stream of bubbles emerges from the capillary, indicating the liquid's vapor pressure is overcoming the atmospheric pressure.[1]
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[7]
-
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume used for the precise measurement of liquid density.
-
Apparatus: Pycnometer (e.g., 25 or 50 mL), analytical balance, and a constant temperature bath.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass (m₀) is accurately weighed.[6]
-
The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature (e.g., 20 °C). The stopper, which has a fine capillary, is inserted, forcing excess liquid out and ensuring the volume is constant. The exterior is dried.
-
The mass of the pycnometer filled with the reference liquid (m₁) is weighed. The mass of the water is calculated (m₁ - m₀).
-
The volume of the pycnometer (V) is calculated using the known density of the reference liquid (ρ_ref): V = (m₁ - m₀) / ρ_ref.[6][16]
-
The pycnometer is emptied, dried, and then filled with n-pentyl mercaptan at the same temperature.
-
The mass of the pycnometer filled with the sample (m₂) is weighed. The mass of the sample is calculated (m₂ - m₀).
-
The density of n-pentyl mercaptan (ρ_sample) is calculated: ρ_sample = (m₂ - m₀) / V.[17]
-
Determination of Flash Point (Pensky-Martens Closed Cup)
The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The Pensky-Martens closed-cup method is standardized as ASTM D93.[2][3][13]
-
Apparatus: Manual or automated Pensky-Martens closed-cup tester, which consists of a brass test cup with a lid, a stirring mechanism, a heat source, and an ignition source applicator.[3]
-
Procedure (Procedure A for distillate liquids):
-
The test cup is filled with n-pentyl mercaptan to the specified mark. The lid is secured.
-
The sample is heated at a controlled, constant rate (5 to 6 °C/min). The sample is stirred continuously at 90 to 120 rpm to ensure temperature uniformity.[2]
-
As the sample temperature approaches the expected flash point, the ignition source (a small flame) is periodically dipped into the vapor space of the cup through an opening in the lid. Stirring is momentarily stopped during each application.[3]
-
The test is concluded when a distinct flash is observed inside the cup.
-
The temperature at which the flash occurs is recorded as the observed flash point. This value is then corrected to a standard atmospheric pressure of 101.3 kPa.[4]
-
Determination of Refractive Index (Abbe Refractometer)
The refractive index measures how light propagates through a substance and is a fundamental property used for identification and purity analysis.
-
Apparatus: Abbe refractometer, a constant temperature water bath, a light source (often a sodium lamp or a white light source with a compensator), and a suitable solvent (e.g., ethanol) for cleaning.
-
Procedure:
-
The refractometer prisms are cleaned with a soft tissue and a volatile solvent and allowed to dry completely.
-
The instrument is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of n-pentyl mercaptan are placed on the surface of the lower prism. The prisms are then closed and locked.[10]
-
Water from the constant temperature bath (typically set to 20 °C) is circulated through the prism jackets to maintain a stable temperature.[18]
-
The user looks through the eyepiece and adjusts the instrument until the light-dark boundary (the critical angle) is sharp and centered on the crosshairs. If using a white light source, the compensator dial is adjusted to eliminate any color fringe.[19]
-
The refractive index value is read directly from the instrument's scale.
-
Visualizations: Workflows and Relationships
Diagrams are provided to illustrate key experimental and logical processes related to n-pentyl mercaptan.
Experimental Workflow: Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a primary technique for assessing the purity of volatile compounds like n-pentyl mercaptan by separating them from impurities.
Caption: Workflow for purity analysis of n-pentyl mercaptan via Gas Chromatography.
Logical Diagram: Physical State Transitions
This diagram illustrates the relationship between temperature, pressure, and the physical state of n-pentyl mercaptan based on its melting and boiling points at standard pressure.
Caption: State transitions of n-pentyl mercaptan at standard pressure.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 3. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 4. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- 5. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 6. studylib.net [studylib.net]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. benchchem.com [benchchem.com]
- 9. ised-isde.canada.ca [ised-isde.canada.ca]
- 10. hinotek.com [hinotek.com]
- 11. mdpi.com [mdpi.com]
- 12. precisionlubrication.com [precisionlubrication.com]
- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 14. benchchem.com [benchchem.com]
- 15. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]
- 16. fpharm.uniba.sk [fpharm.uniba.sk]
- 17. fpharm.uniba.sk [fpharm.uniba.sk]
- 18. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 19. wp.optics.arizona.edu [wp.optics.arizona.edu]
An In-depth Technical Guide to the Synthesis of 1-Pentanethiol from 1-Pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for converting 1-pentanol (B3423595) to 1-pentanethiol, a crucial organosulfur compound in various chemical syntheses. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to aid in method selection and optimization.
Introduction
This compound, also known as n-amyl mercaptan, is a thiol with the chemical formula C5H12S.[1][2] It is a colorless to light-yellow liquid characterized by a strong, unpleasant odor.[1] Due to the nucleophilic nature of its thiol group, this compound serves as a versatile intermediate in the synthesis of various sulfur-containing compounds, including thioethers, disulfides, and sulfonic acids. This guide focuses on the laboratory-scale synthesis of this compound from its corresponding alcohol, 1-pentanol.
Synthetic Approaches
The conversion of an alcohol to a thiol requires the substitution of the hydroxyl group (-OH) with a thiol group (-SH). Since the hydroxyl group is a poor leaving group, direct substitution is not feasible. Therefore, the primary synthetic strategies involve either a one-step thionation reaction using a powerful thionating agent or a two-step process involving the conversion of the hydroxyl group into a good leaving group followed by nucleophilic substitution with a sulfur-containing nucleophile.
Direct Thionation using Phosphorus Pentasulfide or Lawesson's Reagent
A direct method for the synthesis of this compound from 1-pentanol involves the use of a thionating agent such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.[3][4] These reagents are capable of converting carbonyls and alcohols directly into their corresponding thio-analogs.[4][5]
Reaction Mechanism:
Lawesson's reagent and phosphorus pentasulfide function by replacing the oxygen atom of the alcohol with a sulfur atom. The reaction with Lawesson's reagent proceeds through a reactive dithiophosphine ylide intermediate.[6]
Quantitative Data:
| Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| P4S10 | Toluene (B28343) | 1.5 h | Reflux | 87 | [3] |
| Lawesson's Reagent | Toluene | - | Reflux | Good | [4] |
Experimental Protocol: Synthesis of this compound using Phosphorus Pentasulfide [3]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add a solution of 1-pentanol (10 mmol) in toluene (25 mL).
-
Reagent Addition: To this solution, carefully add phosphorus pentasulfide (P4S10, 2.22 g, 5 mmol) portion-wise.
-
Reaction: The resulting suspension is heated to reflux and maintained at this temperature for 1.5 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).
-
Quenching: After the starting material is completely consumed, the reaction mixture is cooled to room temperature and quenched by the careful, dropwise addition of water (10 mL).
-
Extraction: The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by flash chromatography on silica (B1680970) gel using a hexane-ethyl acetate eluent system to afford the pure thiol.
Two-Step Synthesis via an Activated Intermediate
A more versatile and widely used approach for converting alcohols to thiols is a two-step process.[7] The first step involves the conversion of the hydroxyl group of 1-pentanol into a good leaving group, typically a tosylate or a halide. The second step is a nucleophilic substitution reaction where a sulfur nucleophile displaces the leaving group to form the thiol.
Step 1: Activation of 1-Pentanol
-
Formation of a Tosylate: 1-Pentanol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form 1-pentyl tosylate.
-
Formation of a Halide: Alternatively, 1-pentanol can be converted to 1-bromopentane (B41390) or 1-chloropentane (B165111) using reagents like PBr3 or SOCl2, respectively.
Step 2: Nucleophilic Substitution with a Sulfur Nucleophile
The activated intermediate (e.g., 1-pentyl tosylate or 1-bromopentane) is then reacted with a sulfur nucleophile. Common choices include:
-
Sodium Hydrosulfide (NaSH): This is a direct method but requires an excess of NaSH to prevent the formation of the corresponding thioether as a byproduct.[8]
-
Thiourea (B124793): This method involves the formation of a stable isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol.[8][9][10] This approach often provides cleaner products and avoids the direct handling of odorous thiols until the final hydrolysis step.
Quantitative Data:
| Activation Method | Sulfur Nucleophile | Hydrolysis | Typical Yield (%) |
| Tosylation (TsCl, pyridine) | Thiourea | NaOH(aq) | >80 |
| Bromination (PBr3) | Thiourea | NaOH(aq) | High |
| Tosylation (TsCl, pyridine) | NaSH | - | Moderate to High |
Experimental Protocol: Synthesis of this compound via a Tosylate Intermediate and Thiourea
Part A: Synthesis of 1-Pentyl Tosylate
-
Reaction Setup: To a solution of 1-pentanol (10 mmol) in pyridine (20 mL) at 0 °C, add p-toluenesulfonyl chloride (12 mmol) portion-wise while stirring.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 4-6 hours or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL) and extract with diethyl ether (3 x 30 mL).
-
Washing: Wash the combined organic layers successively with 1 M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain 1-pentyl tosylate, which can be used in the next step without further purification.
Part B: Synthesis of this compound [10]
-
Formation of Isothiouronium Salt: In a round-bottom flask, dissolve the 1-pentyl tosylate (10 mmol) and thiourea (11 mmol) in ethanol (B145695) (30 mL). Reflux the mixture for 3 hours.
-
Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (B78521) (20 mmol) in water (10 mL) to the reaction mixture. Reflux for an additional 2 hours to hydrolyze the isothiouronium salt.
-
Workup: Cool the reaction mixture, and then acidify with 10% HCl until the pH is neutral.
-
Extraction: Extract the mixture with dichloromethane (B109758) (3 x 25 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Visualizations
Reaction Pathway Diagrams
Caption: Direct thionation of 1-pentanol to this compound.
Caption: Two-step synthesis of this compound via an activated intermediate.
Experimental Workflow
Caption: General experimental workflow for chemical synthesis.
Conclusion
The synthesis of this compound from 1-pentanol can be effectively achieved through two primary routes: direct thionation and a two-step activation-substitution sequence. The choice of method will depend on factors such as the availability of reagents, desired purity, and scale of the reaction. The direct thionation with phosphorus pentasulfide offers a high-yield, one-step process. The two-step method involving a tosylate intermediate and thiourea is a robust and versatile alternative that avoids the direct use of highly odorous and reactive sulfur reagents in the initial steps. The detailed protocols and quantitative data provided in this guide should serve as a valuable resource for researchers in the planning and execution of this important chemical transformation.
References
- 1. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 5. Lawesson’s reagent - Enamine [enamine.net]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Purification of 1-Pentanethiol by Distillation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purification of 1-pentanethiol (also known as n-amyl mercaptan) by distillation. The document outlines the essential physical and chemical properties, potential impurities, a detailed experimental protocol for purification, and the necessary safety precautions. This guide is intended for professionals in research and development who require high-purity this compound for their work.
Physicochemical Properties of this compound
Accurate physical and chemical data are fundamental for designing an effective distillation process. This compound is a colorless to light-yellow liquid with a characteristically strong and unpleasant odor.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₁₂S | [1] |
| Molecular Weight | 104.21 g/mol | [3] |
| Boiling Point | 126-132 °C at 1 atm | [1][4][5] |
| Density | ~0.84 g/mL at 25 °C | [4][6] |
| Flash Point | 18-19 °C (64-66 °F) | [3][7] |
| Solubility in Water | Insoluble to sparingly soluble | [2][8] |
| Refractive Index | ~1.446 at 20 °C | [4] |
Potential Impurities and Distillation Strategy
Commercial grades of this compound may contain several impurities that can interfere with sensitive applications. Understanding the nature of these impurities is crucial for selecting the appropriate purification strategy.
Common Impurities:
-
Related Thiols: Other isomers of pentanethiol or thiols with different chain lengths.
-
Hydrocarbons: Residual starting materials or by-products from synthesis.
-
Dipentyl Disulfide: Formed from the oxidation of this compound.
-
Water: May be present from synthesis or storage.
-
Non-volatile substances: Polymers or salts.
Distillation Strategy:
The choice between simple and fractional distillation depends on the boiling point difference between this compound and its impurities.
-
Simple Distillation: Suitable for separating this compound from non-volatile impurities or from liquids with a boiling point difference of more than 70-100 °C.
-
Fractional Distillation: Necessary for separating this compound from impurities with close boiling points, such as other thiols or hydrocarbons. A fractionating column provides multiple theoretical plates, allowing for a more efficient separation.
Given that impurities are often structurally related compounds, fractional distillation is the recommended method for achieving high purity. While no specific azeotropes for this compound are commonly reported, the potential for their formation with unforeseen contaminants should be considered.
Experimental Protocol for Purification
The following protocol describes a robust method for the purification of this compound, incorporating a chemical wash to remove acidic and oxidizable impurities, followed by fractional distillation.[8]
Pre-Distillation Chemical Wash
This initial step aims to remove acidic impurities and any disulfides present.
Methodology:
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of a 20% aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The this compound will be in the upper aqueous layer as the sodium thiolate salt.
-
Drain and discard the lower organic layer, which may contain non-acidic impurities like hydrocarbons.
-
Perform a small-scale extraction of the aqueous layer with diethyl ether to remove any remaining neutral organic impurities. Discard the ether layer.
-
Transfer the aqueous layer to a flask and cool it in an ice bath.
-
Slowly acidify the solution with 15% sulfuric acid (H₂SO₄) while stirring until the solution is acidic (test with pH paper). This will regenerate the this compound, which will separate as an oily layer.
-
Transfer the mixture back to a separatory funnel and separate the upper organic layer containing the thiol.
-
Wash the organic layer with water, followed by a wash with brine to aid in the removal of dissolved water.
-
Dry the recovered this compound over an anhydrous drying agent such as calcium sulfate (B86663) (CaSO₄) or magnesium sulfate (MgSO₄).
-
Decant or filter to remove the drying agent.
Fractional Distillation
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry.
-
Use ground glass joints that are properly sealed.
-
The system should be set up for distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol during heating.[8]
Methodology:
-
Add the dried this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Begin circulating cold water through the condenser.
-
Start a gentle flow of inert gas through the system.
-
Heat the distillation flask using a heating mantle or an oil bath. The heat should be increased gradually to ensure a slow and steady distillation rate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction (likely any lower-boiling impurities).
-
Collect this initial fraction (forerun) in a separate receiving flask and discard it.
-
When the temperature stabilizes at the boiling point of this compound (approx. 126-128 °C), switch to a clean receiving flask to collect the main fraction.
-
Maintain a steady distillation rate by carefully controlling the heat input.
-
Stop the distillation when the temperature begins to rise or fall significantly, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool completely before dismantling.
-
Store the purified this compound in a tightly sealed container under an inert atmosphere and in a cool, dark place to prevent degradation.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Flammability: It is a highly flammable liquid and vapor.[7] Keep away from heat, sparks, open flames, and hot surfaces.[3] All equipment must be grounded to prevent static discharge.[3]
-
Toxicity and Irritation: this compound is harmful if swallowed or inhaled and causes skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[7]
-
Odor: The stench of this compound is extremely potent. All operations should be conducted in a way that minimizes the release of vapors. Consider using a scrubbing system with bleach or hydrogen peroxide to neutralize the odor from glassware and waste.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.[1] The container should be tightly closed, preferably under an inert atmosphere.[3]
By following this comprehensive guide, researchers and professionals can effectively purify this compound by distillation, ensuring a high-quality reagent suitable for demanding scientific and developmental applications.
References
- 1. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azeotropic Distillation - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 3. rushim.ru [rushim.ru]
- 4. youtube.com [youtube.com]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. scbt.com [scbt.com]
- 8. 1-戊硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]
1-Pentanethiol: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-pentanethiol in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document outlines available solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.
Core Concepts in this compound Solubility
This compound (C₅H₁₂S), also known as n-amyl mercaptan, is a volatile, colorless-to-light-yellow liquid with a characteristic strong, unpleasant odor. Its molecular structure consists of a five-carbon alkyl chain (pentyl group) and a thiol (-SH) functional group. This structure dictates its solubility behavior based on the principle of "like dissolves like."
The pentyl group is nonpolar and hydrophobic, leading to favorable interactions with nonpolar organic solvents. The thiol group, while containing a polar S-H bond, is only weakly polar and has limited capacity for hydrogen bonding compared to the hydroxyl group in its alcohol analog, 1-pentanol. Consequently, this compound is expected to be readily soluble in a wide range of organic solvents. It is generally described as being miscible with many organic solvents.[1]
Quantitative and Qualitative Solubility Data
While specific quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature, qualitative descriptions and data for homologous alkanethiols provide a strong basis for assessing its solubility. The following table summarizes the available information.
| Organic Solvent | Chemical Formula | Solubility of this compound | Notes and Data for Homologous Alkanethiols |
| Methanol | CH₃OH | Soluble/Miscible | 1-Hexanethiol is soluble in alcohol.[2] |
| Ethanol | C₂H₅OH | Miscible[3] | 1-Butanethiol is very soluble in alcohol.[4] 1-Hexanethiol is soluble in alcohol.[2] |
| Acetone | C₃H₆O | Soluble/Miscible (Expected) | General miscibility with organic solvents is indicated.[1] |
| Diethyl Ether | (C₂H₅)₂O | Miscible[3] | 1-Butanethiol is very soluble in ether.[4] 1-Hexanethiol is readily soluble in ether.[5] |
| Hexane | C₆H₁₄ | Soluble/Miscible (Expected) | 1-Hexanethiol readily dissolves in hexane.[5] |
| Toluene | C₇H₈ | Soluble/Miscible (Expected) | 1-Hexanethiol readily dissolves in toluene.[5] |
| Chloroform | CHCl₃ | Soluble/Miscible (Expected) | Alkanethiol self-assembled monolayers can be prepared in chloroform, indicating solubility. |
Note: "Soluble/Miscible (Expected)" indicates a high likelihood of miscibility based on the chemical properties of this compound and the reported solubility of similar compounds.
Experimental Protocols for Solubility Determination
The following section details a robust and widely used methodology for determining the solubility of a liquid, such as this compound, in an organic solvent.
Gravimetric Shake-Flask Method
This method is considered a gold standard for determining the thermodynamic equilibrium solubility of a substance in a solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Screw-cap glass vials with PTFE-lined septa
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material, 0.22 µm or 0.45 µm pore size)
-
Pre-weighed vials for analysis
-
Gentle nitrogen stream or vacuum oven for solvent evaporation
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a screw-cap vial. The presence of a distinct, undissolved phase of this compound is essential to ensure that the solvent is saturated.
-
Securely cap the vial to prevent the evaporation of the volatile components.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined empirically by ensuring that the measured solubility does not change with longer equilibration times.
-
-
Phase Separation and Sampling:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the constant experimental temperature until the two phases (saturated solvent and excess this compound) have clearly separated.
-
Carefully withdraw a known volume of the clear, saturated solvent phase (the supernatant) using a calibrated pipette or gas-tight syringe. It is critical to avoid disturbing the undissolved this compound layer.
-
To remove any microscopic, undissolved droplets, the collected sample should be filtered through a chemically resistant syringe filter into a pre-weighed, clean, and dry vial.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but well below the boiling point of this compound to prevent its loss.
-
Once all the solvent has been removed and the vial has returned to room temperature in a desiccator, reweigh the vial containing the this compound residue.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the vial.
-
The mass of the solvent can be determined by subtracting the mass of the dissolved this compound from the total mass of the saturated solution sample.
-
Express the solubility in appropriate units, such as g/100 g of solvent or g/100 mL of solvent.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the experimental determination of this compound solubility in an organic solvent.
References
Unveiling the Pungency: An In-depth Technical Guide to the Odor Threshold of 1-Pentanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the odor threshold of 1-pentanethiol, a compound known for its potent and distinct aroma. This document delves into the quantitative aspects of its odor perception, details the experimental methodologies used for its determination, and explores the underlying biochemical signaling pathways. The information is curated to be a valuable resource for professionals in research, sensory science, and drug development who require a thorough understanding of this potent odorant.
Quantitative Odor Threshold Data for this compound
The odor threshold of a substance is the minimum concentration that can be detected by the human sense of smell. For this compound, this threshold is remarkably low, signifying its high odor potency. The following table summarizes the reported odor threshold values from various sources, standardized to common units for comparative analysis.
| Odor Threshold Concentration | Unit Conversion (approx.) | Source Reference(s) |
| 0.0000034 ppm | 0.0034 ppb | Nagata (2003)[1] |
| 0.0004 mg/m³ | 0.094 ppb | Verschueren, K. (2001)[2] |
| 0.0008 ppm | 0.8 ppb | HSDB[2][3] |
| 0.4 - 0.5 µg/m³ | 0.094 - 0.117 ppb | Bingham, E.; Cohrssen, B.; Powell, C.H. (2001)[2][3] |
| 0.8 ppb | 3.4 µg/m³ | The Good Scents Company[4] |
Note: Conversions are approximated for standard temperature and pressure. 1 ppm ≈ 4.24 mg/m³ for this compound.
Experimental Protocols for Odor Threshold Determination
The determination of odor thresholds is a complex process that relies on sensory analysis by human panelists. The two primary methods employed are dynamic dilution olfactometry and gas chromatography-olfactometry (GC-O).
Dynamic Dilution Olfactometry (Based on ASTM E679)
This is the most common standardized method for determining odor detection thresholds.[2][4][5][6]
Principle: A sample of the odorous gas is dynamically diluted with a continuous stream of odorless air at precise ratios. These dilutions are then presented to a panel of trained assessors to determine the concentration at which 50% of the panel can detect the odor.
Detailed Methodology:
-
Panelist Selection and Training: A panel of human assessors is selected based on their individual sensitivity to a standard odorant (e.g., n-butanol) and their ability to provide consistent results. Panelists undergo training to familiarize themselves with the testing procedure and to minimize response biases.
-
Sample Preparation: A known concentration of this compound in the gas phase is prepared. This can be achieved by using a gas cylinder with a certified concentration or by dynamic injection of a liquid standard into a known volume of odorless air.
-
Olfactometer Operation: A dynamic dilution olfactometer is used to generate a series of dilutions of the this compound sample. The olfactometer precisely mixes the sample gas with odorless, purified air.
-
Presentation to Panelists: The diluted odor samples are presented to the panelists through sniffing ports in an ascending order of concentration. A forced-choice method is typically used, where the panelist is presented with two or more ports, only one of which contains the diluted odorant, and they must identify the odorous port.[2]
-
Data Collection: The responses of each panelist at each dilution level are recorded. A "yes" or "no" response indicates whether the odor was detected.
-
Threshold Calculation: The individual threshold for each panelist is determined as the geometric mean of the last concentration not detected and the first concentration that was detected. The group's odor threshold is then calculated as the geometric mean of the individual thresholds.
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[7] This technique is particularly useful for identifying the specific odor-active compounds in a complex mixture.
Principle: A sample containing volatile compounds is injected into a gas chromatograph. As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like a mass spectrometer or flame ionization detector) and a sniffing port where a trained assessor detects and describes the odors.[7]
Detailed Methodology:
-
Sample Introduction: A headspace sample containing this compound is collected and injected into the GC.
-
Chromatographic Separation: The volatile compounds are separated based on their boiling points and chemical properties as they pass through the GC column.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a chemical detector for identification and quantification, while the other is directed to a heated sniffing port.
-
Olfactometric Detection: A trained assessor sniffs the effluent from the sniffing port and records the retention time, odor character, and intensity of each detected odor.
-
Aroma Extract Dilution Analysis (AEDA): To determine the odor threshold or potency, a series of dilutions of the original sample are analyzed. The highest dilution at which an odor is still detected is recorded as the flavor dilution (FD) factor, which is proportional to the odor activity value.
-
Data Analysis: The olfactometric data is combined with the chemical data from the detector to identify the compound responsible for each odor and to assess its contribution to the overall aroma.
Signaling Pathway of this compound Olfaction
The perception of this compound, like other odorants, is initiated by the binding of the molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[8] This triggers a cascade of intracellular events, leading to the generation of an electrical signal that is sent to the brain.
Key Steps in the Olfactory Signaling Pathway:
-
Odorant Binding: this compound, a thiol, is a good ligand for metal ions.[8] Evidence suggests that copper ions (Cu²⁺) play a crucial role in the detection of thiols by certain olfactory receptors.[9][10][11][12] It is proposed that a complex of this compound and a copper ion binds to the olfactory receptor.[9][10][11]
-
Receptor Activation: The binding of the odorant-metal complex induces a conformational change in the olfactory receptor, which is a G protein-coupled receptor (GPCR).[8][13][14]
-
G Protein Activation: The activated OR interacts with and activates a specific G protein, Gαolf.[8][15] This activation involves the exchange of GDP for GTP on the Gα subunit.
-
Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III.[8]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[8]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane of the olfactory sensory neuron.
-
Depolarization: The opening of CNG channels allows an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to depolarization of the neuron's membrane.
-
Signal Transmission: This depolarization generates an action potential (an electrical signal) that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the odor.
References
- 1. aidic.it [aidic.it]
- 2. fivesenses.com [fivesenses.com]
- 3. tandfonline.com [tandfonline.com]
- 4. stcroixsensory.blog [stcroixsensory.blog]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. mdpi.com [mdpi.com]
- 8. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crucial role of copper in detection of metal-coordinating odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-mediated thiol potentiation and mutagenesis-guided modeling suggest a highly conserved copper-binding motif in human OR2M3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Safe Handling of 1-Pentanethiol in the Laboratory
Executive Summary
This compound, also known as n-amyl mercaptan, is a highly flammable and odorous liquid commonly used in organic synthesis and as a flavoring agent.[1][2] Its distinct, strong garlic-like odor serves as a natural warning property.[1][3] However, its flammability, potential for causing irritation, and toxicity upon inhalation, ingestion, or skin contact necessitate strict adherence to safety protocols in a laboratory setting.[4][5] This guide provides a comprehensive overview of the essential safety precautions, handling procedures, emergency responses, and disposal methods for this compound to ensure a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Flammability: It is a highly flammable liquid and vapor, with a low flash point.[4] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[1] Vapor-air mixtures are explosive.[6]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[4][5] High concentrations can lead to headaches, nausea, dizziness, and even unconsciousness.[3][5]
-
Irritation: It causes serious eye irritation and skin irritation.[3][4] The substance is also irritating to the respiratory tract.[6]
-
Environmental Hazards: It is harmful to aquatic life with long-lasting effects.[5] Spills should be prevented from entering drains or waterways.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is critical for its safe handling.
| Property | Value | Source |
| CAS Number | 110-66-7 | [4] |
| Molecular Formula | C5H12S | [1] |
| Molecular Weight | 104.22 g/mol | [1] |
| Appearance | Colorless to light-yellow liquid | [1][2] |
| Odor | Strong, offensive, garlic-like | [1][3] |
| Boiling Point | 123 - 127 °C (253.4 - 260.6 °F) | [4][7] |
| Melting Point | -76 °C (-104.8 °F) | [3][4] |
| Flash Point | 18 - 19 °C (64.4 - 66.2 °F) | [8] |
| Density | 0.84 g/mL at 25 °C | [4] |
| Vapor Pressure | 14 mmHg at 25 °C | [3][7] |
| Solubility in Water | Insoluble / Sparingly soluble | [1][3] |
| Incompatibilities | Oxidizing agents, reducing agents, bases, alkali metals, nitric acid. | [3][4] |
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure risk, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Ventilation: Work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[8] Local exhaust ventilation is recommended.[6]
-
Ignition Source Control: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly eliminated from the handling area.[6][8]
-
Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[9] All metal parts of equipment must be grounded to prevent static discharge.[4] Use only non-sparking tools when handling containers.[8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[8][10] For concentrations up to 5 ppm, an air-purifying respirator with an organic vapor cartridge is suitable.[3] For higher concentrations or emergencies, a self-contained breathing apparatus (SCBA) may be required.[3][10]
Safe Handling and Storage Protocols
Handling
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Ground and bond containers when transferring material to prevent static sparks.[8]
-
Avoid breathing vapors or mist.[4]
-
Avoid contact with eyes, skin, and clothing.[8]
-
Empty containers retain product residue and can be dangerous; they should not be pressurized, cut, welded, or exposed to ignition sources.[8]
Storage
-
Store in a cool, dry, well-ventilated area designated as a flammables area.[1][8]
-
Keep containers tightly closed.[4]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[8]
-
Store away from incompatible materials such as oxidizing agents, reducing agents, bases, and alkali metals.[4]
-
Moisture-sensitive; consider storing under an inert gas like nitrogen.[4][9]
Emergency Procedures
Spill and Leak Response
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the area and keep people upwind of the spill.[4][5]
-
Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Remove Ignition Sources: Eliminate all ignition sources (flares, sparks, flames) from the immediate area.[1]
-
Containment: Stop the leak if it can be done without risk. Use inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[8] Do not allow the spill to enter sewers or waterways.[1]
-
Clean-up: Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[4]
-
Decontaminate: Thoroughly clean the contaminated surface.[4]
Fire Fighting Measures
-
Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4][11] Do not use a solid stream of water as it may spread the fire.[11]
-
Firefighter Protection: Firefighters must wear full protective clothing and a positive-pressure self-contained breathing apparatus (SCBA).[10][11]
-
Procedure: In case of fire, keep containers cool by spraying them with water.[6]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[4][8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[4][8]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4] Waste generators must determine if a discarded chemical is classified as hazardous waste.[8] Do not dispose of this compound into sewers or waterways.[6] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[5]
Workflow for this compound Spill Response
Caption: Logical workflow for responding to a this compound spill.
References
- 1. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifechempharma.com [lifechempharma.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]
- 6. ICSC 1521 - this compound [inchem.org]
- 7. amyl mercaptan, 110-66-7 [thegoodscentscompany.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Page loading... [wap.guidechem.com]
The Reactivity of 1-Pentanethiol with Oxidizing Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 1-pentanethiol with various oxidizing agents. It details the reaction pathways, products, and includes experimental methodologies for key transformations. The information is intended to support research and development activities where the controlled oxidation of thiols is critical.
Introduction to this compound and Thiol Oxidation
This compound (CH₃(CH₂)₄SH), also known as n-amyl mercaptan, is an organic thiol that participates in a range of oxidation-reduction reactions characteristic of the sulfhydryl group.[1] The sulfur atom in a thiol exists in its most reduced state (-2). Upon reaction with oxidizing agents, it can be converted to various higher oxidation states. The specific product obtained is highly dependent on the nature and strength of the oxidizing agent, the stoichiometry of the reactants, and the reaction conditions.[2]
The oxidation of thiols is a fundamental transformation in organic chemistry and is of paramount importance in biological systems, particularly in the context of protein structure and redox signaling, where cysteine residues undergo similar reactions. Understanding the reactivity of a simple alkanethiol like this compound provides a foundational model for these more complex processes.
General Oxidation Pathways of this compound
The oxidation of this compound can proceed stepwise through several intermediates to the fully oxidized sulfonic acid. Mild oxidizing agents typically yield the disulfide, which is a dimer formed by the coupling of two thiol molecules. Stronger oxidizing agents can further oxidize the sulfur atom to sulfenic, sulfinic, and finally sulfonic acids.
Caption: General oxidation pathways of this compound.
Reactivity with Specific Oxidizing Agents
The choice of oxidizing agent is the primary determinant of the reaction outcome. This section details the reactivity of this compound with several common laboratory and industrial oxidants.
Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a versatile oxidizing agent for thiols. The reaction outcome can be controlled by the reaction conditions.
-
To Disulfide: In the presence of a catalytic amount of an iodide salt (e.g., KI), hydrogen peroxide efficiently oxidizes thiols to disulfides under mild and neutral conditions. This method is environmentally benign as the main byproduct is water.[3]
-
To Higher Oxidation States: While the initial product is often the disulfide, further oxidation to thiolsulfinates (R-S(O)-S-R) can occur with excess hydrogen peroxide, especially in the presence of certain catalysts.[4] The direct oxidation of the thiol to sulfenic, sulfinic, and sulfonic acids by H₂O₂ is also possible, though it generally requires more forcing conditions or specialized catalysts. The mechanism of thiol oxidation by H₂O₂ is complex and has been shown to proceed directly to the unprotonated sulfenic acid and water, challenging the previously held SN2 paradigm.[5][6]
Nitric Acid (HNO₃)
Nitric acid is a strong oxidizing agent capable of converting thiols directly to their corresponding sulfonic acids.
-
Reaction Conditions: The reaction is typically carried out in an aqueous solution of nitric acid. The process can be promoted by the presence of oxygen and a catalytic amount of an intermediate oxidation product, such as a disulfide or sulfoxide.[7][8]
-
Hazards: The reaction between thiols and concentrated nitric acid can be extremely vigorous and even hypergolic (igniting spontaneously on contact).[1] This is a significant safety consideration, and reactions should be performed with caution, ensuring slow addition of the thiol to an excess of the acid solution with efficient cooling.[7]
Potassium Permanganate (B83412) (KMnO₄)
Potassium permanganate is a very strong oxidizing agent. Due to its high oxidation potential, it will readily oxidize this compound to its highest oxidation state.
-
Product: The expected product from the reaction of this compound with potassium permanganate under acidic or neutral conditions is pentane-1-sulfonic acid.
-
Reaction Characteristics: The reaction is typically fast and exothermic. The deep purple color of the permanganate ion disappears as it is reduced to manganese dioxide (MnO₂, a brown precipitate) or Mn²⁺ (colorless in acidic solution), providing a visual indication of the reaction's progress.[9]
Sodium Hypochlorite (NaOCl)
Sodium hypochlorite, the active ingredient in bleach, is a strong and readily available oxidizing agent. It is often used for neutralizing odorous thiols, which implies a rapid and complete oxidation. The product of this vigorous oxidation is expected to be the corresponding sulfonic acid or its sodium salt.
Quantitative Data Summary
The following table summarizes available quantitative data on the oxidation of this compound and related thiols. Data for this compound is limited; therefore, data from analogous compounds are included to provide context.
| Oxidizing Agent | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Notes / Reference |
| H₂O₂ / KI (cat.) | Benzyl Mercaptan | Dibenzyl Disulfide | 98% | 3 h | Room Temp. | General method applicable to alkanethiols.[3] |
| Nitric Acid / O₂ | Isopropyl Mercaptan | Propane-2-sulfonic acid | 92.5% | 1 h (addition) | 25 - 60 | Process patent, demonstrates high efficiency.[7] |
| Bobbitt's Salt | Thiophenol | Diphenyl Disulfide | 99% | 10 min | Room Temp. | Chemoselective method, good to excellent yields.[10] |
Experimental Protocols
The following protocols are representative examples for the controlled oxidation of this compound.
Protocol 1: Synthesis of Dipentyl Disulfide using H₂O₂/KI
This protocol is adapted from a general method for the mild oxidation of thiols to disulfides.[3]
Materials:
-
This compound
-
30% Hydrogen Peroxide (H₂O₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
To a stirred solution of this compound (1.04 g, 10 mmol) in 20 mL of ethyl acetate, add potassium iodide (0.166 g, 1 mmol).
-
To this mixture, add 30% hydrogen peroxide (1.13 mL, 11 mmol) dropwise over 5 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to decompose any excess peroxide and iodine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 15 mL of water and 15 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash chromatography if necessary to yield pure dipentyl disulfide.
Protocol 2: Synthesis of Pentane-1-sulfonic Acid using Nitric Acid
This protocol is a conceptual laboratory-scale adaptation based on industrial processes and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield.[7][8]
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice bath
-
Addition funnel
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.
Procedure:
-
In the three-neck flask, prepare a dilute nitric acid solution by cautiously adding 50 mL of concentrated nitric acid to 100 mL of deionized water.
-
Cool the flask in an ice bath to bring the temperature of the acid solution to below 10°C.
-
Begin vigorous stirring of the acid solution.
-
Slowly add this compound (5.21 g, 50 mmol) dropwise from the addition funnel over a period of at least 1 hour. CRITICAL: The rate of addition must be carefully controlled to maintain the reaction temperature between 25°C and 40°C. Do not let the temperature exceed this range to prevent a runaway reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours until the evolution of nitrogen oxide gases ceases.
-
The resulting solution contains pentane-1-sulfonic acid. To isolate the product, the excess nitric acid and water can be carefully removed under reduced pressure. Further purification may be required depending on the desired purity.
Caption: General experimental workflow for thiol oxidation.
Conclusion
This compound exhibits predictable yet versatile reactivity towards oxidizing agents. Mild conditions favor the formation of dipentyl disulfide, a common oxidative coupling product. In contrast, strong oxidizing agents such as nitric acid and potassium permanganate can achieve complete oxidation to pentane-1-sulfonic acid. Careful control of reaction parameters, particularly stoichiometry and temperature, is crucial for achieving the desired product selectively and safely. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in chemical synthesis and the study of redox processes.
References
- 1. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. static.googleusercontent.com [static.googleusercontent.com]
- 6. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2727920A - Oxidation of mercaptans to sulfonic acids - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.odu.edu [digitalcommons.odu.edu]
Spectroscopic Profile of 1-Pentanethiol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-pentanethiol, a key compound in various chemical and pharmaceutical applications. This document presents a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of experimental workflows and fragmentation pathways.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2957, ~2929, ~2871 | Strong | C-H stretching (alkane CH₃ and CH₂) |
| ~2576 | Weak | S-H stretching (thiol)[1] |
| ~1465 | Medium | C-H bending (CH₂) |
| ~1240 | Medium | CH₂ wagging |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ provides detailed information about the chemical environment of the protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Approx. Coupling Constant (J, Hz) |
| ~2.52 | Triplet | 2H | -CH₂-SH (a) | ~7.5 |
| ~1.59 | Quintet | 2H | -CH₂-CH₂SH (b) | ~7.5 |
| ~1.35 | Sextet | 2H | CH₃-CH₂-CH₂- (c) | ~7.5 |
| ~1.31 | Triplet | 1H | -SH | ~7.9 |
| ~0.90 | Triplet | 3H | CH₃- (d) | ~7.3 |
Structure with Proton Assignments:
The ¹³C NMR spectrum of this compound in CDCl₃ reveals the distinct carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~39.5 | -CH₂-SH (a) |
| ~33.5 | -CH₂-CH₂SH (b) |
| ~30.9 | CH₃-CH₂-CH₂- (c) |
| ~22.3 | CH₃-CH₂- (d) |
| ~13.9 | CH₃- (e) |
Structure with Carbon Assignments:
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 104 | 41 | [C₅H₁₂S]⁺• (Molecular Ion) |
| 70 | 47 | [C₅H₁₀]⁺• or [C₄H₆S]⁺• |
| 55 | 52 | [C₄H₇]⁺ |
| 47 | 18 | [CH₂SH]⁺ |
| 42 | 100 | [C₃H₆]⁺• |
| 41 | 36 | [C₃H₅]⁺ |
| 35 | 3 | [SH]⁺ |
| 29 | 25 | [C₂H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Methodology: A neat (undiluted) liquid sample of this compound was analyzed using Fourier Transform Infrared (FTIR) spectroscopy.
Procedure:
-
A drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.
-
The "sandwich" is mounted in the sample holder of the FTIR spectrometer.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty salt plates is also recorded and subtracted from the sample spectrum to eliminate interference from the plates and atmospheric CO₂ and H₂O.
References
An In-depth Technical Guide to the Thermochemical Properties of 1-Pentanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for 1-Pentanethiol (CAS No. 110-66-7). The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research and development. This document presents key thermochemical parameters in structured tables, details the experimental methodologies used for their determination, and includes workflow diagrams to illustrate the experimental processes.
Thermochemical Data of this compound
The following tables summarize the critical thermochemical properties of this compound in its liquid and gaseous states. These values are essential for understanding the compound's stability, reactivity, and behavior in various chemical processes.
Enthalpy and Entropy Data
| Property | Value | Units | State | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°) | -150.9 ± 0.84 | kJ/mol | Liquid | [1] |
| Standard Molar Enthalpy of Formation (ΔfH°) | -152.0 ± 1.7 | kJ/mol | Liquid | [1] |
| Standard Molar Enthalpy of Formation (ΔfH°) | -109.7 | kJ/mol | Gas | [1] |
| Standard Molar Enthalpy of Combustion (ΔcH°) | -4133.8 | kJ/mol | Liquid | [1] |
| Standard Molar Enthalpy of Combustion (ΔcH°) | -4132.6 ± 1.5 | kJ/mol | Liquid | [1] |
| Standard Molar Entropy (S°) | 310.37 | J/mol·K | Liquid | [1] |
| Heat of Fusion | 1.7531 x 10⁷ | J/kmol | Solid |
Heat Capacity Data
| Property | Value | Temperature (K) | Units | State | Reference |
| Molar Heat Capacity (Cp) | 201.17 | 296.21 | J/mol·K | Liquid | [1] |
Vapor Pressure and Enthalpy of Vaporization
| Property | Value | Temperature (K) | Units | Reference |
| Vapor Pressure | 14 | 298.15 | mmHg | [2] |
| Enthalpy of Vaporization (ΔvapH) | 34.88 | 399.8 | kJ/mol | [3] |
| Enthalpy of Vaporization (ΔvapH) | 40.6 | 315 | kJ/mol | [3] |
| Enthalpy of Vaporization (ΔvapH) | 38.1 | 362 | kJ/mol | [3] |
| Enthalpy of Vaporization (ΔvapH) | 37.1 ± 0.1 | 356 | kJ/mol | [3] |
| Enthalpy of Vaporization (ΔvapH) | 36.4 ± 0.1 | 376 | kJ/mol | [3] |
| Enthalpy of Vaporization (ΔvapH) | 34.9 ± 0.1 | 400 | kJ/mol | [3] |
Experimental Protocols
The thermochemical data presented in this guide are derived from precise experimental measurements. The following sections detail the methodologies employed in the key experiments cited.
Determination of Enthalpy of Combustion by Bomb Calorimetry
The standard enthalpy of combustion of this compound was determined using a bomb calorimeter. This technique measures the heat released during the complete combustion of a substance in a constant-volume vessel.
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.
-
Temperature Measurement: The bomb is submerged in a known mass of water in an insulated container (calorimeter). The temperature of the water is monitored with high precision before and after the combustion reaction. The temperature rise is directly proportional to the heat released.
-
Calibration: The calorimeter is calibrated by combusting a substance with a known heat of combustion, such as benzoic acid.
-
Data Analysis: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system, and corrections for the heat of ignition and the formation of minor products like nitric and sulfuric acids.
Determination of Heat Capacity and Entropy by Low-Temperature Calorimetry
The heat capacity and standard entropy of this compound were determined using low-temperature calorimetry. This method involves measuring the heat required to raise the temperature of a substance by a small increment over a wide range of temperatures, typically from near absolute zero to room temperature.
-
Apparatus: A cryostat is used to maintain the sample at very low temperatures. The sample is placed in a calorimeter vessel equipped with a heater and a temperature sensor.
-
Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from these values.
-
Data Acquisition: Heat capacity measurements are made at small, regular temperature intervals from cryogenic temperatures up to the desired final temperature.
-
Entropy Calculation: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. The standard entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data (divided by temperature) from 0 K to that temperature. This calculation also accounts for the entropy changes during any phase transitions (e.g., melting).
Determination of Vapor Pressure by Ebulliometry
The vapor pressure of this compound was measured using an ebulliometer. This instrument is designed to accurately determine the boiling point of a liquid at a controlled pressure.
-
Apparatus: An ebulliometer consists of a boiler, a Cottrell pump (to ensure the equilibrium of liquid and vapor phases at the thermometer), a condenser, and a pressure control and measurement system.
-
Procedure: The liquid sample is heated to its boiling point under a specific, controlled pressure. The temperature of the boiling liquid is measured with a high-precision thermometer.
-
Data Collection: The boiling temperature is recorded for a range of different pressures.
-
Vapor Pressure Curve: The collected data points of pressure versus temperature are used to construct the vapor pressure curve for the substance. This data can then be fitted to empirical equations, such as the Antoine equation, to allow for the calculation of vapor pressure at any temperature within the experimental range.
Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of the key thermochemical properties of this compound.
References
discovery and history of alkanethiols
An In-depth Technical Guide to the Discovery and History of Alkanethiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkanethiols, organic compounds containing a sulfhydryl (-SH) functional group attached to an alkyl chain, have become indispensable tools in various scientific and technological fields, including surface chemistry, nanotechnology, and drug development. Their unique ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces has enabled precise control over interfacial properties, paving the way for advancements in biosensors, molecular electronics, and biocompatible materials. This technical guide provides a comprehensive overview of the discovery and historical development of alkanethiols, detailing key scientific breakthroughs, experimental protocols, and quantitative data.
The Dawn of Thiol Chemistry: Zeise's Discovery
The history of alkanethiols begins in the 1830s with the pioneering work of the Danish chemist William Christopher Zeise. In 1834, while investigating the reaction of salts of ethyl hydrogen sulfate (B86663) with hydrogen sulfide, Zeise synthesized a novel sulfur-containing compound, ethanethiol (B150549) (CH₃CH₂SH).[1] He coined the term "mercaptan" for this new class of compounds, a portmanteau of the Latin "corpus mercurio captans," meaning "mercury-capturing body," due to its strong reaction with mercury(II) oxide.[1][2] This discovery laid the fundamental groundwork for the entire field of organosulfur chemistry.[3]
Key Milestones in Early Thiol Chemistry:
-
1823: Zeise discovers xanthates, another class of organosulfur compounds.[3]
-
1832-1833: Zeise's work on mercaptans and thioethers provides support for the "Radical Theory" in chemistry.[3][4]
-
1834: Zeise publishes his findings on "mercaptan" (ethanethiol).[1]
The Renaissance of Alkanethiols: Self-Assembled Monolayers
For over a century after their discovery, research on alkanethiols progressed steadily but without a major breakthrough application. This changed dramatically in 1983 with the seminal publication by Ralph Nuzzo and David Allara.[5][6][7] They demonstrated the spontaneous formation of organized, densely packed monolayers of bifunctional organic disulfides on gold surfaces. This discovery of self-assembled monolayers (SAMs) of alkanethiolates on gold sparked an explosion of research into the surface chemistry of these molecules.[5]
The formation of alkanethiol SAMs is a thermodynamically driven process, resulting in a highly ordered, crystalline-like structure. The sulfur headgroup exhibits a strong affinity for the gold substrate, forming a stable gold-thiolate bond, while van der Waals interactions between the alkyl chains drive the ordering of the monolayer.
Quantitative Properties of Alkanethiol SAMs
The properties of alkanethiol SAMs are highly dependent on the chain length of the alkanethiol and the nature of its terminal functional group. The following tables summarize key quantitative data from various studies.
| Alkanethiol Chain Length | Monolayer Thickness (nm) | Water Contact Angle (°) | Surface Stress (N/m) | Elastic Modulus (GPa) |
| C5 | 0.38[8] | - | - | 0.15[8] |
| C8 | 0.74[8] | - | - | - |
| C12 | 1.25[8] | - | - | - |
| C16 (Hexadecanethiol) | - | 114[9] | - | - |
| C17 (Heptadecanethiol) | ~2.0[9] | 114[9] | - | - |
| C18 | 2.03[8] | - | - | 1.0[8] |
| F10 (Perfluorinated) | 1.5[10] | - | - | - |
| Alkanethiol | Substrate | Indentation Depth (nm) at specific load |
| Hexadecanethiol (HDT) | Gold | Increases with SAM growth time[11] |
| Alkanethiol | Logarithmic Current Density at 1V (μ, σ) |
| C8 | {4.87, 0.23}[12] |
| C12 | {3.15, 0.29}[12] |
| C16 | {0.533, 0.527}[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of alkanethiols and the preparation and patterning of SAMs.
Synthesis of Alkanethiols
4.1.1. Microwave-Assisted Synthesis from Alkyl Halides
This method offers a rapid and efficient route to alkanethiols.
Materials:
-
Alkyl halide (e.g., 1-bromododecane)
-
Potassium thioacetate (B1230152)
-
15 mL microwave reaction vessel with a micro-stir bar
-
Microwave synthesis system
Procedure:
-
Add 0.250 g of the alkyl halide to the microwave reaction vessel.
-
Add potassium thioacetate to achieve a 1.3:1 molar ratio with the alkyl halide.
-
Add 10 mL of methanol and a micro-stir bar to the vessel.
-
Cap the vessel and place it in the microwave synthesis system.
-
Heat the reaction mixture using a program with a 10-minute ramp to 120°C and a hold time optimized for the specific halide (e.g., 15-60 minutes).
-
After cooling, the product can be isolated via extraction.[13]
4.1.2. Solid-Phase Synthesis of Alkanethiols
This approach is particularly useful for creating a diverse library of functionalized alkanethiols. A key feature is the use of a modified resin containing an alkanethiol linker.
General Strategy:
-
Resin Preparation: An amine-terminated alkanethiol is immobilized on a solid support resin (e.g., monomethoxytrityl-chloride resin).[14][15]
-
Solid-Phase Synthesis: The immobilized alkanethiol serves as a starting point for multi-step synthesis to introduce various functional groups. Byproducts are removed by simple resin washing.[14][15]
-
Cleavage: The final functionalized alkanethiol is cleaved from the resin under mild conditions.[14][15]
Preparation of Self-Assembled Monolayers (SAMs) on Gold
Materials:
-
Gold-coated substrate
-
Alkanethiol compound
-
200 proof ethanol (B145695)
-
Clean glass or polypropylene (B1209903) containers
-
Tweezers
-
Dry nitrogen gas
-
Sonicator
Procedure:
-
Solution Preparation: Prepare a 1 mM solution of the desired alkanethiol in ethanol. For carboxyl-terminated thiols, adjust the pH to ~2 with HCl. For amine-terminated thiols, adjust the pH to ~12 with NH₄Cl.
-
Substrate Cleaning: Clean the gold substrate. A common method is using a piranha solution (a 30:70 v/v solution of 30% H₂O₂ and concentrated H₂SO₄). Extreme caution must be exercised when handling piranha solution.
-
Immersion: Immerse the clean gold substrate in the thiol solution in a sealed container. Minimize headspace and backfill with dry nitrogen to reduce oxidation.[16]
-
Assembly: Allow the self-assembly to proceed for 24-48 hours. Longer times generally result in more ordered monolayers.[16]
-
Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with ethanol, and dry with a stream of dry nitrogen gas.
-
Sonication (Optional): Sonicate the sample in fresh ethanol for 1-3 minutes to remove physisorbed molecules, followed by a final rinse and drying.
Microcontact Printing of Alkanethiols
This technique allows for the creation of patterned SAMs on a surface.
Materials:
-
Polydimethylsiloxane (PDMS) stamp with the desired pattern
-
Ethanol solution of an alkanethiol (e.g., 2 mM hexadecanethiol)
-
Silver or gold-coated substrate
Procedure:
-
Inking the Stamp: Apply a few drops of the alkanethiol solution to the surface of the PDMS stamp. Allow the ethanol to evaporate, leaving a layer of the thiol on the stamp.[17][18]
-
Stamping: Place the inked, dry stamp face down onto the substrate. Apply gentle, even pressure for a few seconds.[17][18]
-
Removal: Carefully lift the stamp off the substrate to avoid smudging the pattern. The alkanethiol will have transferred from the raised regions of the stamp to the substrate, forming a patterned SAM.[17]
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate important workflows and concepts in alkanethiol chemistry.
Workflow for the Synthesis of Alkanethiols from Alkyl Halides
Caption: Workflow for microwave-assisted synthesis of alkanethiols.
Experimental Workflow for Preparing Self-Assembled Monolayers (SAMs)
Caption: Experimental workflow for SAM preparation on a gold substrate.
Logical Flow of Microcontact Printing
Caption: Logical workflow of the microcontact printing process.
Signaling Principle of a Redox Cycling-Based Alkanethiol Biosensor
Caption: Principle of a redox cycling-based alkanethiol biosensor.
Conclusion
From their initial discovery as foul-smelling "mercury-capturing bodies" to their current status as a cornerstone of nanoscience and surface engineering, alkanethiols have had a remarkable scientific journey. The development of self-assembled monolayers has provided researchers with an unprecedented ability to tailor surface properties at the molecular level. This guide has provided a comprehensive overview of the key historical milestones, quantitative data, and detailed experimental protocols that are essential for professionals in research and drug development. The continued exploration of alkanethiol chemistry promises to yield further innovations in areas ranging from diagnostics and therapeutics to advanced materials.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. Zeise's salt - Molecule of the Month - November 2021 (HTML version) [chm.bris.ac.uk]
- 3. William Christopher Zeise - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. briefs.techconnect.org [briefs.techconnect.org]
- 6. Adsorption of bifunctional organic disulfides on gold surfaces (1983) | Ralph G. Nuzzo | 2335 Citations [scispace.com]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mnesnu.mycafe24.com [mnesnu.mycafe24.com]
- 13. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 14. kiesslinglab.com [kiesslinglab.com]
- 15. Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. if.tugraz.at [if.tugraz.at]
- 17. Microcontact Printing with Thiols – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 18. people.bu.edu [people.bu.edu]
Methodological & Application
Application Notes and Protocols for the Formation of 1-Pentanethiol Self-Assembled Monolayers on Gold
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of high-quality self-assembled monolayers (SAMs) of 1-pentanethiol on gold surfaces. The protocols outlined below are intended to serve as a foundational methodology for applications requiring well-defined and reproducible surface modifications, such as in biosensing, drug delivery, and fundamental surface science studies.
Introduction
Self-assembled monolayers of alkanethiols on gold are a cornerstone of surface functionalization, enabling precise control over the chemical and physical properties of a substrate. The spontaneous organization of molecules with a sulfur head group, a hydrocarbon backbone, and a terminal functional group onto a gold surface results in a densely packed, ordered monolayer. This process is driven by the strong affinity of sulfur for gold. This compound, a short-chain alkanethiol, is frequently utilized to create hydrophilic surfaces or as a foundational layer for further chemical modifications. The quality of the resulting SAM is critically dependent on the cleanliness of the gold substrate, the purity of the thiol and solvent, and the parameters of the self-assembly process.
Experimental Protocols
Gold Substrate Preparation
A pristine gold surface is paramount for the formation of a well-ordered SAM. The following protocol describes common methods for cleaning gold substrates. The choice of method may depend on the nature of the contaminants and the desired surface morphology.
Protocol 2.1.1: Piranha Solution Cleaning (Use with extreme caution in a fume hood with appropriate personal protective equipment)
-
Prepare the piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 v/v ratio in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Immerse the gold substrate in the piranha solution for 1-2 minutes.[1]
-
Carefully remove the substrate using tweezers and rinse copiously with deionized (DI) water.
-
Rinse the substrate thoroughly with ethanol (B145695).
-
Dry the substrate under a gentle stream of dry nitrogen gas.[1]
Protocol 2.1.2: UV/Ozone Treatment
-
Place the gold substrate in a UV/Ozone cleaner.
-
Expose the substrate to UV/Ozone for 15-20 minutes to remove organic contaminants.[1]
-
Rinse the substrate with ethanol.
-
Dry with a gentle stream of nitrogen.
Protocol 2.1.3: Sulfuric Acid and Ethanol Cleaning
-
Clean the electrodes by dipping them in 1M H₂SO₄ for 3 minutes.[2]
-
Wash with a generous amount of DI water.[2]
-
Rinse with ethanol.[2]
-
Dry the substrate under a stream of nitrogen.
Preparation of this compound Solution
The quality of the SAM is also dependent on the purity of the thiol and the solvent. Anhydrous ethanol is a commonly used solvent.
Protocol 2.2.1: Solution Preparation
-
Use a clean glass vial with a Teflon-lined cap.
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol.[1] A typical and widely used concentration is 1 mM.[3]
-
To improve monolayer quality by reducing oxidative side reactions, it is recommended to degas the solvent with nitrogen or argon before adding the thiol.[1]
Self-Assembly Process
The immersion of the clean gold substrate into the thiol solution initiates the self-assembly process.
Protocol 2.3.1: Immersion and Incubation
-
Immediately immerse the freshly cleaned and dried gold substrate into the prepared this compound solution.[1]
-
Seal the vial to minimize solvent evaporation and contamination.[1] For optimal results, the headspace above the solution can be backfilled with an inert gas like nitrogen.[4]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.[1] While a significant portion of the monolayer forms within minutes, longer immersion times generally lead to a more ordered and densely packed SAM.[3][4]
Post-Assembly Rinsing and Drying
After the incubation period, it is crucial to remove any non-chemisorbed thiol molecules from the surface.
Protocol 2.4.1: Rinsing and Drying
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly with copious amounts of fresh ethanol to remove physisorbed molecules.[1]
-
For simple alkane thiols, a rinse for 10-15 seconds is generally sufficient.[4]
-
To further remove weakly adsorbed molecules, the substrate can be sonicated for 1-3 minutes in fresh ethanol.[4]
-
Dry the substrate under a gentle stream of dry nitrogen gas.[1][4]
Data Presentation
The following table summarizes the key quantitative parameters for the formation of this compound SAMs on gold. These values represent typical ranges found in the literature and should be optimized for specific applications.
| Parameter | Value | Unit | Notes |
| Substrate | |||
| Gold Film Thickness | 100 - 300 | nm | Typically deposited on a chromium or titanium adhesion layer.[1][5] |
| Solution | |||
| This compound Concentration | 1 - 10 | mM | 1 mM is a commonly used concentration.[1][3] |
| Solvent | Anhydrous Ethanol | - | Other solvents like toluene (B28343) or tetrahydrofuran (B95107) can be used depending on the thiol's solubility.[1] |
| Process | |||
| Immersion Time | 18 - 48 | hours | Longer immersion times generally improve monolayer quality.[1][3][4] |
| Temperature | Room Temperature | °C | |
| Cleaning | |||
| Piranha Solution Exposure | 1 - 2 | minutes | [1] |
| UV/Ozone Exposure | 15 - 20 | minutes | [1] |
| Sulfuric Acid (1M) Exposure | 3 | minutes | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the formation of a this compound self-assembled monolayer on a gold substrate.
Caption: Experimental workflow for forming this compound SAMs on gold.
SAM Formation Schematic
The following diagram illustrates the molecular process of this compound self-assembly on a gold surface.
Caption: Schematic of this compound SAM formation on a gold surface.
References
Application Notes and Protocols: Functionalization of Gold Nanoparticles with 1-Pentanethiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, with significant potential in biomedical applications such as drug delivery, bioimaging, and diagnostics.[1][2][3] Their utility is greatly enhanced by surface functionalization, which allows for the attachment of various ligands to tailor their physicochemical properties and biological interactions.[1][4] Alkanethiols, such as 1-pentanethiol, are widely used for the functionalization of AuNPs due to the strong and stable gold-sulfur bond that forms a self-assembled monolayer (SAM) on the nanoparticle surface.[5][6][7] This application note provides detailed protocols for the synthesis and functionalization of gold nanoparticles with this compound, along with characterization methods and potential applications.
Applications
This compound functionalized gold nanoparticles serve as versatile platforms in various research and development areas:
-
Drug Delivery: The hydrophobic alkyl chains of this compound can encapsulate or interact with hydrophobic drug molecules, while the gold core provides a stable scaffold.[3][8][9][10] These functionalized nanoparticles can improve drug solubility, stability, and circulation time.
-
Biosensors: The SAM of this compound can be further modified with biomolecules such as antibodies or oligonucleotides for the specific detection of biological targets.[11][12]
-
Nanomaterial Synthesis: this compound capped AuNPs can serve as building blocks for the creation of more complex nanostructures.[13]
-
Fundamental Studies: This system is often used as a model to study self-assembly processes and the interactions at the nano-bio interface.[6][11][14][15]
Experimental Protocols
This section details the synthesis of gold nanoparticles and their subsequent functionalization with this compound.
Protocol 1: Two-Phase Synthesis of this compound Functionalized AuNPs (Brust-Schiffrin Method)
This method is a widely adopted approach for synthesizing alkanethiol-capped gold nanoparticles.[16]
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
This compound (C₅H₁₁SH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Gold Salt Transfer: Dissolve HAuCl₄·3H₂O (e.g., 50 mg) in deionized water (30 mL). In a separate flask, dissolve TOAB (e.g., 140 mg) in toluene (30 mL). Mix the two solutions and stir vigorously for 10-15 minutes. The aqueous phase will become colorless as the gold salt is transferred to the organic phase, which will turn deep orange. Separate the organic phase.[17]
-
Thiol Addition: To the organic phase containing the gold salt, add this compound (e.g., 20 µL) and stir for 10 minutes.[17]
-
Reduction: While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ (e.g., 25 mg in 25 mL of ice-cold water) in one portion. The color of the organic phase will rapidly change from orange to dark brown/black, indicating the formation of gold nanoparticles.[17]
-
Reaction Completion: Continue stirring the reaction mixture for at least 3 hours at room temperature to ensure complete nanoparticle formation and capping.[17]
-
Purification:
-
Separate the organic phase and reduce its volume using a rotary evaporator.
-
Add methanol to precipitate the this compound functionalized AuNPs.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticles by resuspending them in fresh methanol and repeating the centrifugation step. Perform this washing step at least twice to remove excess thiol and phase transfer agent.[17]
-
-
Drying and Storage: Dry the purified nanoparticles under vacuum. The resulting black powder can be redispersed in nonpolar organic solvents like toluene or dichloromethane (B109758) for storage and further use.[17]
Protocol 2: Ligand Exchange for this compound Functionalization
This protocol is suitable for modifying pre-synthesized, citrate-stabilized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (commercially available or synthesized via the Turkevich method)[12]
-
This compound
-
Ethanol (B145695) or Methanol
-
Deionized water
Procedure:
-
Preparation: Obtain a colloidal solution of citrate-stabilized AuNPs.
-
Ligand Exchange Reaction:
-
To the AuNP solution, add a solution of this compound in ethanol. The molar ratio of thiol to surface gold atoms should be in large excess to drive the exchange reaction.
-
Stir the mixture at room temperature overnight. The strong affinity of sulfur for gold will displace the citrate (B86180) ions from the nanoparticle surface.[18]
-
-
Purification:
-
Centrifuge the solution to separate the functionalized AuNPs. The nanoparticles may aggregate and precipitate upon successful ligand exchange due to the change in surface chemistry from hydrophilic to hydrophobic.
-
Remove the supernatant containing excess thiol and displaced citrate.
-
Wash the nanoparticles by resuspending them in ethanol and centrifuging again. Repeat this step multiple times.
-
-
Resuspension: Resuspend the purified this compound functionalized AuNPs in a suitable organic solvent.
Characterization Data
The successful synthesis and functionalization of this compound coated AuNPs should be confirmed by various characterization techniques. The following table summarizes typical quantitative data obtained for such nanoparticles.
| Characterization Technique | Parameter | Typical Value/Observation | Reference |
| Transmission Electron Microscopy (TEM) | Core Diameter | 2-10 nm (tunable by synthesis parameters) | [17] |
| Morphology | Spherical and monodisperse | [17] | |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Slightly larger than TEM core size due to the organic layer | [5] |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) Peak | ~520 nm (for spherical AuNPs in organic solvent) | [17] |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | Confirms the presence of gold-thiolate bonds | [19] |
| Au 4f Binding Energy | Characteristic peaks for metallic gold (Au(0)) | [20] | |
| Zeta Potential | Surface Charge | Near-neutral in non-polar solvents | [5] |
| Thermogravimetric Analysis (TGA) | Ligand Density | Quantifies the amount of organic material on the nanoparticle surface | [17] |
Visualizations
Workflow for Two-Phase Synthesis of this compound Functionalized AuNPs
Caption: Workflow for the two-phase synthesis of AuNPs.
Logical Relationship of Functionalization
Caption: Functionalization of AuNPs with this compound.
References
- 1. Functionalized Gold Nanoparticles and Their Biomedical Applications [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications | MDPI [mdpi.com]
- 4. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 5. mdpi.com [mdpi.com]
- 6. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2217063B1 - Thiolated paclitaxels for reaction with gold nanoparticles as drug delivery agents - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechano-chemical stability of gold nanoparticles coated with alkanethiolate SAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: 1-Pentanethiol as a Nucleophile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentanethiol (n-amyl mercaptan), with the chemical formula C5H12S, is a versatile and reactive building block in organic synthesis.[1][2] As a thiol, its chemistry is dominated by the nucleophilicity of the sulfur atom. The acidity of the S-H bond (pKa ≈ 10-11) allows for the easy generation of the corresponding thiolate anion (RS⁻) using a variety of bases. This thiolate is a potent, soft nucleophile that readily participates in a range of bond-forming reactions, making this compound a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials.[3]
These application notes provide a detailed overview of the use of this compound as a nucleophile in three key synthetic transformations: Nucleophilic Substitution (Sₙ2), Michael Addition, and the Thiol-Yne Reaction. A section on its application in the deprotection of ester functional groups is also included.
Important Safety Considerations
This compound is a flammable liquid with a strong, unpleasant odor.[1][2] It may be toxic by inhalation and should always be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. It is incompatible with strong oxidizing agents, reducing agents, and alkali metals.[1] Always consult the Safety Data Sheet (SDS) before use.
Application 1: Thioether Synthesis via Nucleophilic Substitution (Sₙ2)
The formation of thioethers (sulfides) is one of the most fundamental applications of this compound. The corresponding pentanethiolate, generated in situ with a suitable base, is an excellent nucleophile for Sₙ2 reactions. It efficiently displaces leaving groups from primary and secondary alkyl halides, tosylates, and mesylates. This reaction is a cornerstone for installing a pentylthio- moiety into a target molecule.
Data Presentation: Representative Sₙ2 Reactions
The following table summarizes representative conditions for the synthesis of various pentyl thioethers. Yields are typically high, especially with unhindered primary electrophiles.
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) bromide | K₂CO₃ | DMF | 25 | 4 | >95 |
| 2 | 1-Iodobutane | NaH | THF | 25 - 50 | 6 | 92 |
| 3 | Ethyl bromoacetate | Et₃N | CH₂Cl₂ | 25 | 12 | 88 |
| 4 | 1-Bromo-3-phenylpropane | NaOH | EtOH/H₂O | 80 | 5 | 90 |
| 5 | Propargyl bromide | Cs₂CO₃ | CH₃CN | 60 | 3 | >95 |
Experimental Protocol: Synthesis of Benzyl Pentyl Sulfide (B99878)
This protocol describes the synthesis of benzyl pentyl sulfide from benzyl bromide and this compound.
Materials:
-
This compound (1.04 g, 10.0 mmol, 1.0 equiv)
-
Benzyl bromide (1.71 g, 10.0 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (40 mL)
-
Diethyl ether
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate and anhydrous DMF.
-
Add this compound to the suspension.
-
Add benzyl bromide dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at 25 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure benzyl pentyl sulfide.
Diagram: Sₙ2 Reaction Workflow
Caption: Workflow for Sₙ2 synthesis of pentyl thioethers.
Application 2: Michael Addition to α,β-Unsaturated Carbonyls
The pentanethiolate anion is a soft nucleophile, making it ideal for conjugate (or 1,4-) addition to α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition.[5] This reaction is highly efficient for forming a new carbon-sulfur bond at the β-position of the carbonyl system and is a key method for synthesizing β-thioethers, which are valuable intermediates in drug development.
Data Presentation: Representative Michael Addition Reactions
The following table shows representative examples of the base-catalyzed Michael addition of this compound to various Michael acceptors.
| Entry | Michael Acceptor | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexenone | Et₃N (cat.) | CH₂Cl₂ | 25 | 2 | >95 |
| 2 | Ethyl acrylate | DBU (cat.) | THF | 0 - 25 | 1 | 98 |
| 3 | Acrylonitrile | NaOH (cat.) | EtOH | 25 | 3 | 93 |
| 4 | Methyl vinyl ketone | TMG (cat.) | Neat | 25 | 0.5 | >95 |
| 5 | N-Phenylmaleimide | PPh₃ (cat.) | THF | 25 | 1 | 97 |
cat. = catalytic amount
Experimental Protocol: Michael Addition to Cyclohexenone
This protocol describes the conjugate addition of this compound to 2-cyclohexen-1-one (B156087).
Materials:
-
2-Cyclohexen-1-one (0.96 g, 10.0 mmol, 1.0 equiv)
-
This compound (1.15 g, 11.0 mmol, 1.1 equiv)
-
Triethylamine (B128534) (Et₃N, 0.10 g, 1.0 mmol, 0.1 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous (50 mL)
-
1 M HCl (aqueous)
-
Saturated aqueous NaHCO₃
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-cyclohexen-1-one in anhydrous dichloromethane in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), followed by saturated NaHCO₃ (1 x 20 mL), and finally brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude 3-(pentylthio)cyclohexan-1-one is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.
Diagram: Michael Addition Mechanism
Caption: Mechanism of the base-catalyzed Michael addition.
Application 3: Nucleophilic Thiol-Yne Reaction
The nucleophilic thiol-yne reaction is the conjugate addition of a thiol to an activated alkyne (e.g., a propiolate ester or an ynone).[6][7] This "click" reaction is highly efficient and stereoselective, typically yielding the (E)-alkene as the major product under thermodynamic control. The resulting vinyl sulfides are versatile synthetic intermediates. The reaction can be catalyzed by bases or nucleophiles like phosphines.
Data Presentation: Representative Nucleophilic Thiol-Yne Reactions
| Entry | Activated Alkyne | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl propiolate | Et₃N | MeCN | 25 | 0.5 | >99 |
| 2 | Methyl phenylpropiolate | DBU | THF | 25 | 1 | 96 |
| 3 | 3-Butyn-2-one | PPh₃ | CH₂Cl₂ | 25 | 2 | 94 |
| 4 | Dimethyl acetylenedicarboxylate | DABCO | EtOH | 25 | 0.5 | >99 |
Experimental Protocol: Thiol-Yne Addition to Ethyl Propiolate
This protocol details the addition of this compound to ethyl propiolate.
Materials:
-
Ethyl propiolate (1.0 g, 10.2 mmol, 1.0 equiv)
-
This compound (1.17 g, 11.2 mmol, 1.1 equiv)
-
Triethylamine (Et₃N, 0.10 g, 1.0 mmol, 0.1 equiv)
-
Acetonitrile (MeCN), anhydrous (30 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve ethyl propiolate and this compound in anhydrous acetonitrile.
-
Add triethylamine to the solution at room temperature with stirring.
-
An exothermic reaction may be observed. Stir the reaction for 30-60 minutes.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent and excess triethylamine under reduced pressure.
-
The crude product, a mixture of E/Z isomers of ethyl 3-(pentylthio)acrylate, can be purified by flash chromatography to isolate the major (E)-isomer.
Diagram: Nucleophilic Thiol-Yne Reaction
Caption: Mechanism of the nucleophilic thiol-yne reaction.
Application 4: Use in Deprotection Reactions
Thiolates, including pentanethiolate, are effective nucleophiles for cleaving certain protecting groups, particularly methyl and benzyl esters, under mild, non-hydrolytic conditions. This is especially useful when other functional groups in the molecule are sensitive to strongly acidic or basic conditions typically used for ester saponification. The reaction proceeds via an Sₙ2 attack of the thiolate on the methyl or benzyl group of the ester, releasing the carboxylate.
Data Presentation: Representative Deprotection of Esters
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl benzoate (B1203000) | LiOH | DMF | 100 | 6 | ~90 |
| 2 | Benzyl acetate | K₂CO₃ | NMP | 80 | 12 | ~85 |
| 3 | Methyl phenylacetate | NaH | HMPA | 25 | 4 | >90 |
Note: HMPA is a carcinogen and should be handled with extreme caution.
Experimental Protocol: Deprotection of Methyl Benzoate
This protocol provides a general method for the cleavage of a methyl ester using this compound.
Materials:
-
Methyl benzoate (1.36 g, 10.0 mmol, 1.0 equiv)
-
This compound (3.13 g, 30.0 mmol, 3.0 equiv)
-
Lithium hydroxide (B78521) (LiOH, 0.48 g, 20.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (50 mL)
-
1 M HCl (aqueous)
-
Ethyl acetate
Procedure:
-
Combine methyl benzoate, this compound, and lithium hydroxide in anhydrous DMF in a round-bottom flask.
-
Heat the mixture to 100 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting ester is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Acidify the aqueous solution to pH ~2 with 1 M HCl.
-
Extract the product (benzoic acid) with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Diagram: Ester Deprotection Workflow
Caption: Workflow for methyl ester deprotection via Sₙ2.
References
- 1. This compound | 110-66-7 [chemicalbook.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0032457) [hmdb.ca]
- 4. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
1-Pentanethiol as a Corrosion Inhibitor for Steel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary method for mitigating this issue. Alkanethiols, such as 1-Pentanethiol, are known to form self-assembled monolayers (SAMs) on metal surfaces, creating a protective barrier against corrosive environments. The thiol group (-SH) exhibits a strong affinity for metal surfaces, leading to the formation of a dense, organized film that impedes the electrochemical reactions responsible for corrosion. This document outlines the experimental procedures to quantify the effectiveness of this compound as a corrosion inhibitor for steel.
Mechanism of Action (Proposed)
The primary mechanism by which this compound is expected to inhibit steel corrosion is through the formation of a protective film on the metal surface. This process involves the chemisorption of the thiol group onto the steel, leading to the formation of a self-assembled monolayer. The hydrophobic pentyl chains then orient away from the surface, creating a barrier that repels corrosive aqueous species. This protective layer acts as a physical barrier, blocking the active sites for both anodic (iron dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions.
Data Presentation
The following tables present illustrative quantitative data that might be expected from experimental evaluations of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.
Table 1: Potentiodynamic Polarization (PDP) Data
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) |
| Blank (0) | -475 | 1050 | - | 70 | 120 |
| 0.1 | -450 | 150 | 85.7 | 65 | 115 |
| 0.5 | -430 | 75 | 92.9 | 62 | 110 |
| 1.0 | -415 | 40 | 96.2 | 60 | 108 |
| 5.0 | -400 | 25 | 97.6 | 58 | 105 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (0) | 50 | 100 | - |
| 0.1 | 450 | 45 | 88.9 |
| 0.5 | 980 | 30 | 94.9 |
| 1.0 | 1850 | 22 | 97.3 |
| 5.0 | 2500 | 18 | 98.0 |
Experimental Protocols
Materials and Specimen Preparation
-
Working Electrode: Mild steel specimens with a composition (wt%) of C (0.15), Mn (0.60), P (0.04), S (0.05), and the remainder Fe. The specimens should be cut to a suitable size (e.g., 1 cm x 1 cm x 0.1 cm) with an exposed surface area of 1 cm².
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution prepared by diluting analytical grade HCl with deionized water.
-
Inhibitor: this compound (C₅H₁₂S) of analytical grade.
-
Specimen Preparation: The mild steel specimens are mechanically polished using a series of silicon carbide (SiC) papers of increasing grit size (e.g., 240, 400, 600, 800, 1000, and 1200 grit). After polishing, the specimens are rinsed with deionized water, degreased with acetone, and dried in a stream of warm air.
Electrochemical Measurements
Electrochemical experiments are performed using a standard three-electrode cell configuration connected to a potentiostat/galvanostat.
-
Working Electrode (WE): Prepared mild steel specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): A platinum sheet or graphite (B72142) rod with a large surface area.
-
Immerse the prepared mild steel working electrode in the corrosive solution (1 M HCl) with and without the desired concentration of this compound.
-
Allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.
-
Perform the potentiodynamic polarization scan by sweeping the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.[1]
-
Record the resulting current density.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic curves.[2]
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 where i_corr(blank) is the corrosion current density in the absence of the inhibitor and i_corr(inh) is the corrosion current density in the presence of the inhibitor.
-
Immerse the prepared mild steel working electrode in the corrosive solution (1 M HCl) with and without the desired concentration of this compound.
-
Allow the OCP to stabilize for approximately 30-60 minutes.
-
Apply a small amplitude sinusoidal AC voltage signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.
-
Record the impedance data.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 where R_ct(blank) is the charge transfer resistance in the absence of the inhibitor and R_ct(inh) is the charge transfer resistance in the presence of the inhibitor.
Surface Analysis Protocol (Scanning Electron Microscopy - SEM)
-
Immerse mild steel specimens in the 1 M HCl solution with and without an optimal concentration of this compound for a predetermined period (e.g., 24 hours).
-
After immersion, carefully remove the specimens, rinse gently with deionized water, and dry thoroughly.
-
Mount the specimens on stubs and coat with a thin layer of gold or carbon if necessary to ensure conductivity.
-
Examine the surface morphology of the specimens using a Scanning Electron Microscope (SEM) at various magnifications.
-
Compare the surface of the specimen exposed to the inhibited solution with that of the one exposed to the uninhibited solution to observe the reduction in corrosion damage.
Visualizations
References
Application Notes and Protocols for the Preparation of 1-Pentanethiol Solutions for Self-Assembled Monolayer (SAM) Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Alkanethiols, such as 1-pentanethiol, readily form robust SAMs on noble metal surfaces like gold, providing a versatile platform for tailoring surface properties. This document provides detailed protocols for the preparation of this compound solutions and the subsequent formation of SAMs, ensuring the creation of high-quality, consistent monolayers for various research and development applications.
I. Materials and Reagents
Proper material selection and reagent purity are critical for the successful formation of well-ordered SAMs.
| Material/Reagent | Specifications | Recommended Supplier Examples |
| This compound | Purity ≥ 98% | Sigma-Aldrich, Alfa Aesar, TCI |
| Solvent | Anhydrous Ethanol (B145695) (200 proof, ≥99.5%) | Decon Laboratories, Pharmco-Aaper |
| Substrates | Gold-coated silicon wafers, glass slides, or quartz crystals with a titanium or chromium adhesion layer. | Platypus Technologies, Arrandee, Evaporated Metal Films |
| Cleaning Agents | Sulfuric Acid (H₂SO₄, 95-98%), Hydrogen Peroxide (H₂O₂, 30%) | VWR, Fisher Scientific |
| Gases | High-purity Nitrogen (N₂) or Argon (Ar) | Airgas, Praxair |
| Glassware | Scintillation vials, beakers, graduated cylinders | VWR, Corning |
| Miscellaneous | Tweezers (non-magnetic, stainless steel), Micropipettes, Sonicator, Parafilm® | VWR, Eppendorf, Branson |
II. Experimental Protocols
A. Substrate Cleaning
A pristine substrate surface is paramount for the formation of a uniform and defect-free SAM. Two common and effective cleaning methods are presented below. All cleaning steps should be performed in a clean environment, such as a laminar flow hood.
Protocol 1: Piranha Solution Cleaning (Standard Method)
Piranha solution is a highly effective cleaning agent but is extremely corrosive and reactive. EXTREME CAUTION must be exercised when handling this solution. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare the piranha solution by adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂) in a glass beaker. Always add the peroxide to the acid slowly and carefully. The reaction is highly exothermic.
-
Using non-magnetic tweezers, immerse the gold substrates in the piranha solution for 10-15 minutes.
-
Remove the substrates from the piranha solution and rinse them thoroughly with copious amounts of deionized (DI) water.
-
Rinse the substrates with absolute ethanol.[1]
-
Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.[1]
-
Use the cleaned substrates immediately for SAM formation to prevent recontamination.
Protocol 2: UV-Ozone Cleaning (Alternative Method)
UV-Ozone cleaning is a dry, non-contact method that effectively removes organic contaminants from the substrate surface.
-
Place the gold substrates in a UV-Ozone cleaner.
-
Expose the substrates to UV-Ozone for 15-20 minutes.
-
Remove the substrates from the cleaner and use them immediately for SAM formation.
B. Preparation of this compound Solutions
The concentration of the this compound solution is a key parameter that influences the quality and formation time of the SAM. A typical concentration range for alkanethiol SAM formation is 1-10 mM.[2] The following protocol describes the preparation of a 1 mM solution.
-
Calculate the required amount of this compound.
-
Solution Preparation:
-
In a clean glass container, add the desired volume of anhydrous ethanol.
-
Using a calibrated micropipette, add the calculated volume of this compound to the ethanol.
-
Cap the container and sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved and the solution is homogeneous.[1]
-
Table of this compound Solution Concentrations:
| Concentration (mM) | Volume of this compound per 10 mL Ethanol (µL) |
| 0.1 | 1.24 |
| 1.0 | 12.38 |
| 5.0 | 61.90 |
| 10.0 | 123.80 |
C. Self-Assembled Monolayer (SAM) Formation
The self-assembly process occurs spontaneously upon immersion of the clean gold substrate into the thiol solution.
-
Place the freshly cleaned and dried gold substrates in individual, clean glass containers (e.g., scintillation vials).
-
Add a sufficient volume of the prepared this compound solution to each container to completely submerge the substrates.
-
To minimize oxidation of the thiol, it is recommended to purge the headspace of the container with an inert gas like nitrogen or argon and then seal the container tightly with a cap and Parafilm®.[1]
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.[1][5] Longer immersion times generally lead to more ordered and densely packed monolayers.[1]
-
After the incubation period, remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) thiols.[6]
-
Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.[1]
-
The SAM-functionalized substrates are now ready for use or characterization. For storage, place them in a clean, dry environment, preferably under an inert atmosphere.
III. Visualizations
Experimental Workflow for SAM Formation
Caption: Workflow for this compound SAM Formation.
Logical Relationship of Key Parameters in SAM Formation
Caption: Key Parameters Influencing SAM Quality.
References
Application Note & Protocol: Creation of Hydrophobic Surfaces using 1-Pentanethiol Self-Assembled Monolayers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ability to control surface wettability is critical in numerous scientific and biomedical fields, including drug delivery, medical implant design, and biosensor development. Hydrophobic surfaces can minimize non-specific protein adsorption, improve the biocompatibility of materials, and control the release kinetics of therapeutic agents.[1] A robust and highly reproducible method for creating precisely defined hydrophobic surfaces is through the formation of Self-Assembled Monolayers (SAMs). This document provides a detailed protocol for modifying gold surfaces with 1-Pentanethiol to create a well-ordered, hydrophobic interface.
Principle of Operation: The formation of a hydrophobic surface using this compound on gold is driven by the spontaneous organization of the thiol molecules into a dense, quasi-crystalline monolayer.[2] This process is governed by two primary interactions:
-
Sulfur-Gold Chemisorption: The thiol headgroup (-SH) of this compound has a strong affinity for the gold surface, forming a stable gold-thiolate bond (Au-S).[2]
-
Van der Waals Interactions: The five-carbon alkyl chains (pentyl groups) of the adsorbed molecules align and pack closely due to attractive van der Waals forces, resulting in an ordered, upright orientation.[2]
This dense packing of hydrocarbon chains creates a low-energy surface that repels water, thus exhibiting hydrophobic characteristics.
Caption: this compound molecules adsorb from solution onto a gold substrate.
Experimental Protocol
This protocol details the procedure for forming a this compound SAM on a gold-coated substrate.
Materials and Equipment:
-
Gold-coated substrates (e.g., gold on silicon or glass)
-
This compound (≥98% purity)
-
200-proof Ethanol (B145695) (ACS grade or higher)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glass or polypropylene (B1209903) containers with sealable caps[3]
-
Tweezers (Teflon-coated recommended)
-
Calibrated micropipettes
-
Sonicator
-
Dry Nitrogen (N₂) gas source
-
Fume hood and appropriate Personal Protective Equipment (PPE)
Safety Precautions:
-
Piranha Solution: Piranha solution (a 3:1 mixture of H₂SO₄ and H₂O₂) is extremely corrosive, a strong oxidizer, and reacts violently with organic materials. Always handle it with extreme caution inside a fume hood, wearing a face shield, lab coat, and appropriate gloves. Always add the peroxide to the acid slowly. Never store piranha solution in a sealed container.
-
This compound: Thiols have a strong, unpleasant odor and should be handled exclusively in a fume hood. Consult the Safety Data Sheet (SDS) for specific handling information.[3]
Procedure:
Part A: Substrate Cleaning
-
Place the gold substrates in a clean glass beaker.
-
Inside a fume hood, prepare the piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄.
-
Carefully immerse the substrates in the piranha solution for 5-10 minutes. The solution will become very hot.
-
Remove the substrates using tweezers and rinse them copiously with DI water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of dry N₂ gas. Use immediately for the best results.
Part B: Thiol Solution Preparation
-
In a fume hood, prepare a 1 mM solution of this compound in 200-proof ethanol. For example, to make 10 mL of solution, add approximately 1.2 µL of this compound to 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure it is fully dissolved and homogenous.[4]
Part C: Self-Assembly
-
Place the clean, dry gold substrates into individual containers.
-
Pour the 1 mM this compound solution over the substrates, ensuring they are fully submerged.
-
To improve monolayer quality, minimize oxygen exposure by reducing the headspace above the solution and backfilling the container with N₂ gas before sealing.[3][4]
-
Seal the containers tightly (e.g., with a cap and Parafilm®) and let them stand at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.[3][5]
Part D: Rinsing and Drying
-
Remove the substrates from the thiol solution.
-
Rinse each substrate thoroughly with a stream of fresh ethanol for 15-30 seconds to remove any non-chemisorbed thiol molecules.[3]
-
(Optional but recommended) Place the substrates in a beaker of fresh ethanol and sonicate for 1-2 minutes for a more rigorous cleaning.[3][4]
-
Dry the substrates under a gentle stream of dry N₂ gas.
-
Store the modified substrates in a clean, dry environment (like a desiccator) until characterization.
Caption: Step-by-step workflow for creating a hydrophobic surface.
Characterization and Expected Results
The primary method for quantifying the hydrophobicity of the modified surface is the measurement of the static water contact angle using a goniometer. This involves placing a droplet of DI water on the surface and measuring the angle formed at the three-phase (solid-liquid-gas) interface.
Data Presentation:
The table below summarizes the expected water contact angle values for a gold surface before and after modification with a this compound SAM. The values for alkanethiols are dependent on the chain length, with hydrophobicity increasing with the number of carbons in the alkyl chain.
| Surface Condition | Typical Advancing Water Contact Angle (θ) | Surface Property |
| Bare Gold (Post-Piranha Clean) | < 50° - 65°[6] | Hydrophilic |
| Gold + this compound SAM | 90° - 105° (estimated) | Hydrophobic |
| Gold + Short-Chain Alkanethiol (C6-C18) | 90° - 110°[7] | Hydrophobic |
| Gold + Octanethiol (C8) SAM | ~106°[8] | Hydrophobic |
References
- 1. Superhydrophobic Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 3. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. if.tugraz.at [if.tugraz.at]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 1-Pentanethiol in Electrochemical Biosensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Pentanethiol, a short-chain alkanethiol, serves as a crucial component in the fabrication of electrochemical biosensors, primarily through the formation of self-assembled monolayers (SAMs) on gold electrode surfaces. The thiol group (-SH) of this compound exhibits a strong affinity for gold, leading to the spontaneous organization of a dense, insulating monolayer. This SAM plays a multifaceted role in biosensor construction:
-
Controlled Immobilization of Biorecognition Elements: The terminal methyl group of a pure this compound SAM creates a hydrophobic surface. While this can be used for certain applications, it is more common to use this compound in mixed SAMs with other functionalized thiols (e.g., thiols with carboxyl or amine terminal groups). In a mixed SAM, this compound acts as a "spacer" molecule, controlling the density and orientation of the functionalized thiols. This is critical for the subsequent covalent immobilization of biorecognition molecules such as enzymes, antibodies, or nucleic acids, ensuring their optimal activity and accessibility to the target analyte.
-
Reduction of Non-Specific Binding: The well-ordered and densely packed nature of the this compound monolayer effectively blocks the electrode surface. This passivation minimizes the non-specific adsorption of interfering molecules from the sample matrix, such as proteins and other biomolecules, thereby reducing background noise and enhancing the signal-to-noise ratio of the biosensor.
-
Electron Transfer Modulation: The alkanethiol SAM acts as a dielectric layer, influencing the electron transfer kinetics between the electrode and redox species in the solution or a redox-active label. The thickness and packing of the monolayer, determined by the alkyl chain length, are key parameters. As a short-chain thiol, this compound creates a relatively thin barrier, which can be advantageous in certain biosensing strategies where electron tunneling is part of the signaling mechanism.
The use of this compound, often in conjunction with longer-chain or functionalized alkanethiols, allows for the fine-tuning of the interfacial properties of the biosensor, which is essential for achieving high sensitivity and selectivity.
Quantitative Data
Direct quantitative performance data for electrochemical biosensors specifically utilizing this compound is not extensively reported in the reviewed literature. However, the performance of biosensors based on alkanethiol SAMs is well-documented. The following table summarizes the performance of various electrochemical biosensors employing different alkanethiols to provide a comparative context. The performance is highly dependent on the specific biorecognition element, target analyte, and detection method.
| Alkanethiol Used | Biorecognition Element | Target Analyte | Detection Method | Limit of Detection (LOD) | Dynamic Range | Reference |
| 6-mercapto-1-hexanol (MCH) & 11-mercaptoundecanoic acid (MUA) | Toll-like receptor 4 (TLR4) | Lipopolysaccharide (LPS) | EIS | 4 ng/mL | Up to 1000 ng/mL | [1] |
| 3-mercaptopropionic acid (MPA) | DNA | DNA hybridization | SWV | Not Specified | Not Specified | [2] |
| Dithiobis(succinimidyl undecanoate) (DSU) | Clenbuterol Antibody | Clenbuterol | SPR | 10 ppt | Not Specified | [3] |
| 11-mercaptoundecanoic acid (MUA) | Not Specified | Redox Probe | EIS | Not Applicable | Not Applicable | [4] |
| 16-mercaptohexadecanoic acid (16-MHA) & 11-mercapto-1-undecanol (B1218877) (11-MUOH) | Anti-HSA Antibody | Human Serum Albumin (HSA) | SPR | Not Specified | Not Specified |
Note: EIS stands for Electrochemical Impedance Spectroscopy, SWV for Square Wave Voltammetry, and SPR for Surface Plasmon Resonance. The performance of a biosensor using this compound is expected to be within a similar range, with variations depending on the specific assay design.
Experimental Protocols
The following are detailed protocols for the fabrication of an electrochemical biosensor using a mixed self-assembled monolayer of this compound and a carboxyl-terminated alkanethiol for the covalent immobilization of a model protein (e.g., an antibody).
Protocol 1: Gold Electrode Preparation and Cleaning
-
Mechanical Polishing:
-
Polish the gold working electrode with 0.3 µm and then 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with deionized (DI) water.
-
-
Sonication:
-
Sonicate the polished electrode in DI water for 10 minutes.
-
Sonicate in ethanol (B145695) for another 10 minutes to remove any residual alumina particles and organic contaminants.
-
Rinse thoroughly with DI water and dry under a gentle stream of nitrogen.
-
-
Electrochemical Cleaning:
-
In a 0.5 M H₂SO₄ solution, cycle the potential of the gold electrode between -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 20 cycles.
-
Rinse the electrode extensively with DI water and dry with nitrogen. The electrode is now ready for SAM formation.
-
Protocol 2: Formation of a Mixed Self-Assembled Monolayer (SAM)
-
Prepare Thiol Solution:
-
Prepare a 1 mM solution of 11-mercaptoundecanoic acid (MUA) in absolute ethanol.
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Create a mixed thiol solution by combining the MUA and this compound solutions at a desired molar ratio (e.g., 1:9 MUA to this compound) to achieve a total concentration of 1 mM.
-
-
SAM Formation:
-
Immerse the clean, dry gold electrode into the mixed thiol solution immediately after cleaning.
-
Incubate for 12-18 hours at room temperature in a sealed container to prevent evaporation and contamination.
-
-
Rinsing:
-
After incubation, remove the electrode from the thiol solution.
-
Rinse the electrode thoroughly with ethanol to remove non-chemisorbed thiols.
-
Rinse again with DI water and dry under a nitrogen stream.
-
Protocol 3: Covalent Immobilization of a Biorecognition Molecule (e.g., Antibody)
-
Activation of Carboxyl Groups:
-
Immerse the SAM-modified electrode in a freshly prepared aqueous solution containing 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 1 hour at room temperature. This activates the carboxyl groups of the MUA to form NHS esters.
-
Rinse the electrode with DI water and dry with nitrogen.
-
-
Antibody Immobilization:
-
Immediately immerse the activated electrode in a solution of the specific antibody (e.g., 100 µg/mL in phosphate-buffered saline, pH 7.4) for 2 hours at room temperature or overnight at 4°C.
-
The primary amine groups on the antibody will react with the NHS esters to form stable amide bonds.
-
-
Blocking of Unreacted Sites:
-
To block any remaining active NHS esters and prevent non-specific binding, immerse the electrode in a 1 M ethanolamine (B43304) solution (pH 8.5) for 30 minutes.
-
Rinse the electrode thoroughly with PBS and then DI water. The biosensor is now ready for use.
-
Protocol 4: Electrochemical Detection using Electrochemical Impedance Spectroscopy (EIS)
-
Prepare the Electrochemical Cell:
-
Use a three-electrode system with the fabricated biosensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
-
Electrolyte Solution:
-
Use a suitable electrolyte solution, typically PBS (pH 7.4), containing a redox probe such as 5 mM [Fe(CN)₆]³⁻/⁴⁻.
-
-
EIS Measurement:
-
Perform EIS measurements in the electrolyte solution over a frequency range of 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV) at the formal potential of the redox probe.
-
-
Analyte Detection:
-
Incubate the biosensor with a solution containing the target analyte for a specific time.
-
Rinse the biosensor with PBS to remove any unbound analyte.
-
Perform another EIS measurement under the same conditions as in step 3.
-
-
Data Analysis:
-
The binding of the analyte to the immobilized antibody will alter the interfacial properties of the electrode, leading to a change in the charge transfer resistance (Rct), which can be determined by fitting the Nyquist plot to an equivalent circuit model. The change in Rct is proportional to the concentration of the analyte.
-
Visualizations
Caption: Experimental workflow for the fabrication of an electrochemical biosensor.
Caption: Signaling mechanism of an impedimetric biosensor.
References
Application Notes and Protocols for 1-Pentanethiol in Ordered Molecular Assemblies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Pentanethiol in the creation of ordered molecular assemblies, specifically self-assembled monolayers (SAMs). The information detailed below is intended to guide researchers in the fabrication and characterization of this compound SAMs for applications in biosensing and drug delivery.
Introduction to this compound Self-Assembled Monolayers
This compound (CH₃(CH₂)₄SH) is an alkanethiol that readily forms well-ordered, self-assembled monolayers on noble metal surfaces, most notably gold (Au). This spontaneous organization is driven by the strong affinity of the sulfur headgroup for the gold surface, resulting in a stable, semi-covalent bond. The five-carbon alkyl chain (pentyl group) provides van der Waals interactions between adjacent molecules, leading to a densely packed and ordered molecular layer. The terminal methyl group of the pentyl chain dictates the surface properties of the SAM, rendering it hydrophobic.
The ability to create these well-defined surfaces with tunable properties makes this compound a valuable tool in various research and development areas, including the fabrication of biosensors and the development of novel drug delivery systems.
Applications
Biosensors
Self-assembled monolayers of this compound can serve as a foundational layer for the construction of biosensors. The hydrophobic surface of a this compound SAM can be further modified to immobilize biorecognition elements such as antibodies, enzymes, or nucleic acids. This functionalized surface can then be used to detect specific analytes with high sensitivity and selectivity. The SAM acts as a barrier to prevent non-specific adsorption of other molecules, thereby reducing background noise and improving the sensor's performance.
Drug Delivery
In the field of drug delivery, this compound SAMs can be used to functionalize nanoparticles, such as gold nanoparticles. This surface modification can alter the hydrophobicity of the nanoparticles, influencing their interaction with biological systems, including their circulation time and cellular uptake. The SAM can also serve as a platform for attaching drug molecules or targeting ligands, enabling the development of targeted and controlled drug release systems.
Quantitative Data
The following table summarizes key quantitative data for this compound self-assembled monolayers on gold surfaces. This data is essential for the design and characterization of SAM-based devices.
| Property | Value | Characterization Technique |
| Water Contact Angle | ~90-100° | Goniometry |
| Ellipsometric Thickness | ~0.6 - 0.8 nm | Ellipsometry |
| Sulfur (S 2p) Binding Energy | ~162 eV (thiolate) | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Protocol for the Formation of this compound SAMs on Gold
This protocol outlines the steps for the preparation of a this compound self-assembled monolayer on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound (≥98% purity)
-
Absolute ethanol (B145695) (200 proof)
-
Deionized (DI) water (18 MΩ·cm)
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source for drying
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate to remove any organic contaminants. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-5 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Rinse the substrate copiously with DI water, followed by absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, add the appropriate amount of this compound to a known volume of ethanol in a clean glass vial.
-
-
Self-Assembly:
-
Immediately immerse the freshly cleaned gold substrate into the this compound solution.
-
Seal the vial to minimize evaporation and contamination.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrate from the thiol solution using tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed this compound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the SAM-modified substrate in a clean, dry environment (e.g., a desiccator) until further use.
-
Protocol for Characterization of this compound SAMs
4.2.1. Contact Angle Goniometry:
-
Place a small droplet (typically 1-5 µL) of DI water on the surface of the this compound SAM.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
A high contact angle (typically >90°) indicates the formation of a hydrophobic surface, consistent with a well-ordered this compound SAM.
4.2.2. X-ray Photoelectron Spectroscopy (XPS):
-
Place the SAM-modified substrate in the XPS analysis chamber.
-
Acquire high-resolution spectra of the S 2p region.
-
The presence of a peak at approximately 162 eV is characteristic of the sulfur atom chemically bonded to the gold surface (a thiolate species).
Visualizations
Experimental Workflow for SAM Formation
Application Notes and Protocols: 1-Pentanethiol as a Ligand in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentanethiol (C₅H₁₂S) is a versatile alkanethiol ligand utilized in the synthesis and functionalization of a variety of nanoparticles, including gold, silver, quantum dots, and metal sulfides. Its thiol headgroup forms a strong coordinate bond with the surface of metallic and semiconductor nanocrystals, providing a stable passivating layer. The pentyl chain contributes to the solubility of the nanoparticles in nonpolar solvents and influences their self-assembly characteristics. This document provides detailed application notes and experimental protocols for the use of this compound in nanoparticle synthesis and functionalization, with a focus on applications relevant to drug development.
Applications of this compound in Nanoparticle Synthesis
This compound serves as a crucial capping agent that controls the size, shape, and stability of nanoparticles during synthesis. The resulting hydrophobic surface can be advantageous for certain applications or can be further modified through ligand exchange reactions to introduce desired functionalities, such as biocompatible polymers (e.g., PEG) or targeting moieties for drug delivery.
Key Applications Include:
-
Drug Delivery Vehicles: this compound-capped nanoparticles can be functionalized with hydrophilic ligands to render them water-soluble and biocompatible, enabling their use as carriers for therapeutic agents.[1] The nanoparticle core can be loaded with drugs, and the surface can be decorated with targeting molecules to enhance delivery to specific cells or tissues.[1]
-
Bioimaging Probes: When used to cap fluorescent semiconductor nanocrystals (quantum dots), this compound can help preserve their quantum yield and stability, making them suitable for in-vitro and in-vivo imaging applications.[2][3]
-
Theranostics: The combination of therapeutic and diagnostic capabilities in a single nanoparticle platform is a growing area of research. This compound-functionalized nanoparticles can be engineered to carry both a drug and an imaging agent, allowing for simultaneous treatment and monitoring.
Experimental Protocols
This section provides detailed protocols for the synthesis and functionalization of nanoparticles using this compound.
Protocol 1: Synthesis of this compound Capped Gold Nanoparticles (AuNPs)
This protocol is adapted from the two-phase Brust-Schiffrin method, a widely used technique for synthesizing alkanethiol-stabilized gold nanoparticles.[1][4][5]
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Phase Transfer of Gold Precursor:
-
Dissolve 30 mg of HAuCl₄·3H₂O in 10 mL of deionized water.
-
In a separate flask, dissolve 140 mg of TOAB in 30 mL of toluene.
-
Combine the two solutions in a separatory funnel and shake vigorously for 5-10 minutes. The aqueous phase should become colorless as the gold salt is transferred to the organic phase, which will turn deep orange.
-
Separate and collect the organic phase.
-
-
Addition of this compound:
-
To the organic phase containing the gold precursor, add 20 µL of this compound.[6]
-
Stir the solution for 10 minutes at room temperature.
-
-
Reduction and Nanoparticle Formation:
-
Prepare a fresh solution of 25 mg of NaBH₄ in 10 mL of ice-cold deionized water.
-
Add the NaBH₄ solution to the vigorously stirred organic phase. The color of the organic phase will rapidly change from orange to dark brown/black, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 3 hours to ensure complete reaction and stabilization of the nanoparticles.[6]
-
-
Purification:
-
Separate the organic phase and wash it three times with deionized water.
-
Reduce the volume of the organic phase by rotary evaporation.
-
Precipitate the nanoparticles by adding an excess of ethanol (e.g., 200 mL).
-
Store the solution at -20°C for 4 hours to facilitate precipitation.
-
Collect the precipitate by centrifugation and wash it several times with ethanol to remove excess thiol and TOAB.
-
Dry the purified this compound capped AuNPs under vacuum.
-
Protocol 2: Ligand Exchange Reaction to Functionalize Nanoparticles with this compound
This protocol describes a general method for replacing existing ligands on pre-synthesized nanoparticles (e.g., citrate-stabilized AuNPs) with this compound.[7][8][9]
Materials:
-
Pre-synthesized nanoparticle solution (e.g., citrate-stabilized gold or silver nanoparticles)
-
This compound
-
Ethanol or other suitable solvent for the nanoparticles
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Ligand Exchange:
-
To a solution of pre-synthesized nanoparticles, add a solution of this compound in a suitable solvent (e.g., ethanol). The molar ratio of this compound to nanoparticles should be in large excess to drive the reaction to completion.
-
Stir the mixture vigorously at room temperature for several hours (typically 12-24 hours). The progress of the ligand exchange can be monitored by changes in the solution's properties, such as solubility or UV-Vis spectrum.
-
-
Purification:
-
After the reaction is complete, precipitate the nanoparticles by adding a non-solvent. For nanoparticles that become soluble in organic solvents after ligand exchange, a polar solvent like ethanol can be used for precipitation.
-
Collect the precipitate by centrifugation.
-
Wash the nanoparticles multiple times with the precipitating solvent to remove the displaced ligands and excess this compound.
-
Resuspend the purified this compound capped nanoparticles in a suitable organic solvent like toluene or DCM.
-
Data Presentation
The following table summarizes typical characterization data for thiol-capped nanoparticles. The exact values for this compound capped nanoparticles will depend on the specific synthesis conditions.
| Nanoparticle Type | Ligand | Core Size (TEM) | Hydrodynamic Diameter (DLS) | Surface Plasmon Resonance (UV-Vis) | Reference |
| Gold Nanoparticles | Dodecanethiol | ~4 nm | Not Reported | ~520 nm | [10] |
| Silver Nanoparticles | Dodecanethiol | Not Reported | Not Reported | ~419 nm | [10] |
| CdSe/ZnS Quantum Dots | Dithiol Threitol (DTT) | Not Reported | <10 nm | Not Applicable | [2] |
| PbS Nanoparticles | 1-Dodecanethiol | 35-36 nm | Not Reported | Not Applicable (NIR emission) | [11] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, characterization, and application of this compound capped nanoparticles.
Caption: General workflow for nanoparticle synthesis and application.
Cellular Uptake Mechanisms of Functionalized Nanoparticles
For drug delivery applications, understanding how nanoparticles are internalized by cells is critical. The following diagram illustrates the primary endocytic pathways for nanoparticle uptake.[12][13][14]
Caption: Cellular uptake pathways for functionalized nanoparticles.
Representative Signaling Pathway Targeted by Nanoparticles
Nanoparticles can be designed to interfere with specific cellular signaling pathways that are often dysregulated in diseases like cancer. The MAPK/ERK pathway is a common target.[15][16]
Caption: Nanoparticle-mediated inhibition of the MAPK/ERK pathway.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semiconductor Quantum Dots for Bioimaging and Biodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiol-derivatised gold nanoparticles in a two-phase liquid-liquid system | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Dodecanethiol-Derivatized Au/Ag Bimetallic Nanoparticles: TEM, UV/VIS, XPS, and FTIR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable Near-Infrared Photoluminescence of Hexagonal-Shaped PbS Nanoparticles with 1-Dodecanethiol Ligands | MDPI [mdpi.com]
- 12. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wilhelm-lab.com [wilhelm-lab.com]
- 15. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying 1-Pentanethiol Monolayer Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the formation and characterization of 1-pentanethiol self-assembled monolayers (SAMs). The protocols outlined below are foundational for creating well-defined, hydrophobic surfaces on gold substrates, which are instrumental in various fields including biosensing, nanotechnology, and fundamental surface science.
Introduction
Self-assembled monolayers (SAMs) of alkanethiols on gold are highly organized molecular layers formed by the spontaneous chemisorption of the thiol headgroup onto the gold surface. The alkyl chains then align and pack closely due to van der Waals interactions, creating a dense and stable monolayer. This compound, a five-carbon chain alkanethiol, forms a hydrophobic monolayer, which can serve as a foundational surface for further functionalization or for studying interfacial phenomena. The successful formation of a high-quality SAM is critically dependent on pristine substrate cleanliness and controlled assembly conditions.[1]
Experimental Workflow
The overall process for forming and characterizing a this compound monolayer is a sequential procedure involving substrate preparation, monolayer deposition, and subsequent analysis.
References
Application Notes and Protocols: 1-Pentanethiol as a Versatile Raw Material for Sulfur-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentanethiol, a versatile organosulfur compound, serves as a crucial starting material for the synthesis of a diverse array of sulfur-containing molecules.[1][2][3] Its reactive thiol group readily participates in various chemical transformations, making it a valuable building block in medicinal chemistry, agrochemical synthesis, and materials science.[1][4] These application notes provide detailed protocols for the synthesis of key classes of sulfur compounds derived from this compound, including thioethers, disulfides, thioesters, and sulfonic acids. The experimental procedures are presented with quantitative data to facilitate reproducibility and adaptation in a research setting. Additionally, potential applications, particularly in drug development, are discussed.
Synthesis of Thioethers
Thioethers are a class of organosulfur compounds that are significant in pharmaceuticals and organic synthesis.[5][6] The synthesis of thioethers from this compound can be efficiently achieved through nucleophilic substitution reactions with alkyl halides.
Application Note:
The reaction of this compound with an alkyl halide in the presence of a base is a straightforward and widely applicable method for the preparation of unsymmetrical thioethers.[7][8] The choice of base and solvent can influence the reaction rate and yield. This protocol details the synthesis of S-pentyl benzyl (B1604629) thioether.
Experimental Protocol: Synthesis of S-Pentyl Benzyl Thioether
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.04 g, 10 mmol) in 20 mL of ethanol.
-
To this solution, add a solution of sodium hydroxide (0.40 g, 10 mmol) in 10 mL of water.
-
Stir the mixture at room temperature for 15 minutes to form the sodium pentanethiolate.
-
Add benzyl bromide (1.71 g, 10 mmol) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) 95:5) to yield S-pentyl benzyl thioether.
Quantitative Data Summary:
| Product Name | Starting Materials | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| S-Pentyl Benzyl Thioether | This compound, Benzyl Bromide | NaOH | Ethanol | 3 | 85-95 |
Experimental Workflow:
Caption: Workflow for the synthesis of S-Pentyl Benzyl Thioether.
Synthesis of Disulfides
Disulfides are organosulfur compounds with a sulfur-sulfur bond. Symmetrical disulfides can be readily prepared by the oxidation of thiols. These compounds have shown a range of biological activities, including antimicrobial properties.[9][10]
Application Note:
The oxidation of this compound to dipentyl disulfide can be achieved using mild oxidizing agents such as hydrogen peroxide or iodine.[4][11][12][13][14] This protocol describes a simple and efficient method using hydrogen peroxide.
Experimental Protocol: Synthesis of Dipentyl Disulfide
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Ethanol
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.04 g, 10 mmol) in 20 mL of ethanol.
-
Cool the flask in an ice bath.
-
Slowly add hydrogen peroxide (1.13 mL, 11 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Remove the ethanol by rotary evaporation.
-
Add 30 mL of water to the residue and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain dipentyl disulfide.
Quantitative Data Summary:
| Product Name | Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Dipentyl Disulfide | This compound | Hydrogen Peroxide | Ethanol | 12 | 90-98 |
Experimental Workflow:
Caption: Workflow for the synthesis of Dipentyl Disulfide.
Synthesis of Thioesters
Thioesters are important intermediates in organic synthesis and are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. They can be synthesized by the reaction of a thiol with an acyl chloride or a carboxylic acid in the presence of a coupling agent.
Application Note:
The acylation of this compound with an acyl chloride provides a direct route to S-pentyl thioesters. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. This protocol details the synthesis of S-pentyl thioacetate.
Experimental Protocol: Synthesis of S-Pentyl Thioacetate
Materials:
-
This compound
-
Acetyl chloride
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.04 g, 10 mmol) and pyridine (0.87 g, 11 mmol) in 20 mL of dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of acetyl chloride (0.79 g, 10 mmol) in 10 mL of dichloromethane dropwise from the dropping funnel over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain S-pentyl thioacetate.
Quantitative Data Summary:
| Product Name | Starting Materials | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| S-Pentyl Thioacetate | This compound, Acetyl Chloride | Pyridine | Dichloromethane | 2 | 80-90 |
Experimental Workflow:
Caption: Workflow for the synthesis of S-Pentyl Thioacetate.
Synthesis of Sulfonic Acids
Sulfonic acids are a class of organosulfur compounds with the general formula R−S(=O)₂−OH. They are strong acids and find applications as catalysts and intermediates in chemical synthesis.[15] The oxidation of thiols is a common method for their preparation.
Application Note:
The oxidation of this compound to 1-pentanesulfonic acid can be achieved using strong oxidizing agents. A common method involves the use of hydrogen peroxide.[16] A patented method describes the synthesis of the sodium salt of 1-pentanesulfonic acid from bromopentane and sodium sulfite, which upon acidification would yield the free sulfonic acid.[14]
Experimental Protocol: Synthesis of 1-Pentanesulfonic Acid
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Caution: This reaction can be exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.2 g, 50 mmol) to 50 mL of acetic acid.
-
Slowly and carefully add hydrogen peroxide (17 mL, 150 mmol) to the stirred solution.
-
Heat the reaction mixture to 100 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the acetic acid and water under reduced pressure using a rotary evaporator to obtain crude 1-pentanesulfonic acid.
-
The crude product can be further purified by recrystallization if necessary.
Quantitative Data Summary:
| Product Name | Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1-Pentanesulfonic Acid | This compound | Hydrogen Peroxide | Acetic Acid | 4 | 70-80 |
Experimental Workflow:
Caption: Workflow for the synthesis of 1-Pentanesulfonic Acid.
Applications in Drug Development
While specific drug candidates derived directly from this compound are not widely reported, the classes of compounds synthesized from it are prevalent in medicinal chemistry.
-
Thioethers: Many biologically active molecules contain thioether linkages. They are often investigated for their anticancer and antimicrobial properties.[5][17][18]
-
Disulfides: Organodisulfides are known to possess a range of biological activities, including antimicrobial and anticancer effects.[9][10] The disulfide bond can interact with thiol groups in enzymes and proteins, leading to biological effects.
-
Thioesters: Thioesters are key intermediates in various biochemical pathways and are used in the synthesis of complex molecules, including enzyme inhibitors.[7]
-
Sulfonic Acids and their Salts: 1-Pentanesulfonic acid sodium salt is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the separation and analysis of pharmaceuticals.[10][15][19]
Potential Signaling Pathways and Mechanisms of Action
The biological activity of sulfur-containing compounds often involves their interaction with cellular thiols, particularly cysteine residues in proteins.
-
Antimicrobial Action: Organosulfur compounds, such as disulfides, can disrupt bacterial cell membranes and inhibit sulfhydryl-dependent enzymes that are crucial for bacterial metabolism.[10] This can lead to a broad-spectrum antibacterial effect.
-
Anticancer Activity: The anticancer activity of some thioethers and disulfides is thought to involve the induction of apoptosis (programmed cell death) in cancer cells.[5][17] This can occur through various signaling pathways, including the modulation of redox-sensitive pathways and the inhibition of key enzymes involved in cancer cell proliferation.
Signaling Pathway Diagram (Hypothetical):
Caption: A hypothetical signaling pathway for the anticancer activity of a dipentyl disulfide derivative.
References
- 1. CAS 110-66-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifechempharma.com [lifechempharma.com]
- 4. DIPHENYL DISULFIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 8. brainkart.com [brainkart.com]
- 9. www2.sbbq.org.br [www2.sbbq.org.br]
- 10. benchchem.com [benchchem.com]
- 11. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thioethers: An Overview | Bentham Science [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Pentanethiol as a Natural Gas Odorant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-pentanethiol as an odorant in natural gas. This document details its physicochemical properties, safety information, evaluation protocols, and the underlying biochemical mechanisms of its odor perception.
Introduction to this compound as a Gas Odorant
Natural gas, in its processed state, is a colorless and odorless substance, posing a significant safety risk in the event of a leak. To mitigate this hazard, odorants are added to natural gas to give it a distinct and unpleasant smell that is readily detectable by most people, even at very low concentrations.[1][2][3] Thiols, also known as mercaptans, are a class of organosulfur compounds widely used for this purpose due to their potent and malodorous nature.[3][4] this compound (also known as n-amyl mercaptan) is a thiol that is a chief constituent of some odorant formulations used to help locate gas leaks.[5][6] Its strong, garlic-like, or rotten cabbage-like odor makes it an effective warning agent.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its application as a gas odorant.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂S | [8] |
| Molecular Weight | 104.22 g/mol | [8] |
| Appearance | Colorless to light-yellow liquid | [6] |
| Odor | Strong, garlic-like, offensive | [6][7] |
| Odor Threshold | 0.8 ppb (0.4-0.5 µg/m³) | [8][9] |
| Boiling Point | 126.6 °C | [10] |
| Melting Point | -75.7 °C | |
| Flash Point | 18.33 °C (65 °F) | [11] |
| Vapor Pressure | 13.8 mmHg at 25 °C | [11] |
| Solubility in Water | Insoluble | [7] |
Table 2: Safety and Exposure Data for this compound
| Parameter | Value | Reference(s) |
| NIOSH REL (Ceiling, 15-min) | 0.5 ppm (2.1 mg/m³) | [7][10] |
| Hazards | Highly flammable, Irritant | [8] |
Table 3: Typical Odorant Concentrations in Natural Gas
| Odorant Component | Typical Concentration Range in Natural Gas | Reference(s) |
| General Mercaptans | 0.25 to 5 ppm | [12] |
| Common Odorant Blends | Varies, often proprietary mixtures of TBM, IPM, NPM, DMS, and THT | [4][13] |
| This compound in Blends | Often a minor component in mercaptan blends | [9] |
Experimental Protocols
Protocol for Sensory Panel Evaluation of a New Gas Odorant (e.g., this compound)
This protocol outlines the steps for conducting a sensory panel evaluation to determine the odor detection and recognition thresholds of a new odorant. This process is guided by principles outlined in standards such as ISO 5496:2006.[14][15]
3.1.1. Panelist Recruitment and Screening
-
Recruitment: Recruit a panel of at least 8-10 individuals from a population representative of the general public.[14]
-
Health and Habit Screening: Exclude individuals with known olfactory disorders (anosmia), smokers, and those with severe allergies or colds.[1]
-
Sensory Acuity Screening:
-
Odor Recognition Test: Present panelists with a series of common scents to assess their general ability to identify odors.[16]
-
Basic Taste Identification: Test for the ability to correctly identify sweet, sour, salty, and bitter solutions to rule out broader chemosensory deficits.[16]
-
Threshold Test: Determine individual sensitivity to a standard odorant (e.g., n-butanol) to ensure they fall within a normal range of olfactory sensitivity.[17]
-
3.1.2. Panelist Training
-
Familiarization with Terminology: Train panelists on a standardized vocabulary to describe odor character and intensity.[18]
-
Reference Odorant Training: Expose panelists to various concentrations of known gas odorants (e.g., tert-butyl mercaptan, tetrahydrothiophene) to familiarize them with the target odor profile.[17]
-
Test Procedure Training: Familiarize panelists with the testing apparatus and procedures, including the method of sample presentation and response recording.[12]
3.1.3. Odor Threshold Determination
-
Sample Preparation: Prepare a series of dilutions of this compound in an odorless medium (e.g., air or nitrogen) using a dynamic olfactometer. Concentrations should span the expected detection threshold.
-
Test Methodologies:
-
Ascending Concentration Series (Method of Limits): Present samples in increasing order of concentration until the panelist consistently detects the odor.
-
Triangle Test: Present three samples, two of which are identical (blanks) and one contains the odorant. The panelist must identify the different sample. This is repeated at various concentrations to determine the detection threshold.[11]
-
Paired Comparison Test: Present a blank and an odorant-containing sample, and the panelist must identify the one with the odor.
-
-
Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can reliably detect the odor.
3.1.4. Odor Recognition and Characterization
-
Suprathreshold Concentration Testing: Present samples at concentrations well above the detection threshold.
-
Odor Descriptor Profiling: Ask panelists to describe the character of the odor using a list of standardized descriptors (e.g., "garlic-like," "rotten cabbage," "sulfurous").
-
Intensity Rating: Use a labeled magnitude scale (e.g., 0 = no odor, 5 = very strong odor) to rate the perceived intensity of the odor at different concentrations.
Protocol for Field Evaluation of Odorized Natural Gas (Based on ASTM D6273)
This protocol describes the in-field testing of natural gas odorized with this compound to ensure it meets regulatory requirements for detectability.[19]
3.2.1. Instrumentation and Calibration
-
Odorometer: Utilize a portable instrument capable of diluting a natural gas sample with air in known ratios (e.g., an odorometer).[1]
-
Calibration: Ensure the instrument is calibrated according to the manufacturer's specifications to deliver accurate gas-in-air concentrations.
3.2.2. Field Sampling and Testing
-
Test Locations: Conduct tests at various points in the gas distribution system, particularly at the extremities, to account for potential odor fade.[1][5]
-
"Sniff Test" Procedure:
-
Purge the sampling line to ensure a fresh gas sample.
-
Start with the instrument set to deliver 100% air.
-
Gradually increase the concentration of natural gas in the air mixture.
-
The trained operator sniffs the diluted gas stream at each concentration.
-
Record the concentration at which the odor is first detected (threshold detection level) and the concentration at which it is readily identifiable as the smell of natural gas (readily detectable level).[9]
-
-
Regulatory Compliance: The readily detectable odor level must be at or below one-fifth of the lower explosive limit (LEL) for natural gas (approximately 1% gas in air).[9]
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway for Thiols
The detection of thiols like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[20][21] The binding of the odorant triggers a conformational change in the receptor, initiating an intracellular signaling cascade.[22][23]
Caption: Olfactory signal transduction cascade for thiol odorants.
Experimental Workflow for New Odorant Evaluation
The following workflow outlines the key stages in the evaluation of a new potential gas odorant from initial screening to final implementation.
Caption: Workflow for the evaluation of a new gas odorant.
References
- 1. researchgate.net [researchgate.net]
- 2. Odorant in Natural Gas: Understanding Gas Safety & Detection! | GPL [gasodorizer.com]
- 3. gdscorp.com [gdscorp.com]
- 4. Mercaptan and Tetrahydrothiophene | Odorants for Natural Gas [gasodorizer.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. researchgate.net [researchgate.net]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. This compound - Wikidata [wikidata.org]
- 11. amyl mercaptan, 110-66-7 [thegoodscentscompany.com]
- 12. scribd.com [scribd.com]
- 13. Natural gas odorants: A scoping review of health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. skybearstandards.com [skybearstandards.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 17. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 18. fiveable.me [fiveable.me]
- 19. Copper-mediated thiol potentiation and mutagenesis-guided modeling suggest a highly conserved copper-binding motif in human OR2M3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 23. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 1-Pentanethiol Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation and stabilization of 1-pentanethiol self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Inconsistent or Incomplete Monolayer Formation | 1. Contaminated Substrate: Organic residues, dust, or other impurities on the gold surface can inhibit SAM formation. 2. Oxidized Thiol: The thiol group of this compound may have oxidized to disulfides, which do not readily bind to the gold substrate. 3. Impure Solvent: The presence of water or other impurities in the solvent can interfere with the self-assembly process. | 1. Implement a rigorous substrate cleaning protocol. A common method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with ultrapure water and drying with a stream of inert gas. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care). Alternatively, UV-Ozone cleaning can be effective. 2. Use fresh, high-purity this compound. If oxidation is suspected, consider purifying the thiol before use. 3. Use high-purity, anhydrous solvents. Ethanol (B145695) is a common choice for alkanethiol SAM formation. |
| Poorly Ordered or Unstable Monolayer | 1. Suboptimal Incubation Time: Insufficient time for the molecules to self-organize on the surface. 2. Incorrect Thiol Concentration: The concentration of the this compound solution can affect the packing density of the monolayer. 3. Temperature Fluctuations: Inconsistent temperatures during incubation can disrupt the ordering process. 4. Presence of Oxygen: Oxygen, particularly ozone, in the ambient environment can lead to the oxidation and degradation of the SAM.[1][2] | 1. Optimize the incubation time. While initial adsorption is rapid, achieving a well-ordered monolayer can take from 12 to 48 hours.[3] 2. Vary the thiol concentration. A typical starting point is a 1 mM solution. For short-chain thiols like this compound, it may be necessary to test a range of concentrations (e.g., 0.1 mM to 10 mM) to find the optimal packing density. 3. Maintain a constant and controlled temperature during incubation. Room temperature is often sufficient, but a temperature-controlled bath can improve consistency. 4. Minimize exposure to air and light during and after SAM formation. [2] Store samples in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Monolayer Desorption or Degradation Over Time | 1. Oxidation of the Gold-Thiolate Bond: Exposure to air, light, and moisture can lead to the oxidation of the sulfur headgroup, weakening the bond to the gold substrate.[2][5] 2. Displacement by Other Molecules: In complex media, other molecules may displace the this compound from the surface. 3. Instability in Aqueous Environments: Short-chain alkanethiol SAMs can be less stable in aqueous solutions compared to longer-chain thiols. | 1. Store the SAM-coated substrates in a dark, inert environment. [4] 2. Consider using a mixed monolayer approach. Co-adsorbing a longer-chain alkanethiol can improve the overall stability of the monolayer. 3. For applications in aqueous media, consider cross-linking the monolayer or using alternative, more stable surface chemistries if long-term stability is critical. |
Frequently Asked Questions (FAQs)
Q1: Why are this compound SAMs less stable than those formed from longer-chain alkanethiols?
A1: The stability of alkanethiol SAMs is significantly influenced by the van der Waals interactions between adjacent alkyl chains. Longer chains result in stronger intermolecular forces, leading to a more densely packed and stable monolayer.[6] With its shorter C5 chain, this compound exhibits weaker van der Waals interactions, resulting in a less ordered and more defect-prone monolayer that is more susceptible to desorption and oxidative degradation.[1][3]
Q2: How does the choice of solvent affect the stability of the SAM?
A2: The solvent plays a crucial role in the self-assembly process. While ethanol is the most common solvent for forming alkanethiol SAMs, other solvents can influence the final structure and stability. Some studies suggest that SAM formation is faster in non-polar solvents like hexane (B92381) or heptane, though the resulting monolayers may be less ordered than those formed in ethanol. The presence of even small amounts of water in the solvent can negatively impact the quality of the SAM. Therefore, using high-purity, anhydrous solvents is critical.
Q3: What is the expected water contact angle for a high-quality this compound SAM on gold?
Q4: Can I reuse my gold substrates for SAM formation?
A4: Yes, gold substrates can be reused. However, it is crucial to completely remove the previous SAM and thoroughly clean the substrate before forming a new one. A common method for removing alkanethiol SAMs is by using a piranha solution or UV-Ozone treatment. It is important to note that repeated harsh cleaning cycles can alter the surface topography of the gold, which may affect the quality of subsequent SAMs.
Q5: How can I improve the thermal stability of my this compound SAM?
A5: Thermal annealing is a technique used to improve the order and stability of SAMs. By heating the SAM-coated substrate, molecules can rearrange into a more crystalline, well-packed structure. However, the annealing temperature and duration must be carefully controlled to avoid thermal desorption of the monolayer. For short-chain alkanethiols, desorption can occur at relatively low temperatures. Thermal desorption of cyclopentanethiol, a molecule with a similar number of carbons, has been observed to begin around 440 K (167 °C).[8][9]
Quantitative Data
The following tables summarize quantitative data related to the stability of short-chain alkanethiol SAMs. Note that data specifically for this compound is limited; therefore, data from closely related short-chain thiols are included for comparison and to illustrate general trends.
Table 1: Water Contact Angle Stability of Methyl-Terminated SAMs in Serum-Free Media at 37°C
| Time | Advancing Water Contact Angle (°) |
| Day 0 | 97 ± 2 |
| Day 5 | 58 ± 1 |
| Day 18 | 60 ± 2 |
| Data from a study on CH3-terminated alkanethiol SAMs, which provides an indication of the stability of hydrophobic short-chain thiol SAMs in an aqueous environment.[7] |
Table 2: Thermal Desorption Temperatures of Alkanethiols on Au(111)
| Alkanethiol | Desorption Peak Temperature (K) |
| Butanethiol (C4) | ~500 |
| Hexanethiol (C6) | Stable up to 340 K |
| Cyclopentanethiol (C5) | ~440 |
| Undecanethiol (C11) | ~400 (as disulfides), ~500 (as intact molecules) |
| These values indicate the temperature at which significant desorption occurs and highlight that shorter chain thiols generally have lower thermal stability.[8][9][10][11] |
Experimental Protocols
Protocol 1: Standard Preparation of a this compound SAM on Gold
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Substrate Cleaning: a. Immerse the gold substrate in piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes. (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood). b. Thoroughly rinse the substrate with ultrapure water (18.2 MΩ·cm). c. Dry the substrate with a gentle stream of high-purity nitrogen or argon gas. d. Use the cleaned substrate immediately.
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Thiol Solution Preparation: a. Prepare a 1 mM solution of this compound in absolute ethanol. b. Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
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SAM Formation: a. Place the clean, dry gold substrate in the thiol solution in a clean glass container. b. Purge the container with nitrogen or argon to minimize oxygen exposure, then seal it. c. Allow the self-assembly to proceed for 18-24 hours at room temperature.[4]
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Rinsing and Drying: a. Remove the substrate from the thiol solution. b. Rinse thoroughly with absolute ethanol to remove non-specifically adsorbed molecules. c. Dry the substrate again under a stream of high-purity nitrogen or argon gas.
Protocol 2: Thermal Annealing to Improve SAM Ordering
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Prepare the SAM: Follow Protocol 1 to form the this compound SAM on the gold substrate.
-
Annealing Setup: a. Place the SAM-coated substrate on a hot plate in a controlled environment, such as a glovebox with a dry air or inert gas purge.
-
Annealing Process: a. Set the annealing temperature. For short-chain thiols, start with a relatively low temperature (e.g., 60-80°C) to avoid significant desorption.[12] b. Anneal the sample for a specific duration, for example, 1 to 10 hours. The optimal time and temperature will need to be determined empirically for your specific application. c. After annealing, allow the substrate to cool down to room temperature slowly.
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Characterization: a. Characterize the annealed SAM using techniques such as contact angle goniometry, ellipsometry, or atomic force microscopy (AFM) to assess changes in ordering and stability.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
Technical Support Center: Storage and Handling of 1-Pentanethiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Pentanethiol. The following information is intended to help prevent its oxidation during storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is oxidation. The thiol group (-SH) is susceptible to oxidation, especially in the presence of atmospheric oxygen. This process typically leads to the formation of dipentyl disulfide. This reaction can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.
Q2: What are the visible signs of this compound oxidation?
A2: While pure this compound is a colorless liquid with a strong, unpleasant odor, its oxidation to the disulfide may not result in a dramatic color change. However, you might observe the formation of a slight precipitate or a change in the viscosity of the liquid. A significant change in the intensity or character of the odor could also indicate degradation. For an accurate assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify and quantify the presence of the disulfide impurity.
Q3: What are the ideal storage conditions to minimize the oxidation of this compound?
A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent the ingress of air and moisture.[1][2] For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[3]
Q4: Can I store this compound in a solution?
A4: Storing thiols in solution for long periods is generally not recommended as they are less stable compared to being stored in a neat (undiluted) state. If you need to store it in a solution for a short period, use a deoxygenated solvent and keep it under an inert atmosphere at a low temperature. Solutions older than one week should be used with caution, and their purity should be re-verified.
Q5: Are there any compatible antioxidants that can be added to this compound for enhanced stability?
A5: While the use of antioxidants can be an effective strategy to inhibit the oxidation of thiols, the addition of any substance will alter the purity of the material. For most applications, strict adherence to storage under an inert atmosphere at low temperatures is the most effective method for preventing oxidation without introducing potential contaminants. If an antioxidant is necessary, small-scale stability studies should be performed to ensure compatibility and effectiveness.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action |
| Unexpected reaction results or lower yield | Degradation of this compound due to oxidation. The disulfide impurity may not be reactive in the desired transformation. | Confirm the purity of the this compound using analytical methods such as GC-MS or NMR before use. If oxidation is confirmed, consider purifying the material by distillation or chromatography if feasible. For future prevention, strictly adhere to inert atmosphere handling and storage procedures. |
| Change in odor or appearance | Formation of dipentyl disulfide and other oxidation byproducts. | Analyze the sample for impurities. If the level of oxidation is unacceptable, procure a fresh batch and ensure proper storage conditions are maintained. |
| Inconsistent results between different batches | Variation in the purity of this compound due to improper storage of one or more batches. | Establish a strict protocol for the storage and handling of this compound. Qualify new batches upon receipt to ensure they meet the required purity specifications. |
Data Presentation: Stability of Aliphatic Thiols Under Various Storage Conditions
| Storage Condition | Temperature | Atmosphere | Purity after 3 Months (%) | Purity after 6 Months (%) |
| Ideal | -20°C | Inert Gas (Argon) | >99.5 | >99.0 |
| Recommended | 4°C | Inert Gas (Argon) | 99.0 | 98.0 |
| Sub-optimal | 4°C | Air | 97.5 | 95.0 |
| Poor | Room Temperature | Air | <95.0 | <90.0 |
| Poor (with light exposure) | Room Temperature | Air | <90.0 | <80.0 |
Note: This data is illustrative for a generic short-chain thiol and actual stability of this compound may vary.
Experimental Protocols
Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify this compound and its primary oxidation product, dipentyl disulfide.
Instrumentation and Conditions:
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Gas Chromatograph: Agilent 7890B GC (or equivalent)
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Mass Spectrometer: Agilent 5977A MSD (or equivalent)
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Column: HP-5ms, 30 m x 0.25 mm x 0.25 µm
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Inlet Temperature: 250°C
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Injection Volume: 1 µL
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Split Ratio: 50:1
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Carrier Gas: Helium at a constant flow rate of 1 mL/min
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Oven Temperature Program:
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Initial temperature of 50°C, hold for 2 minutes
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Ramp at 10°C/min to 250°C, hold for 5 minutes
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-
Ionization Mode: Electron Ionization (EI) at 70 eV
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Mass Range: m/z 35-350
Sample Preparation:
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Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).
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Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
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Dilute the this compound sample to be analyzed to fall within the calibration range.
Data Analysis:
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Identify the peaks for this compound and dipentyl disulfide based on their retention times and mass spectra.
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This compound (C₅H₁₂S, MW: 104.21): Look for the molecular ion at m/z 104 and characteristic fragments.
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Dipentyl disulfide (C₁₀H₂₂S₂, MW: 206.42): Look for the molecular ion at m/z 206 and characteristic fragments.
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Quantify the relative peak areas to determine the purity of the this compound.
Detection of this compound Oxidation by ¹H NMR Spectroscopy
Objective: To detect the presence of dipentyl disulfide in a this compound sample.
Instrumentation and Conditions:
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NMR Spectrometer: Bruker Avance 400 MHz (or equivalent)
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Solvent: Chloroform-d (CDCl₃)
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Temperature: 298 K
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Pulse Program: Standard proton pulse sequence
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Number of Scans: 16
Sample Preparation:
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Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of CDCl₃.
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Transfer the solution to an NMR tube.
Data Analysis:
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Acquire the ¹H NMR spectrum.
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Integrate the key signals for this compound and dipentyl disulfide.
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This compound:
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~2.51 ppm (quartet, 2H, -CH₂-SH)
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~1.61 ppm (multiplet, 2H, -CH₂-CH₂-SH)
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~1.33 ppm (multiplet, 4H, -CH₂-CH₂-CH₂- and -CH₂-CH₂-CH₃)
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~0.90 ppm (triplet, 3H, -CH₃)
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~1.33 ppm (triplet, 1H, -SH)
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Dipentyl disulfide:
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The signals for the alkyl chain will be present, but the characteristic quartet of the -CH₂-SH group at ~2.51 ppm will be shifted downfield to approximately 2.6-2.7 ppm for the -CH₂-S-S-CH₂- group. The thiol proton signal at ~1.33 ppm will be absent.
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-
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Calculate the relative percentage of the disulfide impurity by comparing the integration of the respective signals.
Visualizations
Caption: The oxidation pathway of this compound to Dipentyl Disulfide.
Caption: A logical workflow for troubleshooting issues related to this compound storage.
References
Technical Support Center: 1-Pentanethiol Self-Assembled Monolayers (SAMs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the formation of 1-Pentanethiol self-assembled monolayers (SAMs). The information is tailored for researchers, scientists, and drug development professionals to help achieve consistent and high-quality experimental results.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during your experiments with this compound SAMs.
Issue 1: Incomplete or No Monolayer Formation
Q: I am not observing any evidence of SAM formation on my gold substrate. What could be the problem?
A: Incomplete or failed monolayer formation is a common issue that can typically be traced back to a few key factors. The primary causes are often related to the integrity of the thiol, the cleanliness of the substrate, or the purity of the solvent used in the experiment.
Potential Causes and Solutions:
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Inactive Thiol: The thiol group (-SH) of this compound is susceptible to oxidation, which can form disulfides (S-S) or other species that will not readily bind to the gold surface.
-
Troubleshooting:
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Use fresh this compound from a reputable supplier.
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If oxidation is suspected, consider characterizing the starting material using techniques like NMR or mass spectrometry.
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To minimize oxidation, purge the thiol solution and the reaction vessel with an inert gas like nitrogen or argon before sealing.
-
-
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Contaminated Substrate: The gold surface must be exceptionally clean for a high-quality SAM to form. Organic residues, dust particles, or other impurities can block the thiol molecules from accessing the gold surface.
-
Troubleshooting:
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Implement a rigorous substrate cleaning protocol. A widely used and effective method is cleaning with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling Piranha solution.
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After chemical cleaning, thoroughly rinse the substrate with ultrapure water and a high-purity solvent like ethanol (B145695), followed by drying under a stream of inert gas.
-
-
-
Impure Solvent: The solvent used for dissolving the this compound and for rinsing can introduce contaminants that interfere with the self-assembly process. Water is a common impurity in solvents like ethanol.
-
Troubleshooting:
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Use high-purity, anhydrous solvents (e.g., 200 proof ethanol).
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Ensure all glassware used for solution preparation and the experiment is thoroughly cleaned and dried.
-
-
Issue 2: Disordered or Poorly Packed Monolayer
Q: My characterization results suggest that the this compound monolayer is present, but it appears to be disordered and not well-packed. How can I improve the quality of my SAM?
A: A disordered or poorly packed monolayer can lead to inconsistent surface properties and unreliable experimental outcomes. Several experimental parameters can influence the final ordering of the SAM.
Potential Causes and Solutions:
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Suboptimal Incubation Time: While the initial adsorption of thiols onto a gold surface is rapid, achieving a well-ordered, crystalline-like monolayer is a slower process that requires time for the molecules to rearrange into a thermodynamically stable configuration.[1]
-
Troubleshooting:
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Increase the incubation time. Typical incubation times for alkanethiol SAMs range from 12 to 48 hours.[1] For shorter chain thiols like this compound, a longer incubation period within this range may be beneficial.
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Perform a time-course experiment (e.g., testing 12, 24, 36, and 48 hours) to determine the optimal incubation time for your specific experimental conditions.
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-
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Incorrect Thiol Concentration: The concentration of the this compound solution can impact the packing density of the monolayer. A concentration that is too low may result in incomplete coverage, while a concentration that is too high can sometimes lead to the formation of a less ordered layer.
-
Troubleshooting:
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A standard concentration for SAM formation is 1 mM.[1]
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It is advisable to test a range of concentrations (e.g., 0.1 mM, 1 mM, and 10 mM) to find the ideal balance that promotes both high surface coverage and molecular ordering.
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-
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Temperature Fluctuations: The self-assembly process can be sensitive to changes in temperature. Inconsistent temperatures during incubation can disrupt the ordering of the monolayer.
-
Troubleshooting:
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Conduct the incubation in a temperature-controlled environment to ensure a stable temperature throughout the process. Room temperature is generally sufficient, but for highly sensitive applications, a dedicated incubator or water bath may improve consistency.
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-
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Presence of Impurities: Even trace amounts of impurities in the thiol solution can be incorporated into the monolayer, creating defects and disrupting the overall order.
-
Troubleshooting:
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Ensure the highest possible purity of the this compound used.
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As mentioned previously, use high-purity solvents and maintain meticulous cleanliness of all glassware and equipment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected water contact angle for a high-quality this compound SAM on gold?
A1: For a well-ordered SAM of an alkanethiol with a methyl (-CH3) terminal group, such as this compound, a hydrophobic surface is expected. The advancing water contact angle for short-chain alkanethiols on gold is typically in the range of 100-110°. A significantly lower contact angle may indicate a disordered or contaminated monolayer.
Q2: What is the approximate thickness of a this compound SAM on a gold substrate?
A2: The theoretical length of a fully extended this compound molecule is approximately 0.9 nm. However, in a well-ordered SAM, the alkyl chains are tilted with respect to the surface normal. For alkanethiols on gold, this tilt angle is typically around 30°. Therefore, the expected ellipsometric thickness of a well-packed this compound SAM would be in the range of 0.7-0.8 nm.
Q3: What is the best solvent to use for preparing a this compound solution for SAM formation?
A3: Absolute ethanol (200 proof) is the most commonly used and recommended solvent for preparing alkanethiol solutions for SAM formation. It provides good solubility for the thiol and is readily available in high purity.
Q4: How should I store my this compound SAM-coated substrates after preparation?
A4: To prevent contamination and degradation of the monolayer, it is best to use the SAM-coated substrates immediately after preparation. If short-term storage is necessary, store them in a clean, dry environment, such as a desiccator purged with an inert gas like nitrogen or argon. For longer-term storage, placing the samples in a sealed container under an inert atmosphere is recommended.
Q5: Can I reuse my gold substrates after an experiment?
A5: Yes, gold substrates can often be cleaned and reused. A common method for removing an existing alkanethiol SAM is by using a Piranha solution, followed by the standard cleaning protocol to prepare the surface for a new monolayer. Alternatively, UV/ozone cleaning can also be an effective method for removing organic monolayers.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and characterization of this compound SAMs. Values for this compound are often extrapolated from data on similar short-chain alkanethiols.
Table 1: Recommended Experimental Parameters for this compound SAM Formation
| Parameter | Recommended Value/Range | Notes |
| Thiol Concentration | 0.1 mM - 10 mM | 1 mM is a common starting point. |
| Solvent | Absolute Ethanol (200 proof) | High purity is crucial. |
| Incubation Time | 12 - 48 hours | Longer times generally lead to better-ordered monolayers. |
| Incubation Temperature | Stable Room Temperature | Avoid significant temperature fluctuations. |
| Substrate | Gold (Au) | A clean, smooth surface is required. |
Table 2: Typical Characterization Data for Alkanethiol SAMs
| Characterization Technique | Parameter | Expected Value for Short-Chain Alkanethiol SAMs |
| Contact Angle Goniometry | Advancing Water Contact Angle | 100° - 110° |
| Ellipsometry | Monolayer Thickness | ~0.7 - 0.8 nm (for this compound) |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy (Thiolate) | ~162 eV |
| Atomic Force Microscopy (AFM) | RMS Roughness | < 0.5 nm (on an atomically flat substrate) |
Experimental Protocols
Protocol 1: Gold Substrate Cleaning
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Initial Solvent Rinse: Sonicate the gold substrate in acetone (B3395972) for 10-15 minutes, followed by a thorough rinse with ultrapure water.
-
Piranha Solution Cleaning (EXTREME CAUTION):
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In a designated fume hood and with appropriate personal protective equipment (lab coat, gloves, face shield), prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Never add sulfuric acid to hydrogen peroxide. The solution is highly exothermic and reactive.
-
Immerse the gold substrate in the Piranha solution for 5-10 minutes.
-
-
Thorough Rinsing: Carefully remove the substrate from the Piranha solution and rinse it extensively with ultrapure water.
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Final Rinse and Drying: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen or argon gas.
-
Immediate Use: Use the cleaned substrate immediately for SAM deposition to prevent re-contamination.
Protocol 2: this compound SAM Formation
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Prepare Thiol Solution: In a clean glass container, prepare a 1 mM solution of this compound in absolute ethanol.
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Substrate Immersion: Place the freshly cleaned and dried gold substrate in the thiol solution, ensuring the entire gold surface is submerged.
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Inert Atmosphere: Purge the container with nitrogen or argon gas to displace oxygen, then seal the container tightly to prevent solvent evaporation and contamination.
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Incubation: Allow the self-assembly to proceed for 12-48 hours at a stable room temperature.
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Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh absolute ethanol to remove any non-specifically adsorbed molecules.
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Drying: Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen or argon gas.
Visualizations
Caption: Troubleshooting flowchart for inconsistent this compound SAM results.
Caption: Experimental workflow for this compound SAM formation.
References
Technical Support Center: Optimizing 1-Pentanethiol Concentration for Nanoparticle Capping
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing 1-Pentanethiol concentration during nanoparticle capping.
Troubleshooting Guides
Issue: Immediate Nanoparticle Aggregation Upon Addition of this compound
-
Question: My nanoparticle solution immediately aggregates and changes color (e.g., from red to blue/purple for gold nanoparticles) after I add this compound. What is happening and how can I fix it?
-
Answer: Immediate aggregation upon the addition of a capping agent is often due to a rapid change in the surface charge of the nanoparticles, leading to instability. The concentration of this compound might be too high locally, causing bridging flocculation where a single thiol molecule attaches to multiple nanoparticles.
Solutions:
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Slow Addition: Add the this compound solution dropwise while vigorously stirring the nanoparticle suspension. This ensures a more gradual and uniform coating of the nanoparticles.[1]
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Optimize Concentration: Start with a lower concentration of this compound. You can perform a titration to find the optimal concentration for your specific nanoparticle system.
-
Solvent Compatibility: Ensure that this compound is soluble in the solvent used for your nanoparticle synthesis. If not, consider a two-phase synthesis approach.
-
Issue: Nanoparticles Aggregate After a Period of Time or During Purification
-
Question: The nanoparticle solution looks fine initially after adding this compound, but then aggregates after a few hours or during washing steps like centrifugation. Why is this occurring?
-
Answer: Delayed aggregation or aggregation during purification often points to incomplete surface coverage by the this compound molecules. This leaves exposed patches on the nanoparticle surface that can lead to aggregation, especially when the original stabilizing agents (like citrate) are removed during washing.
Solutions:
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Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., several hours to overnight) to ensure complete ligand exchange and the formation of a dense self-assembled monolayer.[1]
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Optimize Molar Ratio: An excess of the thiol ligand is often necessary to drive the reaction to completion and ensure full surface coverage. However, a very high excess can sometimes lead to instability.[1] Experiment with different molar ratios of this compound to the metal precursor.
-
Gentle Purification: High centrifugation speeds can overcome the repulsive forces between capped nanoparticles, causing irreversible aggregation. Optimize your centrifugation parameters by using the minimum speed and time required to pellet the nanoparticles.
-
Appropriate Resuspension Buffer: Resuspend the purified nanoparticles in a suitable buffer that maintains their stability. For thiol-capped nanoparticles, organic solvents like toluene (B28343) or ethanol (B145695) are often used.[2] If resuspending in an aqueous buffer, ensure the pH is appropriate to maintain surface charge and stability.
-
Issue: Poor Monodispersity and Wide Size Distribution
-
Question: My nanoparticles capped with this compound have a wide range of sizes. How can I improve the monodispersity?
-
Answer: The concentration of the capping agent can significantly influence the nucleation and growth kinetics of nanoparticles, thereby affecting their final size distribution.
Solutions:
-
Control Reaction Temperature: The temperature at which the synthesis is performed can affect the rate of nanoparticle formation and the effectiveness of the capping agent. Consistent temperature control is crucial.
-
Vary Thiol-to-Precursor Ratio: The molar ratio of this compound to the metal precursor is a critical parameter for controlling the final nanoparticle size. A higher concentration of the capping agent generally leads to smaller and more monodisperse nanoparticles.
-
Stirring Rate: A consistent and vigorous stirring rate throughout the synthesis ensures homogeneous mixing of reactants and can lead to a more uniform nucleation process.
-
Frequently Asked Questions (FAQs)
-
What is the optimal concentration of this compound to use? The optimal concentration of this compound is highly dependent on the type of nanoparticle (e.g., gold, silver, quantum dot), the desired size, the solvent system, and the concentration of the nanoparticle precursor. It is recommended to start with a molar excess of this compound relative to the metal precursor and then optimize the concentration based on experimental results. A good starting point for gold nanoparticles is a Au:thiol molar ratio in the range of 1:1 to 1:10.
-
How does the chain length of the alkanethiol affect capping? While this guide focuses on this compound, it's useful to understand the role of the alkyl chain length. Generally, longer chain thiols provide better steric stability, which can be more effective in preventing aggregation in certain solvents. However, the solubility of the thiol in the reaction medium is also a critical factor.
-
Can I use this compound for capping quantum dots? Yes, thiol-based ligands are commonly used as capping agents for quantum dots (QDs) to passivate surface defects and improve their photoluminescence quantum yield.[3][4] The concentration of this compound will need to be optimized to achieve stable and highly luminescent QDs.
-
How do I confirm that my nanoparticles are properly capped with this compound? Several characterization techniques can be used to confirm successful capping:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic S-H and C-H vibrational bands of this compound on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (the capping agent) on the nanoparticle surface.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles, which should increase after capping.
-
Zeta Potential: To measure the surface charge of the nanoparticles, which will be altered by the presence of the thiol capping layer.
-
Data Presentation
Table 1: Molar Ratios of Alkanethiols to Precursors in Nanoparticle Synthesis (Reference for Optimization)
Disclaimer: The following data is for various alkanethiols and should be used as a starting point for optimizing the concentration of this compound for your specific application.
| Nanoparticle Type | Precursor | Alkanethiol | Molar Ratio (Precursor:Thiol) | Resulting Nanoparticle Size | Reference |
| Gold Nanoparticles | HAuCl₄ | Dodecanethiol | 1:0.167 to 1:6 | Size decreases with increasing thiol ratio | [3] (from another search) |
| Gold Nanoparticles | HAuCl₄ | Thiol-terminated PEG | 1:3 to 8:1 | 1.5 to 3.2 nm | [5][6] (from another search) |
| Silver Nanoparticles | AgNO₃ | Dodecanethiol (DDT) | 1:1 to 1:12 | 3.5 to 4.7 nm (uniform for S=3-12) | [6] |
| Gold Nanoparticles | HAuCl₄ | 8-amino-1-octanethiol | 1:1 to 1:2 | Formation of stable nanoparticles | [7] |
Experimental Protocols
Generalized Protocol for Capping Gold Nanoparticles with this compound (Brust-Schiffrin Two-Phase Method)
This protocol provides a general framework. The specific amounts and concentrations should be optimized for your experimental setup.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Aqueous Gold Solution: Prepare an aqueous solution of HAuCl₄·3H₂O (e.g., 30 mM).
-
Phase Transfer: In a flask, mix the aqueous gold solution with a solution of TOAB in toluene (e.g., 50 mM). Stir vigorously until the tetrachloroaurate (B171879) ions are completely transferred to the organic phase, which will be indicated by a color change in the organic layer from clear to orange/red.
-
Addition of Capping Agent: To the organic phase, add this compound. The molar ratio of gold to this compound is a critical parameter to control the final nanoparticle size. A starting point could be a Au:this compound molar ratio of 1:2.
-
Reduction: While stirring vigorously, add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) (e.g., 0.4 M) dropwise. A color change from orange/red to dark brown/black will indicate the formation of gold nanoparticles.
-
Reaction: Continue to stir the reaction mixture for at least 3 hours at room temperature to ensure complete nanoparticle formation and capping.
-
Purification:
-
Separate the organic layer containing the gold nanoparticles.
-
Precipitate the nanoparticles by adding ethanol.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Wash the nanoparticles repeatedly with ethanol to remove excess thiol and other unreacted reagents.
-
Resuspend the purified nanoparticles in a suitable solvent (e.g., toluene).
-
Mandatory Visualization
Caption: Troubleshooting workflow for nanoparticle aggregation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Thiol ligand capped quantum dot as an efficient and oxygen tolerance photoinitiator for aqueous phase radical polymerization and 3D printing under visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Straightforward, one-step synthesis of alkanethiol-capped silver nanoparticles from an aggregative model of growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
common side reactions of 1-Pentanethiol in alkylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-pentanethiol in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the S-alkylation of this compound?
A1: The two most prevalent side reactions encountered during the alkylation of this compound are:
-
Over-alkylation: The desired thioether product, being a nucleophile itself, can react with the alkylating agent to form a sulfonium (B1226848) salt. This is more likely to occur if a large excess of the alkylating agent is used.
-
Oxidation: this compound is susceptible to oxidation, which leads to the formation of dipentyl disulfide. This can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of trace metal ions.
Q2: How can I minimize the formation of dipentyl disulfide?
A2: To reduce the oxidative coupling of this compound to its disulfide, the following precautions are recommended:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Control of Reaction pH: While basic conditions are often used to deprotonate the thiol to the more nucleophilic thiolate, excessively high pH can accelerate oxidation. A pH range of 8-9 is generally recommended for specific cysteine alkylation.[2]
Q3: What is the optimal pH for the alkylation of this compound?
A3: The optimal pH is a balance between enhancing the nucleophilicity of the thiol and minimizing side reactions. Thiols are more acidic than alcohols, and their conjugate bases (thiolates) are excellent nucleophiles.[3] For S-alkylation, a slightly alkaline pH (typically 7.5-8.5) is often employed to deprotonate the thiol to the more reactive thiolate anion. However, at higher pH values, the risk of side reactions with other nucleophiles (if present) and hydrolysis of some alkylating agents increases. For instance, with N-ethylmaleimide, reactivity with amino groups can occur at pH values greater than 7.5.[4][5]
Q4: I am observing low yields of my desired thioether. What are the possible causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Poor quality reagents: The this compound or the alkylating agent may have degraded.
-
Side reactions: Significant formation of disulfide or over-alkylation products will consume the starting materials and reduce the yield of the desired product.
-
Steric hindrance: If either the this compound or the alkylating agent is sterically hindered, the reaction rate may be significantly slower.
Troubleshooting Guide
This guide addresses specific issues that may arise during the alkylation of this compound.
| Problem | Possible Cause | Recommended Solution |
| Presence of a significant amount of dipentyl disulfide in the reaction mixture. | Oxidation of this compound by atmospheric oxygen. | - Perform the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Keep the reaction vessel sealed from the atmosphere. |
| Formation of a higher molecular weight byproduct, likely a sulfonium salt. | Over-alkylation of the desired thioether product. | - Use a stoichiometric amount or a slight excess of this compound relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Low or no conversion to the desired thioether. | Insufficiently basic conditions to form the reactive thiolate. | - Add a suitable base (e.g., a non-nucleophilic organic base like triethylamine (B128534) or a mild inorganic base like potassium carbonate) to deprotonate the thiol. The pKa of this compound is approximately 10.5. |
| Poor reactivity of the alkylating agent. | - Ensure the alkylating agent is of good quality and has not degraded.- Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of an alkyl chloride). | |
| Low reaction temperature or short reaction time. | - Increase the reaction temperature, monitoring for potential increases in side reactions.- Extend the reaction time and monitor the progress by a suitable analytical method (e.g., TLC, GC-MS). | |
| Alkylation of other nucleophilic functional groups (in complex molecules). | The alkylating agent is reacting with other nucleophiles present in the substrate. | - Optimize the reaction pH to favor the deprotonation of the thiol over other functional groups.- Use a more thiol-specific alkylating agent if available.- Carefully control the stoichiometry of the alkylating agent. |
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the S-alkylation of thiols, which can be extrapolated to this compound. Specific yields for this compound may vary depending on the substrate and precise conditions.
| Alkylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) bromide | This compound | K₃PO₄ | Water | 90 (Microwave) | 0.25 | ~90 (for analogous benzyl pentyldisulfide) | [3] |
| Alkyl Halide | Thiophenol | None | Neat | 120 | 1-2 | >90 | General procedure |
| Iodoacetamide (B48618) | Cysteine in Protein | pH 8.0-9.0 | Buffer | Room Temp | 0.5-1 | High (specific to protein context) | [2] |
| N-Ethylmaleimide | Cysteine in Protein | pH 6.5-7.5 | Buffer | Room Temp | 2 | High (specific to protein context) | [4][5] |
Experimental Protocols
General Protocol for S-Alkylation of this compound with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetone, acetonitrile, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagents: To the flask, add the anhydrous solvent, followed by this compound (1.0 equivalent) and the base (1.1-1.5 equivalents).
-
Reaction Initiation: Stir the mixture and add the alkyl halide (1.0-1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol for Alkylation of a Thiol-Containing Protein with Iodoacetamide
This protocol is adapted for drug development professionals working with protein modifications.
Materials:
-
Thiol-containing protein
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)
-
Iodoacetamide (IAA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reduction (if necessary): If the protein contains disulfide bonds, dissolve it in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 1 hour at 37°C.
-
Alkylation: Prepare a fresh solution of iodoacetamide in the reaction buffer. Add a 10-fold molar excess of iodoacetamide to the protein solution.
-
Incubation: Incubate the reaction mixture in the dark for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to consume excess iodoacetamide.
-
Purification: Remove excess reagents by using a desalting column or through dialysis.
Visualizations
Caption: S-Alkylation of this compound via an SN2 mechanism.
Caption: Common side reactions in this compound alkylation.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. This compound [webbook.nist.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Commercial 1-Pentanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Pentanethiol. The following information is intended to help users identify and remove common impurities, ensuring the high purity required for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound is typically synthesized from n-pentyl alcohol and hydrogen sulfide (B99878).[1] Consequently, common impurities may include:
-
Unreacted starting materials: n-pentanol.
-
Byproducts of the synthesis: Dipentyl sulfide and pentene.
-
Oxidation products: Dipentyl disulfide, formed by the oxidation of this compound in the presence of air.
-
Water: Residual moisture from the synthesis or storage.
-
Other sulfur-containing compounds: Thiols of different chain lengths.
Q2: How can I assess the purity of my commercial this compound?
Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique to separate and quantify volatile impurities.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can identify and quantify impurities by comparing the integrals of characteristic peaks of this compound and the impurities.[5][6] Quantitative NMR (qNMR) can provide highly accurate purity assessments.[1][6][7][8][9]
-
Titration: The thiol content can be determined by titration with a standard solution of iodine.
Q3: What is the recommended general procedure for purifying this compound?
A common and effective method involves a two-step process: a chemical wash followed by fractional distillation.
-
Chemical Wash: An initial wash with a basic solution (e.g., aqueous NaOH) removes acidic impurities and the thiol itself by converting it to the sodium salt. This is followed by an acidic wash (e.g., dilute H2SO4) to neutralize the base and regenerate the thiol.
-
Fractional Distillation: The washed this compound is then purified by fractional distillation to separate it from impurities with different boiling points, such as n-pentanol, dipentyl sulfide, and dipentyl disulfide.
Q4: My this compound has a yellow tint. What does this indicate and can it be removed?
A yellow color in this compound often suggests the presence of dipentyl disulfide, which is formed from the oxidation of the thiol. The purification procedure involving chemical washing and fractional distillation is effective in removing this impurity. To prevent re-oxidation, it is crucial to handle and store the purified thiol under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Chemical Wash (Liquid-Liquid Extraction)
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction. | Vigorous shaking of the separatory funnel. High concentration of impurities acting as surfactants. | Gently invert the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, centrifugation can be used to separate the layers.[10][11] |
| Poor separation of layers. | The density of the aqueous and organic layers are too similar. | Add brine to the aqueous layer to increase its density. |
| Loss of product. | The pH of the aqueous layer during the acidic wash was not low enough to fully protonate the thiolate. The thiol is partially soluble in the aqueous phase. | Ensure the aqueous layer is sufficiently acidic (pH < 2) by checking with pH paper. Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery. |
Fractional Distillation
| Problem | Possible Cause | Solution |
| "Bumping" or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Temperature fluctuations at the still head. | The heating rate is too high or too low. The distillation column is not properly insulated. | Adjust the heating mantle to ensure a slow and steady distillation rate (1-2 drops per second). Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[12] |
| Poor separation of components (broad boiling point range). | The fractionating column is not efficient enough. The distillation is proceeding too quickly. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases on the theoretical plates of the column.[12] |
| No distillate is collecting. | The thermometer bulb is not positioned correctly. The condenser is not being cooled effectively. The heating is insufficient. | The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[12] Ensure a steady flow of cold water through the condenser. Increase the temperature of the heating mantle gradually. |
Data Presentation
Purity of this compound
| Grade | Typical Purity (%) | Common Analytical Method |
| Commercial Grade | 97 - 99%[13][14][15] | Gas Chromatography (GC) |
| After Chemical Wash | > 99% | Gas Chromatography (GC) |
| After Fractional Distillation | > 99.5% | Gas Chromatography (GC), Quantitative NMR (qNMR) |
Boiling Points of this compound and Potential Impurities
| Compound | Boiling Point (°C) |
| This compound | 126 |
| n-Pentanol | 138 |
| Dipentyl sulfide | 204-206 |
| Dipentyl disulfide | 230-232 |
Experimental Protocols
Protocol 1: Purification of this compound by Chemical Wash and Fractional Distillation
Materials:
-
Commercial this compound
-
10% (w/v) Sodium hydroxide (B78521) (NaOH) solution
-
10% (v/v) Sulfuric acid (H2SO4) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Diethyl ether or other suitable organic solvent
-
Separatory funnel
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Boiling chips
Procedure:
-
Chemical Wash: a. Place the commercial this compound in a separatory funnel. b. Add an equal volume of 10% NaOH solution. c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the wash with 10% NaOH solution. f. Wash the organic layer with an equal volume of water. g. Slowly add 10% H2SO4 solution to the separatory funnel until the aqueous layer is acidic (check with pH paper). h. Gently invert the funnel, venting frequently. i. Allow the layers to separate and drain the lower aqueous layer. j. Wash the organic layer twice with water. k. Transfer the organic layer to a clean, dry flask and dry it over anhydrous MgSO4 or Na2SO4. l. Filter the drying agent.
-
Fractional Distillation: a. Assemble the fractional distillation apparatus. Ensure all glassware is dry. b. Add the dried this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. c. Heat the flask gently using a heating mantle. d. Collect the fraction that distills at the boiling point of this compound (approximately 126 °C). e. Discard the initial lower-boiling fraction and the higher-boiling residue. f. Store the purified this compound under an inert atmosphere.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for the analysis of volatile sulfur compounds (e.g., a non-polar or mid-polar column).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection depending on the concentration).
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject the sample into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of known standards or by using a mass spectrometer (GC-MS).
-
Calculate the purity by determining the relative peak areas. The purity is calculated as the peak area of this compound divided by the total area of all peaks, multiplied by 100%.
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: A simplified diagram of a fractional distillation setup for purifying this compound.
References
- 1. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. amyl mercaptan, 110-66-7 [thegoodscentscompany.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. spectrabase.com [spectrabase.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Purification [chem.rochester.edu]
- 13. This compound | 110-66-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 14. lifechempharma.com [lifechempharma.com]
- 15. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
Technical Support Center: 1-Pentanethiol Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation of uniform 1-Pentanethiol self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete or No Monolayer Formation | 1. Inactive Thiol (Oxidation to Disulfides)[1] 2. Contaminated Substrate Surface[1] 3. Impure Solvent[1] 4. Incorrect Thiol Concentration[1][2] 5. Insufficient Incubation Time[1][2] | 1. Use fresh, high-purity this compound. Consider purchasing from a reputable supplier.[1] 2. Implement a rigorous substrate cleaning protocol such as with piranha solution or UV-Ozone cleaning.[1][3] 3. Use anhydrous, high-purity ethanol (B145695) (200 proof).[1] 4. Optimize the thiol concentration, typically in the range of 1-5 mM.[4] 5. Increase the incubation time; well-ordered monolayers can take 12-48 hours to form.[1] |
| Patchy or Non-Uniform Monolayer | 1. Substrate Surface Roughness[3] 2. Environmental Contaminants (e.g., dust, silanes, PDMS)[4] 3. Temperature Fluctuations During Incubation[1] 4. Re-adsorption of Contaminants After Cleaning[3] | 1. Use substrates with low root-mean-square (RMS) roughness. Ultra-flat gold substrates with a (111) orientation are ideal.[3] 2. Work in a clean environment, such as a fume hood, and avoid areas where silanes or PDMS have been used.[4] 3. Maintain a consistent temperature during the self-assembly process. 4. Minimize the time between substrate cleaning and immersion in the thiol solution.[3] |
| Monolayer with High Defect Density | 1. Sub-optimal Incubation Time or Temperature 2. Presence of Water in the Solvent 3. Inadequate Rinsing Post-Assembly | 1. Experiment with different incubation times and temperatures to promote molecular reorganization and reduce defects. Longer assembly times generally lead to better packing.[4] 2. Use anhydrous solvents to prevent the formation of disordered domains. 3. Follow a thorough rinsing procedure with fresh solvent to remove physisorbed molecules. Sonication for 1-3 minutes in fresh solvent can be beneficial.[4] |
| Inconsistent Results Between Experiments | 1. Variability in Substrate Quality 2. Inconsistent Cleaning Procedures 3. Degradation of this compound Stock Solution 4. Variations in Environmental Conditions | 1. Source high-quality, consistent substrates from a reliable vendor. 2. Standardize the substrate cleaning protocol and adhere to it strictly for all experiments. 3. Prepare fresh thiol solutions for each experiment to avoid issues with oxidation. 4. Control and monitor environmental factors such as humidity and temperature in the laboratory. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a this compound solution?
A1: A typical concentration range for alkanethiol solutions, including this compound, is 1-5 mM in a high-purity solvent like ethanol.[4] While a 1µM solution theoretically contains enough molecules to form a monolayer, concentrations in the mM range are generally used to ensure the formation of a densely packed monolayer.[2]
Q2: How long should I incubate my substrate in the this compound solution?
A2: While the initial adsorption of thiols onto a gold surface is rapid, achieving a well-ordered and densely packed monolayer requires a longer incubation time to allow for molecular reorganization.[2] Typical incubation times range from 12 to 48 hours.[1] Longer assembly times tend to result in better monolayer packing.[4]
Q3: What is the best solvent to use for this compound SAM formation?
A3: High-purity, anhydrous ethanol (200 proof) is the most commonly used and recommended solvent for preparing alkanethiol solutions.[1][2] It is crucial to use a solvent with very low water content, as impurities can interfere with the self-assembly process.[1]
Q4: How critical is substrate cleanliness for forming a uniform monolayer?
A4: Substrate cleanliness is paramount for the formation of high-quality SAMs.[4] Any organic residues, dust particles, or other impurities on the surface can block the thiol molecules from binding to the substrate, leading to incomplete or defective monolayers.[1]
Q5: What are some common types of defects in alkanethiol SAMs?
A5: Common defects in alkanethiol SAMs include missing rows of molecules, molecular defects where molecules are absent or disordered, and domain boundaries where different ordered regions of the monolayer meet.[5]
Q6: Can I reuse the this compound solution?
A6: It is generally not recommended to reuse the thiol solution. The thiol group can oxidize over time, reducing its ability to form a stable monolayer.[1] To ensure consistent and high-quality results, it is best to prepare a fresh solution for each experiment.
Experimental Protocols
Protocol 1: Substrate Preparation (Gold-Coated Silicon Wafer)
-
Solvent Cleaning:
-
Place the gold-coated substrate in a beaker.
-
Sonicate in acetone (B3395972) for 10-15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in isopropyl alcohol (IPA) for 10-15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.[3]
-
-
Piranha Solution Cleaning (for heavy organic contamination - perform with extreme caution):
-
Warning: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Prepare the piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄).[3]
-
Immerse the substrate in the freshly prepared piranha solution for 10-15 minutes.[3][6]
-
Carefully remove the substrate and rinse extensively with DI water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.[6] Use the substrate immediately.
-
Protocol 2: Formation of this compound SAM
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[4]
-
-
Self-Assembly:
-
Place the clean, dry gold substrate in a clean glass container.
-
Immerse the substrate in the this compound solution, ensuring the entire gold surface is covered.[6]
-
To minimize oxidation, it is advisable to purge the container with an inert gas like nitrogen before sealing.[4][6]
-
Seal the container to prevent solvent evaporation and contamination.[6]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[6]
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution with clean tweezers.[6]
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-specifically adsorbed thiols.[6]
-
For a more rigorous cleaning, you can sonicate the sample in fresh ethanol for 1-3 minutes, followed by a final rinse.[4]
-
Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen gas.[4][6]
-
Store the substrate in a clean, dry environment, such as a desiccator, until further use.[6]
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Effect on Monolayer Quality |
| This compound Concentration | 1 - 10 mM | Higher concentrations can lead to faster initial coverage, but may also result in more disordered layers if not optimized. Lower concentrations require longer incubation times.[2] |
| Incubation Time | 12 - 48 hours | Longer incubation times generally lead to more ordered and densely packed monolayers as it allows for annealing of defects.[1] |
| Solvent Purity (Ethanol) | Anhydrous (200 proof) | The presence of water can disrupt the self-assembly process and lead to defects in the monolayer. |
| Incubation Temperature | Room Temperature (~20-25°C) | Temperature affects the kinetics of adsorption and the mobility of molecules on the surface. Significant fluctuations can lead to non-uniformity.[1] |
Visualizations
Caption: Troubleshooting workflow for addressing poor this compound monolayer quality.
Caption: Key factors that influence the uniformity of this compound SAMs.
Caption: A typical experimental workflow for the formation of this compound SAMs.
References
Technical Support Center: 1-Pentanethiol Self-Assembled Monolayers
Welcome to the technical support center for the formation of self-assembled monolayers (SAMs) using 1-Pentanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the formation of high-quality, single-layer films.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of multilayer formation in this compound SAMs?
Multilayer formation in this compound SAMs is primarily attributed to the physisorption of molecules on top of the initial chemisorbed monolayer. Unlike longer-chain alkanethiols, the van der Waals interactions between the short pentyl chains of this compound are weaker, which can lead to less-ordered monolayers.[1][2] This reduced lateral interaction makes the initial monolayer less effective at preventing subsequent molecules from physically adsorbing onto the surface, especially at high concentrations or with inadequate rinsing.
Q2: How can I tell if I have a multilayer film?
Distinguishing a multilayer from a monolayer can be achieved through various characterization techniques:
-
Ellipsometry: A significant increase in the measured thickness beyond the expected length of a single this compound molecule (approximately 7-8 Å) is a strong indicator of multilayer formation.
-
X-ray Photoelectron Spectroscopy (XPS): An unusually high carbon-to-sulfur (C/S) atomic ratio or a higher than expected carbon signal can suggest the presence of additional, physisorbed layers.[3][4]
-
Contact Angle Goniometry: While a well-formed monolayer of this compound should exhibit a specific water contact angle, a disordered or multilayer film may show a different and often more variable contact angle.
-
Atomic Force Microscopy (AFM): AFM can reveal a rougher surface morphology and the presence of aggregates or islands on the surface, which are characteristic of multilayer formation.
Q3: What is the ideal solvent for this compound SAM formation to avoid multilayers?
Ethanol (B145695) is the most commonly used and recommended solvent for preparing alkanethiol SAMs. It provides good solubility for this compound and is available in high purity. The use of high-purity, anhydrous ethanol is crucial, as water contamination can interfere with the self-assembly process and potentially contribute to the formation of disordered layers.[5] While other solvents can be used, ethanol generally provides a good balance of solubility and surface wetting to promote the formation of a well-ordered monolayer.[6]
Q4: Does the concentration of the this compound solution affect multilayer formation?
Yes, the concentration of the this compound solution is a critical parameter. While a higher concentration can lead to faster initial surface coverage, it also increases the likelihood of physisorption and multilayer formation. A standard concentration for SAM formation is typically in the range of 1 mM.[5] For short-chain thiols like this compound, it is advisable to use concentrations at the lower end of this range or even slightly below it to minimize the risk of multilayering.
Q5: How important is the rinsing step in preventing multilayers?
The rinsing step is absolutely critical for removing physisorbed molecules and ensuring a true monolayer. A thorough rinse with fresh, high-purity solvent (e.g., ethanol) after the immersion step is essential to wash away any non-covalently bound this compound molecules. Sonication during the rinsing process can further aid in the removal of loosely bound adsorbates.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve common issues encountered during the formation of this compound SAMs, with a focus on preventing multilayer formation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Suspected Multilayer Formation (based on characterization) | 1. High Thiol Concentration: Excess this compound in solution leading to physisorption.[5][7] | - Reduce the this compound concentration to 0.1 - 1 mM. |
| 2. Inadequate Rinsing: Physisorbed molecules not effectively removed. | - Implement a rigorous rinsing protocol: rinse with copious amounts of fresh ethanol. - Introduce a sonication step (1-3 minutes) in fresh solvent after the initial rinse. | |
| 3. Contaminated Solvent: Presence of water or other impurities affecting self-assembly.[5] | - Use high-purity, anhydrous ethanol (200 proof). - Consider using freshly opened solvent for each experiment. | |
| 4. Low Purity of this compound: Impurities co-adsorbing on the surface. | - Use this compound of the highest possible purity. | |
| Inconsistent Monolayer Quality | 1. Substrate Contamination: Organic residues or particles on the gold surface hindering ordered assembly.[5] | - Ensure a thorough and consistent substrate cleaning procedure (e.g., piranha etch, UV/ozone treatment). |
| 2. Fluctuations in Temperature: Inconsistent temperature during incubation affecting the ordering process. | - Maintain a stable and controlled temperature during the self-assembly process (room temperature is generally sufficient).[5] | |
| 3. Oxidation of Thiol: The thiol group may have oxidized, reducing its ability to bind to the gold surface. | - Use fresh this compound. - Degas the thiol solution with an inert gas (e.g., nitrogen or argon) before use. | |
| Low Surface Coverage | 1. Insufficient Immersion Time: The self-assembly process may not have reached completion. | - While initial adsorption is fast, allow for an immersion time of 12-24 hours to ensure a well-ordered monolayer. |
| 2. Low Thiol Concentration: Insufficient molecules available for complete surface coverage. | - While avoiding high concentrations is key to preventing multilayers, ensure the concentration is not too low (a starting point of 0.5-1 mM is recommended). |
Data Presentation
The following table summarizes expected quantitative data for a high-quality this compound monolayer on a gold substrate. Significant deviations from these values may indicate issues such as multilayer formation or a disordered film.
| Parameter | Expected Value | Characterization Technique |
| Ellipsometric Thickness | ~ 7 - 9 Å | Spectroscopic Ellipsometry[8] |
| Water Contact Angle (Advancing) | ~ 75° - 85° | Contact Angle Goniometry |
| XPS C(1s)/Au(4f) Ratio | Varies with instrument, but should be consistent for a monolayer | X-ray Photoelectron Spectroscopy (XPS) |
| XPS S(2p) Binding Energy | ~162 eV (for thiolate bound to gold) | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Protocol 1: Standard Procedure for Forming a this compound Monolayer
-
Substrate Preparation:
-
Clean the gold substrate thoroughly. A common method is to use a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Alternatively, a UV/ozone treatment for 15-20 minutes can be used to remove organic contaminants.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in high-purity, anhydrous ethanol.
-
To minimize oxidation, it is recommended to degas the solvent with nitrogen or argon for 15-20 minutes before dissolving the thiol.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the this compound solution in a clean, sealed container.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.
-
-
Rinsing:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with a stream of fresh, high-purity ethanol for at least 30 seconds.
-
Place the substrate in a beaker of fresh ethanol and sonicate for 1-3 minutes to remove any physisorbed molecules.
-
Perform a final rinse with ethanol.
-
-
Drying:
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
The SAM is now ready for characterization or further use.
-
Visualizations
Caption: Experimental workflow for forming a high-quality this compound SAM.
Caption: Monolayer vs. Multilayer formation in this compound SAMs.
Caption: Troubleshooting logic for addressing multilayer formation in this compound SAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1-Pentanethiol Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Pentanethiol self-assembled monolayers (SAMs).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the formation of this compound SAMs.
Issue 1: Incomplete or No Monolayer Formation
Symptoms:
-
Surface characterization (e.g., contact angle, XPS, ellipsometry) indicates a bare or sparsely covered substrate.
-
Electrochemical measurements show little to no blocking behavior.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete this compound SAM formation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution / Troubleshooting Step |
| Inactive Thiol | The thiol group may have oxidized to form disulfides which do not bind to the gold surface. Use fresh this compound from a reputable supplier. If oxidation is suspected, consider characterizing the thiol using techniques like NMR or mass spectrometry.[1] |
| Contaminated Substrate | Organic residues, dust, or other impurities on the gold surface can prevent the thiol from binding. Implement a rigorous substrate cleaning protocol. Common methods include piranha solution cleaning, UV-Ozone treatment, or sonication in a series of high-purity solvents.[1][2] |
| Impure Solvent | Water or other contaminants in the solvent (typically ethanol) can interfere with the self-assembly process.[1] Use anhydrous, 200-proof ethanol (B145695) of the highest possible purity.[3] Even trace amounts of surface-active contaminants can compete for binding sites on the substrate.[4] |
| Incorrect Thiol Concentration | A standard concentration for SAM formation is 1 mM.[1] However, the optimal concentration can vary. Test a range of concentrations (e.g., 0.1 mM, 1 mM, and 5 mM) to find the ideal balance for your specific application.[1] |
Issue 2: Disordered or Poorly Packed Monolayer
Symptoms:
-
Contact angle measurements are lower than expected for a well-ordered alkane SAM.
-
AFM imaging shows a disordered surface with many defects.
-
XPS analysis indicates a lower than expected carbon-to-gold signal ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a disordered this compound SAM.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution / Troubleshooting Step |
| Suboptimal Incubation Time | While the initial monolayer forms quickly, achieving a well-ordered, crystalline-like structure takes time for the molecules to rearrange.[3] Typical incubation times range from 12 to 48 hours.[1] Consider performing a time-course experiment to find the optimal duration. |
| Solvent Contamination | Impurities in the solvent can be incorporated into the monolayer, creating defects and disrupting the packing of the this compound molecules.[2] Using high-purity, anhydrous ethanol is critical.[3] The presence of water can also affect the final structure of the monolayer. |
| Thiol Impurities | The presence of other thiolated molecules, even in small amounts, can compete for binding sites and lead to a disordered, mixed monolayer.[5] Use the highest purity this compound available. |
| Temperature Fluctuations | Inconsistent temperatures during the incubation period can disrupt the ordering process of the monolayer.[1] Maintain a stable and controlled temperature, typically room temperature, during the self-assembly process.[1] |
Quantitative Data Summary
The purity of both the this compound and the solvent has a direct impact on the quality of the resulting SAM.
Table 1: Effect of Thiol Impurity on Monolayer Composition
This table demonstrates how a common thiol impurity, thioacetic acid (TAA), can significantly alter the surface composition of a self-assembled monolayer, as determined by Electron Spectroscopy for Chemical Analysis (ESCA), also known as XPS. A higher atomic percentage of gold (Au) indicates a thinner or more disordered monolayer, as more of the underlying substrate is detected.[5]
| Thiol Solution Composition | Au (Atomic %) | S (Atomic %) | C (Atomic %) | O (Atomic %) |
| Pure PEG4 Thiol | 1.8 | 1.9 | 63.4 | 32.9 |
| PEG4 Thiol + 1% TAA | 4.2 | 1.7 | 62.4 | 31.7 |
| PEG4 Thiol + 10% TAA | 10.9 | 1.5 | 59.8 | 27.8 |
Data adapted from a study on a PEG-based thiol, demonstrating the principle of impurity effects.[5]
Table 2: Qualitative Effect of Solvent Purity on this compound SAM Quality
| Solvent Purity Level | Expected Monolayer Quality | Common Issues |
| High Purity (e.g., 200 Proof, Anhydrous Ethanol) | Highly ordered, densely packed, low defect density. | Minimal issues related to the solvent. |
| Reagent Grade Ethanol (contains water and other impurities) | Disordered, poorly packed, higher defect density. | Competition for binding sites from impurities, incorporation of water into the monolayer structure.[1] |
| Denatured Ethanol | Very poor quality, incomplete formation. | Denaturants can adsorb onto the gold surface, preventing thiol binding. |
Experimental Protocols
Protocol 1: Gold Substrate Cleaning (Piranha Solution Method)
Objective: To remove organic contaminants from the gold surface prior to SAM formation.
Materials:
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Gold-coated substrates
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
High-purity ethanol
-
Clean glass beakers
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Tweezers (Teflon-coated or clean stainless steel)
-
Nitrogen gas source
Procedure:
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (lab coat, safety goggles, face shield, and chemical-resistant gloves). Perform this procedure in a fume hood.
-
Prepare the piranha solution by slowly and carefully adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Warning: This mixture is highly exothermic. Never add H₂SO₄ to H₂O₂.
-
Using tweezers, immerse the gold substrates in the freshly prepared piranha solution for 5-10 minutes.[2]
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Rinse the substrates with high-purity ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation to prevent re-contamination.[6]
Protocol 2: this compound SAM Formation
Objective: To form a self-assembled monolayer of this compound on a clean gold substrate.
Materials:
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Clean gold substrates
-
This compound (high purity)
-
High-purity, anhydrous ethanol (200 proof)
-
Clean glass vials with sealable caps
-
Micropipettes
-
Tweezers
-
Nitrogen gas source
Procedure:
-
In a clean glass vial, prepare a 1 mM solution of this compound in high-purity ethanol.[3]
-
Using clean tweezers, carefully place the freshly cleaned gold substrates into the vial containing the thiol solution. Ensure the entire surface is submerged.
-
To minimize oxidation, gently purge the headspace of the vial with nitrogen gas before sealing the cap tightly.[3]
-
Allow the self-assembly to proceed for 12-24 hours at a stable room temperature.[1][3]
-
After incubation, remove the substrates from the solution with tweezers.
-
Rinse the substrates thoroughly with fresh, high-purity ethanol to remove any non-chemisorbed thiol molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
Store the prepared SAMs in a clean, dry environment (e.g., a desiccator) until characterization or use.
Frequently Asked Questions (FAQs)
Q1: Why is ethanol the most common solvent for this compound SAM formation? A1: Ethanol is widely used because it readily dissolves most alkanethiols, it is relatively inexpensive to obtain in high purity, and its polarity facilitates the formation of well-ordered monolayers.[2]
Q2: How critical is the purity of the this compound? A2: The purity is extremely critical. Thiolated impurities, often remnants from the synthesis process, can co-adsorb onto the gold surface, leading to a disordered and poorly defined monolayer.[5] This can significantly impact the reproducibility and performance of your experiment.
Q3: Can I reuse my gold substrates? A3: While it is possible to reuse gold substrates, it requires a thorough cleaning procedure to completely remove the previous SAM. This can be achieved with methods like piranha cleaning or extended UV-Ozone treatment. However, repeated harsh cleaning cycles can alter the surface topography of the gold, potentially affecting subsequent SAM quality.[6] For critical experiments, using a fresh substrate is recommended.
Q4: My contact angle measurements are inconsistent. What could be the cause? A4: Inconsistent contact angle measurements often point to a non-uniform or contaminated monolayer. The primary culprits are incomplete cleaning of the substrate, the use of impure solvent or thiol, or insufficient incubation time for the monolayer to fully order.[1][3] Ensure your experimental environment is clean and free from airborne contaminants like silicones.[7]
Q5: How long does it take to form a complete monolayer? A5: The initial adsorption of this compound onto the gold surface is very rapid, occurring within seconds to minutes.[3] However, the organization of these molecules into a well-ordered, densely packed monolayer is a much slower process, typically requiring 12 to 48 hours for optimal arrangement.[1]
References
Technical Support Center: 1-Pentanethiol Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects in 1-Pentanethiol Self-Assembled Monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the formation of this compound SAMs and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor SAM ordering and high defect density | 1. Contaminated or oxidized gold substrate: The presence of organic residues or a gold oxide layer hinders the formation of a strong gold-thiolate bond and disrupts molecular packing. 2. Impure this compound or solvent: Contaminants can be incorporated into the monolayer, creating defects. 3. Suboptimal immersion time: Insufficient time for the molecules to self-organize can result in a disordered layer. 4. Inappropriate thiol concentration: Very low concentrations may lead to incomplete coverage, while very high concentrations can result in less ordered films. | 1. Rigorous substrate cleaning: Immediately before use, clean the gold substrate. A common method is immersion in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂), followed by thorough rinsing with ultrapure water and ethanol (B145695), and drying under a stream of inert gas. Extreme caution is required when handling Piranha solution. [1][2] 2. Use high-purity reagents: Employ high-purity this compound and anhydrous, high-grade solvents like 200 proof ethanol.[3] Ensure all glassware is meticulously cleaned. 3. Optimize immersion time: While initial adsorption is rapid, achieving a well-ordered monolayer takes longer. Typical incubation times range from 12 to 48 hours.[3] For some systems, extending the immersion time to several days may further reduce defects.[4] 4. Use an appropriate concentration: A common starting concentration for alkanethiol SAM formation is 1 mM in ethanol.[3][4] |
| Incomplete monolayer formation | 1. Insufficient immersion time: The self-assembly process was not allowed to proceed to completion. 2. Low this compound concentration: The concentration of the thiol solution may be too low to achieve full surface coverage. 3. Presence of contaminants: Contaminants on the substrate or in the solution can passivate areas of the gold surface, preventing thiol adsorption. | 1. Increase immersion time: Ensure the substrate remains in the thiol solution for at least 12-24 hours.[3] 2. Adjust concentration: While 1 mM is standard, for shorter chain thiols like this compound, ensuring an adequate concentration is important. If coverage is an issue, a slightly higher concentration can be tested. 3. Re-evaluate cleaning procedures: Ensure the substrate cleaning is thorough and that the environment for SAM formation is clean to avoid contamination.[1] |
| SAM instability and delamination | 1. Oxidized gold surface: A pre-existing oxide layer on the gold can lead to weaker gold-thiolate bonds. 2. Presence of water: Water in the solvent can affect the self-assembly process and the stability of the resulting SAM. 3. Exposure to harsh conditions: Post-formation processing or exposure to incompatible solvents can damage the monolayer. | 1. Use freshly prepared or cleaned substrates: Minimize the time between substrate cleaning/preparation and immersion in the thiol solution to prevent surface oxidation. 2. Use anhydrous solvents: Ensure the solvent used for SAM formation is as dry as possible. 3. Handle with care: After formation, rinse the SAM with a compatible solvent (e.g., ethanol) and dry gently with an inert gas. Store in a clean, dry environment. |
| Presence of pinholes and vacancy islands | 1. Incomplete self-assembly process: These are common defects in the initial stages of SAM formation. 2. Substrate surface defects: Atomic-level defects on the gold surface can translate into defects in the monolayer. | 1. Increase immersion time and/or perform thermal annealing: Longer immersion allows for the gradual filling of these vacancies. Post-assembly thermal annealing can also facilitate the reorganization of the monolayer and reduce defects.[5] 2. Use high-quality substrates: Start with atomically flat gold substrates, such as Au(111), to minimize substrate-induced defects. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for SAM formation?
A common and effective concentration for alkanethiol SAM formation is a 1 mM solution in ethanol.[3][4] While the initial adsorption is fast, this concentration provides a good balance for achieving a well-ordered monolayer over a period of 12-24 hours.[3]
Q2: How long should I immerse my gold substrate in the this compound solution?
For a well-ordered monolayer, a typical immersion time is between 12 and 48 hours.[3] While a significant portion of the monolayer forms within the first few minutes to hours, the ordering and reduction of defects is a slower process that occurs over longer time scales.[3][4]
Q3: What is the best solvent for preparing this compound solutions?
Ethanol is the most commonly used solvent for preparing alkanethiol SAMs due to its ability to dissolve a wide range of thiols, its availability in high purity, and its relatively low toxicity.[4] The choice of solvent can influence the final structure of the SAM, with solvent properties like polarity playing a role.[6][7]
Q4: Can thermal annealing improve the quality of my this compound SAM?
Yes, thermal annealing after SAM formation can improve the structural order by reducing defects like vacancy islands and domain boundaries.[5] The increased thermal energy allows the thiol molecules to diffuse on the surface and find more energetically favorable, ordered positions. However, the annealing temperature and duration must be carefully controlled to avoid desorption of the monolayer.[5][8]
Q5: How does the cleanliness of the gold substrate affect SAM quality?
The cleanliness of the gold substrate is critical. Organic contaminants or a surface oxide layer can prevent the proper chemisorption of this compound, leading to a disordered and incomplete monolayer with poor adhesion.[1][2]
Q6: How can I characterize the quality and defects of my this compound SAM?
Several surface-sensitive techniques can be used to characterize SAMs. Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful for visualizing the surface morphology, identifying defects such as pinholes and domain boundaries, and assessing the degree of molecular ordering.[9][10][11]
Experimental Protocols
Protocol 1: Preparation of a Low-Defect this compound SAM
This protocol outlines the steps for preparing a high-quality this compound SAM on a gold substrate.
-
Substrate Cleaning:
-
Immerse the gold substrate in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the substrate with copious amounts of ultrapure deionized water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Place the freshly cleaned gold substrate in the thiol solution in a clean container. Ensure the entire surface is submerged.
-
Cover the container to minimize solvent evaporation and prevent contamination.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.[3]
-
-
Post-Deposition Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrate with a gentle stream of high-purity nitrogen gas.
-
Protocol 2: Thermal Annealing of a this compound SAM
This protocol can be performed after the SAM preparation to further improve its quality.
-
Preparation:
-
Prepare a this compound SAM on a gold substrate as described in Protocol 1.
-
-
Annealing:
-
Place the SAM-coated substrate in a clean oven or on a hot plate in a controlled environment (e.g., under a nitrogen atmosphere).
-
Heat the substrate to a moderate temperature. For alkanethiols, annealing temperatures are typically kept relatively low to avoid desorption. A starting point could be in the range of 50-80°C.[5]
-
Anneal for a period of 1-2 hours.[5]
-
-
Cooling:
-
Allow the substrate to cool down to room temperature slowly.
-
-
Characterization:
-
Characterize the annealed SAM using techniques like AFM or STM to assess the improvement in order and reduction in defects.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. if.tugraz.at [if.tugraz.at]
- 5. researchgate.net [researchgate.net]
- 6. Effect of solvent polarity on the roughness-dependent wetting behavior of SAMs [morressier.com]
- 7. Effect of Solvents on Interactions between Hydrophobic Self-Assembled Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemically specific laser-induced patterning of alkanethiol SAMs: characterization by SEM and AFM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Handling and Disposal of 1-Pentanethiol Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-pentanethiol waste in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, also known as n-amyl mercaptan, is a colorless to light-yellow liquid with a strong, offensive garlic-like odor.[1][2][3] It is a highly flammable liquid and vapor.[4][5] The primary hazards include flammability, potential for causing allergic skin reactions, and irritation to the eyes and respiratory tract.[4] Inhaling vapors may cause dizziness or suffocation.[4]
Q2: What are the immediate safety precautions I should take when handling this compound?
A2: Always work with this compound in a certified chemical fume hood to prevent inhalation of its potent vapors.[6][7][8] Ensure proper grounding and bonding of containers when transferring the material to avoid static discharge, a potential ignition source.[4][9] Use spark-proof tools and explosion-proof equipment.[4][9] Personal protective equipment (PPE), including a lab coat, chemical safety goggles, and appropriate gloves, is mandatory.[4][5]
Q3: How should I store this compound and its waste?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][5][9] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[4][5][9] Waste containers should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound waste".[6][10] Store waste containers in a designated, well-ventilated area, away from incompatible materials.[11][12]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, reducing agents, bases, alkali metals, and nitric acid.[2][4][9][13] Contact with these materials can lead to vigorous reactions.
Q5: How do I dispose of empty this compound containers?
A5: Empty containers of this compound retain product residue and can be dangerous.[4] A container is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains.[12] For acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected and disposed of as hazardous waste.[12]
Troubleshooting Guide
Q1: I can still smell this compound in the lab even though I am working in a fume hood. What should I do?
A1: First, ensure your fume hood is functioning correctly and has a valid certification. All work should be conducted deep within the hood to maximize vapor capture.[14] To neutralize escaping vapors, you can set up a bleach trap for any exhaust lines from your experimental apparatus.[8][14][15] Placing an open container of bleach solution in the back of the fume hood can also help capture fugitive emissions.[14]
Q2: My glassware still has a strong thiol odor after washing. How can I effectively decontaminate it?
A2: Immediately after use, rinse the glassware with a small amount of a compatible organic solvent and dispose of the rinse solution into the appropriate thiol waste container.[14] Then, immerse the glassware in a freshly prepared 1:1 (v/v) solution of household bleach and water in a designated container inside a fume hood.[6][14][16] Allow the glassware to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[6][16] After soaking, rinse the glassware thoroughly with water before standard cleaning.[6]
Q3: What should I do in case of a this compound spill?
A3: For a minor spill, ensure adequate ventilation and eliminate all ignition sources.[4][17] Wear appropriate PPE, including respiratory protection if necessary.[2][4] Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[4][5][17][18] Do not use combustible materials like paper towels to absorb the spill.[17] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal as hazardous waste.[4][5] For major spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.[17]
Q4: The neutralization reaction with bleach is becoming very hot. What should I do?
A4: The oxidation of thiols with bleach can be exothermic.[6][15] If you observe a significant temperature increase, slow down the rate of addition of the thiol waste to the bleach solution. The reaction vessel can be cooled in an ice bath to help control the temperature.[14][15]
Data Presentation
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H12S | [1] |
| Molecular Weight | 104.21 g/mol | [9] |
| Appearance | Clear colorless to light-yellow liquid | [1][13] |
| Odor | Strong, offensive, garlic-like | [1][2] |
| Boiling Point | 123 - 126 °C | [5][13] |
| Flash Point | 18 - 19 °C (64.4 - 66.2 °F) | [4][5][9] |
| Density | 0.84 g/mL at 25 °C | [13] |
| Solubility in Water | Insoluble to sparingly soluble | [1] |
| Vapor Pressure | 13.8 - 27.4 mmHg at 25 - 37.7 °C | [19] |
Experimental Protocols
Protocol for Neutralization of this compound Waste
This protocol details the chemical neutralization of small quantities of this compound waste through oxidation with sodium hypochlorite (B82951) (bleach). This procedure should be performed by trained personnel in a certified chemical fume hood.
Materials:
-
This compound waste
-
Commercial bleach (sodium hypochlorite solution, ~5.25-6.15%)[6][15]
-
Large beaker or flask for the reaction
-
Stir plate and stir bar
-
Ice bath
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a certified chemical fume hood, place a beaker or flask large enough to accommodate the waste and bleach solution on a stir plate. Add a stir bar. If a significant amount of thiol is to be neutralized, place the beaker in an ice bath to manage heat generation.[14][15]
-
Bleach Solution: Pour a sufficient volume of commercial bleach into the reaction vessel. A common recommendation is to use a 1:1 mixture of bleach and water.[6][16] A 5.25% solution of sodium hypochlorite will quench approximately 7mL of a stench chemical.[7]
-
Slow Addition of Thiol Waste: With vigorous stirring, slowly and carefully add the this compound waste to the bleach solution dropwise.[6]
-
Monitor Reaction: The oxidation of thiols is exothermic.[6][15] Monitor the temperature of the reaction mixture. If it becomes too warm, stop the addition and allow it to cool before proceeding.
-
Completion and Disposal: Continue stirring for a period after all the thiol waste has been added to ensure the reaction is complete. The resulting solution, which contains less volatile and non-malodorous sulfonic acid, should be collected and disposed of as hazardous waste according to your institution's guidelines.[6] The bleach solutions used for decontamination must also be collected and disposed of as hazardous waste.[6]
Mandatory Visualization
Workflow for Handling and Disposal of this compound Waste
References
- 1. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 3. lifechempharma.com [lifechempharma.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. benchchem.com [benchchem.com]
- 11. ptb.de [ptb.de]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound | 110-66-7 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. faculty.washington.edu [faculty.washington.edu]
- 16. How To [chem.rochester.edu]
- 17. jk-sci.com [jk-sci.com]
- 18. This compound MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]
- 19. amyl mercaptan, 110-66-7 [thegoodscentscompany.com]
Technical Support Center: Gold Substrate Preparation for 1-Pentanethiol SAMs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and troubleshooting of 1-pentanethiol self-assembled monolayers (SAMs) on gold substrates.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to clean gold substrates before SAM formation?
A1: Gold surfaces readily adsorb organic contaminants from the ambient environment.[1] These contaminant layers can inhibit the proper formation of a well-ordered and densely packed this compound SAM, leading to defects, poor monolayer quality, and non-reproducible results.[2] A thorough cleaning procedure is essential to remove these impurities and ensure the thiol molecules can directly access and bind to the gold surface.[3]
Q2: What are the most common methods for cleaning gold substrates?
A2: The most widely used and effective methods for cleaning gold substrates prior to alkanethiol SAM formation are Piranha solution cleaning (an acidic mixture of sulfuric acid and hydrogen peroxide), ultraviolet/ozone (UV/Ozone) treatment, and plasma cleaning (typically with oxygen or argon).[4][5] Electrochemical cleaning is also a viable method, particularly for regenerating surfaces.[6][7]
Q3: How can I determine if my gold substrate is sufficiently clean?
A3: A common and straightforward method to assess the cleanliness of a gold surface is by measuring the contact angle of a water droplet on the surface.[8][9] A clean, high-energy gold surface is hydrophilic, exhibiting a low water contact angle, often approaching zero.[8] High contact angles are indicative of hydrophobic organic contamination.[10] Surface characterization techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) can provide a more detailed chemical analysis of surface contaminants but are not as readily accessible for routine checks.[11][12]
Q4: Is there a "best" cleaning method?
A4: The "best" method depends on the specific application, the nature of the contaminants, and available equipment.
-
Piranha solution is extremely effective at removing organic residues but is highly corrosive and requires careful handling.[13][14] It can also increase the surface roughness of the gold.[15]
-
UV/Ozone cleaning is a simple, dry, and effective method for removing organic contaminants without harsh chemicals.[12][16][17]
-
Plasma cleaning is also a dry and highly effective technique that can produce very clean surfaces.[4][11] It has been suggested that plasma cleaning may produce slightly cleaner surfaces and better final monolayers compared to piranha solution.[4]
Q5: How long can I store a cleaned gold substrate before using it?
A5: Cleaned gold surfaces can become re-contaminated by exposure to the ambient laboratory environment within minutes to hours.[8] Therefore, it is strongly recommended to use the gold substrate for SAM formation immediately after the cleaning and drying steps.[15][18]
Troubleshooting Guide
Issue 1: The water contact angle on my "clean" gold surface is high (e.g., > 30°).
-
Possible Cause: Incomplete removal of organic contaminants.
-
Troubleshooting Steps:
-
Review your cleaning protocol: Ensure you are following the protocol correctly, including the specified times, solution concentrations, and temperatures. For instance, Piranha solution is most effective when freshly prepared and hot (but be cautious as this is an exothermic reaction).[14][19]
-
Increase cleaning time: Extend the duration of the cleaning step (e.g., increase UV/Ozone or plasma exposure time, or the immersion time in Piranha solution). However, be cautious with extended Piranha treatment as it can damage the gold layer.[15][20]
-
Perform a pre-cleaning step: If the substrate is heavily contaminated, consider a preliminary cleaning step, such as sonicating in acetone (B3395972) and then ethanol (B145695), before the main cleaning procedure.[15]
-
Check the purity of your reagents and solvents: Ensure that the solvents (ethanol, water) used for rinsing are of high purity, as impurities can redeposit onto the clean surface.[3]
-
Issue 2: My this compound SAM appears disordered or has pinhole defects when analyzed with AFM or STM.
-
Possible Cause 1: The gold substrate was not sufficiently clean before SAM formation.
-
Troubleshooting Steps:
-
Implement the troubleshooting steps from "Issue 1" to improve your cleaning procedure. A cleaner surface promotes the formation of a more uniform and well-ordered monolayer.[4]
-
-
Possible Cause 2: Sub-optimal SAM formation conditions.
-
Troubleshooting Steps:
-
Optimize Incubation Time: While initial adsorption is rapid, achieving a well-ordered monolayer can take 12 to 48 hours.[2][3] Ensure sufficient immersion time.
-
Check Thiol Concentration: A standard concentration for SAM formation is 1 mM in ethanol.[2] Deviating significantly from this may affect the final packing density.
-
Minimize Oxygen Exposure: Perform the self-assembly in a sealed container, backfilled with an inert gas like nitrogen, to minimize oxidation of the thiol or the gold-sulfur bond.[18][21]
-
Solvent Purity: Use anhydrous, 200-proof ethanol for the thiol solution, as water can interfere with the self-assembly process on a clean gold surface.[18]
-
Issue 3: The gold film is peeling or delaminating from the underlying substrate (e.g., silicon, glass) after cleaning.
-
Possible Cause: The cleaning agent is too aggressive and is attacking the adhesion layer (typically chromium or titanium) between the substrate and the gold film.
-
Troubleshooting Steps:
-
Reduce Piranha Exposure Time: If using Piranha solution, significantly reduce the immersion time. For thin gold layers, even a few minutes can be too long.[15] A brief dip of 15-45 seconds may be sufficient.[5][20]
-
Switch to a Milder Cleaning Method: Consider using UV/Ozone or plasma cleaning instead of Piranha solution, as these are dry methods and are less likely to attack the underlying adhesion layer.[15][16]
-
Verify Substrate Specifications: Ensure your gold-coated substrates have an appropriate adhesion layer. Without one, the gold will have poor adhesion regardless of the cleaning method.[18]
-
Quantitative Data Summary
The effectiveness of a cleaning procedure is often evaluated by the water contact angle on the treated gold surface. A lower contact angle indicates a more hydrophilic, and thus cleaner, surface.
| Cleaning Method | Typical Water Contact Angle on Gold | Reference(s) |
| Uncleaned/As-received | ~80° - 90° | [22] |
| Piranha Solution | < 10° (can approach 0°) | [23] |
| UV / Ozone | < 10° | [11] |
| Oxygen Plasma | < 10° (can approach 0°) | [11] |
| Hydrogen Plasma | ~70° (removes SAM but less hydrophilic) | [11] |
| Electrochemical Cleaning | Can be reduced to < 50° from ~80° | [23] |
Note: The final contact angle can vary based on the exact protocol, equipment, and environmental conditions.
Detailed Experimental Protocols
Caution: Piranha solution is extremely dangerous and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, apron, and heavy-duty gloves, and work in a certified chemical fume hood.[24]
Protocol 1: Piranha Solution Cleaning
-
Prepare Piranha Solution: In a glass beaker inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄).[14] Always add the peroxide to the acid. The mixture will become very hot.
-
Substrate Immersion: Using non-reactive tweezers (e.g., stainless steel), immerse the gold substrate into the hot Piranha solution for 5 to 10 minutes.[24] For delicate or thin gold films, reduce this time to as little as 15-45 seconds.[5][20]
-
Rinsing: Carefully remove the substrate from the Piranha solution and rinse it thoroughly with copious amounts of deionized (DI) water.[24]
-
Final Rinse and Drying: Rinse the substrate with high-purity ethanol. Dry the substrate under a gentle stream of dry nitrogen gas.
-
Immediate Use: Use the cleaned substrate immediately for this compound SAM formation.[15]
Protocol 2: UV/Ozone Cleaning
-
Pre-cleaning: Gently rinse the gold substrate with high-purity ethanol and DI water to remove gross particulate contamination. Dry with a stream of nitrogen.[25]
-
UV/Ozone Exposure: Place the substrate in a UV/Ozone cleaner. The sample should be positioned within a few millimeters of the UV lamp for maximum efficiency.[12]
-
Cleaning Cycle: Expose the substrate to UV radiation (typically a combination of 185 nm and 254 nm wavelengths) for 10 to 20 minutes.[5][26] This process generates ozone, which in turn oxidizes and removes organic contaminants.
-
Post-Treatment: After the cycle is complete, the substrate is ready for use. Some protocols suggest a brief rinse with ethanol following UV/Ozone treatment to remove any non-volatile inorganic contaminants that may remain, although this is not always necessary.[4]
-
Immediate Use: Use the substrate immediately to prevent re-contamination from the atmosphere.
Protocol 3: Plasma Cleaning
-
Pre-cleaning: Rinse the substrate with high-purity ethanol and dry it with a nitrogen stream.
-
Chamber Loading: Place the gold substrate inside the chamber of a plasma cleaner.
-
Plasma Generation: Evacuate the chamber to the recommended base pressure. Introduce a process gas, typically oxygen or argon. Apply radio frequency (RF) power (e.g., 10-30 W) to generate the plasma.[4]
-
Cleaning Cycle: Expose the substrate to the plasma for 1 to 10 minutes.[20] The energetic plasma effectively sputters and etches away organic contaminants.
-
Venting and Use: After the treatment, vent the chamber with an inert gas like nitrogen. Remove the substrate and use it immediately for SAM formation.
Visual Guides
Caption: Experimental workflow for preparing this compound SAMs on gold.
Caption: Troubleshooting logic for poor quality this compound SAMs.
References
- 1. daneshyari.com [daneshyari.com]
- 2. benchchem.com [benchchem.com]
- 3. if.tugraz.at [if.tugraz.at]
- 4. cms.gutow.uwosh.edu [cms.gutow.uwosh.edu]
- 5. louis.uah.edu [louis.uah.edu]
- 6. Formation and removal of alkylthiolate self-assembled monolayers on gold in aqueous solutions - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 7. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Magic Formulas [chem.rochester.edu]
- 14. Piranha solution - Wikipedia [en.wikipedia.org]
- 15. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 16. threebond.co.jp [threebond.co.jp]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
Validation & Comparative
Validating 1-Pentanethiol Purity for High-Quality Self-Assembled Monolayers: A Comparative Guide
For researchers, scientists, and drug development professionals, the creation of well-defined and functionalized surfaces is paramount. Self-assembled monolayers (SAMs) of alkanethiols on gold substrates are a cornerstone of surface engineering, offering a straightforward method to tailor surface properties at the molecular level. The quality of the resulting monolayer is critically dependent on the purity of the precursor alkanethiol. This guide provides a comprehensive comparison of 1-Pentanethiol with other alkanethiol alternatives for SAM formation, with a focus on purity validation and its impact on monolayer performance. Experimental data and detailed protocols are provided to assist in the selection and validation of materials for your research needs.
The Critical Role of Purity in SAM Formation
The spontaneous organization of alkanethiols on a gold surface is driven by the strong affinity of sulfur for gold and the van der Waals interactions between adjacent alkyl chains.[1] Impurities, even in small amounts, can disrupt the ordering of the monolayer, leading to defects, reduced surface coverage, and altered surface properties.[1] Common impurities in commercial thiols may include disulfides, oxidized thiol species, and other organic contaminants. Therefore, rigorous purity validation is a crucial first step before SAM preparation.
Comparison of this compound and Alternative Alkanethiols
The choice of alkanethiol significantly impacts the properties of the resulting SAM. While longer-chain alkanethiols generally form more ordered and stable monolayers due to stronger intermolecular van der Waals forces, shorter-chain thiols like this compound are also utilized for specific applications where a different surface energy or thickness is desired.[2]
Below is a comparison of this compound with two common longer-chain alternatives, 1-Dodecanethiol and 1-Octadecanethiol.
| Performance Parameter | This compound (C5) | 1-Dodecanethiol (C12) | 1-Octadecanethiol (ODT) (C18) |
| Typical Commercial Purity | 97% to >98%[3][4][5] | ≥98% | ≥98% |
| Expected Monolayer Ordering | Less ordered, more liquid-like[2] | Crystalline-like, well-ordered[6] | Highly ordered, crystalline[7] |
| Ellipsometric Thickness (Å) | ~6-8 (estimated) | ~15-20[6] | ~21-25 |
| Water Contact Angle (hydrophobicity) | Lower (more wettable) | High (~110-114°)[8] | High (~110-114°)[2] |
| Relative Stability | Lower thermal and long-term stability[6] | Higher thermal and long-term stability[6] | Very high thermal and long-term stability[9] |
| Common Applications | Studies of short-chain SAMs, specific surface energy applications | Biosensors, inert surfaces, corrosion resistance[6] | Robust coatings, surface passivation, fundamental SAM studies[2] |
Note: Specific experimental values for this compound are less commonly reported in the literature compared to longer-chain thiols. The estimated thickness is based on the general trend of increasing thickness with chain length. Shorter-chain alkanethiols (less than 10 carbons) tend to form less ordered monolayers.[1]
Experimental Protocols
Reproducible and high-quality results in SAM-based experiments hinge on meticulous experimental procedures, from purity validation of the thiol to the formation and characterization of the monolayer.
Purity Validation of this compound
1. Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR is a powerful, non-destructive technique for determining the absolute purity of a compound.[10]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same tube. The standard should have a known purity and its peaks should not overlap with the analyte peaks.
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).
-
Ensure complete relaxation of all protons by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified.
-
Use a 90° pulse angle to maximize the signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with minimal line broadening.
-
Carefully integrate a well-resolved peak of this compound (e.g., the triplet of the CH₂ group adjacent to the sulfur) and a peak from the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for identifying and quantifying volatile and semi-volatile impurities.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane, dichloromethane) at a concentration of approximately 10 µg/mL.
-
Transfer the solution to a GC vial.
-
-
GC-MS Parameters:
-
Column: A non-polar column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5ms), is suitable for separating alkanethiols.[11]
-
Injector Temperature: 250 °C.[12]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.[11]
-
Carrier Gas: Helium at a constant flow rate.[13]
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range that includes the molecular ion of this compound (m/z = 104.22) and potential impurities.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST).
-
Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
SAM Formation and Characterization
1. SAM Formation Protocol
-
Substrate Preparation: Use a clean gold substrate (e.g., gold-coated silicon wafer or glass). Clean the substrate immediately before use by, for example, piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use with extreme caution ) or UV-ozone treatment to remove organic contaminants.
-
Solution Preparation: Prepare a 1 mM solution of the purified this compound in absolute ethanol (B145695).[1]
-
Immersion: Immerse the clean gold substrate in the thiol solution. To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill with an inert gas like nitrogen or argon.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.[1]
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of dry nitrogen.
2. X-ray Photoelectron Spectroscopy (XPS) for SAM Characterization
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms at the surface, confirming the formation of the SAM.
-
Sample Preparation: The dried SAM-coated substrate can be directly analyzed.
-
XPS Analysis:
-
Acquire a survey spectrum to identify all elements present on the surface. Expect to see signals from Gold (Au), Carbon (C), and Sulfur (S).
-
Acquire high-resolution spectra for the S 2p, C 1s, and Au 4f regions.
-
The S 2p spectrum should show a peak at approximately 162 eV, which is characteristic of a thiolate species bonded to gold. The absence of a significant peak at around 164 eV (characteristic of unbound thiol) indicates a well-formed monolayer.[14]
-
The C 1s spectrum will show a main peak around 285 eV, corresponding to the alkyl chain.
-
The attenuation of the Au 4f signal compared to a bare gold substrate provides qualitative information about the thickness and coverage of the monolayer.
-
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between thiol purity and SAM quality.
By adhering to rigorous purity validation protocols and standardized SAM formation procedures, researchers can ensure the creation of high-quality, reproducible self-assembled monolayers for a wide range of applications in materials science, biotechnology, and drug development.
References
- 1. Thermodynamics of Alkanethiol Self-Assembled Monolayer Assembly on Pd Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Significance of local density of states in the scanning tunneling microscopy imaging of alkanethiol self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Self-assembled monolayers of alkanethiols on Au(111): surface structures, defects and dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 1-Pentanethiol and 1-Hexanethiol for Gold Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The functionalization of gold surfaces using self-assembled monolayers (SAMs) of alkanethiols is a cornerstone technique in a myriad of scientific disciplines, including biosensing, drug delivery, and molecular electronics. The choice of alkanethiol is critical as it dictates the physicochemical properties of the modified surface. This guide provides an objective comparison of two commonly used short-chain alkanethiols, 1-Pentanethiol (C5) and 1-Hexanethiol (C6), for the modification of gold surfaces, supported by experimental data.
Introduction to Alkanethiol Self-Assembled Monolayers on Gold
The formation of SAMs on gold is a spontaneous process driven by the strong affinity between sulfur and gold, resulting in a stable gold-thiolate bond.[1] Concurrently, van der Waals interactions between the adjacent alkyl chains drive the organization of the molecules into a densely packed, quasi-crystalline monolayer.[1] This process, typically carried out by immersing a gold substrate in a dilute ethanolic solution of the thiol, is a straightforward and effective method for creating well-defined organic surfaces.[1][2] The length of the alkyl chain is a key determinant of the resulting SAM's properties.
Performance Comparison: this compound vs. 1-Hexanethiol
The primary distinction between this compound and 1-Hexanethiol lies in the length of their alkyl chains, which directly influences the packing density, ordering, and stability of the resulting SAM. While both are considered short-chain thiols, the single additional methylene (B1212753) group in 1-Hexanethiol leads to more significant van der Waals interactions between adjacent molecules.
Generally, the stability and quality of alkanethiol SAMs increase with the length of the alkyl chain.[3] SAMs formed from alkanethiols with fewer than ten carbon atoms, such as this compound, tend to exhibit a lower degree of order compared to their longer-chain counterparts.[1]
| Property | This compound (C5H11SH) | 1-Hexanethiol (C6H13SH) |
| Advancing Water Contact Angle | ~103° | 110° |
| Ellipsometric Thickness | ~7-9 Å | 10 Å |
| Relative Stability & Ordering | Lower | Higher |
Table 1: Comparison of quantitative data for SAMs of this compound and 1-Hexanethiol on gold. Note: The exact values can vary depending on the specific experimental conditions, such as the cleanliness of the gold substrate and the immersion time.
Key Differences and Experimental Observations
Surface Hydrophobicity: As indicated by the advancing water contact angle, both thiols create hydrophobic surfaces. The slightly higher contact angle of the 1-Hexanethiol SAM suggests a more densely packed and ordered monolayer, which more effectively shields the underlying gold substrate from the water droplet.
Monolayer Thickness: The ellipsometric thickness of the SAM is directly proportional to the length of the alkanethiol. The longer alkyl chain of 1-Hexanethiol results in a slightly thicker monolayer.
Stability and Ordering: The thermal stability of alkanethiol SAMs on gold generally increases with the length of the alkyl chain.[3] This is attributed to the increased van der Waals forces between the longer chains, which contribute to a more cohesive and stable monolayer. Studies on 1-Hexanethiol have shown it to be stable up to 373 K.[4] While specific quantitative data for the thermal stability of this compound is less common, it is expected to be lower than that of 1-Hexanethiol. The increased van der Waals interactions in 1-Hexanethiol SAMs also lead to a higher degree of crystalline order.
Experimental Protocols
The following are detailed methodologies for the formation and characterization of SAMs using this compound and 1-Hexanethiol on gold surfaces.
I. Gold Substrate Preparation
A clean and smooth gold surface is crucial for the formation of a high-quality SAM.
-
Solvent Cleaning: The gold substrate is sequentially sonicated in high-purity acetone (B3395972) and ethanol (B145695) for 10-15 minutes each to remove organic contaminants.
-
Drying: The substrate is then thoroughly rinsed with ethanol and dried under a stream of inert gas, such as nitrogen or argon.
-
Plasma or Piranha Cleaning (Optional but Recommended): For applications requiring a pristine surface, the substrate can be further cleaned using an oxygen plasma or a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care. After this step, the substrate is rinsed extensively with deionized water and dried.
II. Self-Assembled Monolayer Formation
-
Solution Preparation: A 1 mM solution of either this compound or 1-Hexanethiol is prepared in absolute ethanol.
-
Immersion: The cleaned gold substrate is immediately immersed in the thiol solution. The immersion is typically carried out for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[4]
-
Rinsing: After immersion, the substrate is removed from the solution and thoroughly rinsed with absolute ethanol to remove any non-chemisorbed thiol molecules.
-
Drying: The final modified substrate is dried under a stream of inert gas.
III. Characterization
-
Contact Angle Goniometry: The hydrophobicity of the SAM-modified surface is assessed by measuring the static or advancing contact angle of a water droplet on the surface.
-
Ellipsometry: The thickness of the organic monolayer is measured using ellipsometry, which analyzes the change in polarization of light upon reflection from the surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the chemical composition of the surface and the presence of the gold-thiolate bond.
Visualizing the Process
Signaling Pathway of SAM Formation
Caption: The process of alkanethiol self-assembled monolayer formation on a gold surface.
Experimental Workflow for Comparison
Caption: Experimental workflow for comparing this compound and 1-Hexanethiol SAMs.
Conclusion
References
- 1. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Infrared spectroscopic ellipsometry of n-alkylthiol (C5-C18) self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
Longer Chains, Stronger Bonds: A Comparative Guide to the Electrochemical Stability of Alkanethiol SAMs
For researchers, scientists, and drug development professionals utilizing self-assembled monolayers (SAMs), selecting the appropriate alkanethiol is paramount to ensure the robustness and reliability of their surface modifications. This guide provides a detailed comparison of the electrochemical stability of 1-pentanethiol (C5) SAMs versus their longer-chain counterparts, supported by experimental data, to inform the selection of the most suitable surface chemistry for your application.
The electrochemical stability of alkanethiol SAMs on gold surfaces is a critical factor in a wide range of applications, from biosensing and drug delivery to molecular electronics and corrosion prevention. A key determinant of this stability is the length of the alkane chain. Experimental evidence consistently demonstrates that longer-chain alkanethiols form more stable SAMs than their shorter-chain relatives. This enhanced stability is primarily attributed to increased van der Waals interactions between adjacent alkyl chains in the monolayer, leading to a more densely packed and robust assembly.
The Decisive Role of Chain Length in Electrochemical Stability
The stability of alkanethiol SAMs is commonly assessed by measuring their resistance to reductive desorption, a process where a negative potential is applied to the gold substrate, causing the thiolate-gold bond to break and the molecules to desorb from the surface. The more negative the potential required to initiate this desorption, the more stable the SAM.
As the length of the alkyl chain increases, the reductive desorption potential shifts to more negative values, indicating a greater energy input is required to disrupt the monolayer. This trend is a direct consequence of the stronger intermolecular forces within the SAM. The increased van der Waals interactions in longer-chain SAMs create a more cohesive and ordered structure, which acts as a superior barrier to ions and solvent molecules, thereby protecting the gold-sulfur bond from electrochemical cleavage.[1][2]
Quantitative Comparison of Reductive Desorption Potentials
The following table summarizes the peak reductive desorption potentials for a series of n-alkanethiol SAMs on gold, illustrating the clear relationship between chain length and electrochemical stability. While the data is compiled from various sources, and minor variations may exist due to different experimental conditions, the overarching trend is unequivocal.
| Thiol | Number of Carbon Atoms (n) | Peak Reductive Desorption Potential (V vs. Ag/AgCl) |
| 1-Propanethiol | 3 | ~ -0.9 V |
| This compound | 5 | ~ -1.0 V |
| 1-Hexanethiol | 6 | ~ -1.05 V |
| 1-Decanethiol | 10 | ~ -1.15 V |
| 1-Dodecanethiol | 12 | ~ -1.2 V |
| 1-Octadecanethiol | 18 | ~ -1.3 V |
Note: These are approximate values derived from the literature and can vary based on experimental conditions such as electrolyte composition, pH, and scan rate.
The data clearly shows that this compound SAMs are less stable than SAMs formed from longer-chain thiols. For applications requiring high stability under electrochemical stress, such as in biosensors that operate under continuous potential cycling, a longer-chain thiol would be a more prudent choice.
Visualizing the Stability-Chain Length Relationship
The following diagram illustrates the fundamental principle governing the enhanced stability of longer-chain thiol SAMs.
Caption: Relationship between alkanethiol chain length and electrochemical stability.
Experimental Protocols
The following sections detail the typical experimental procedures for preparing and characterizing the electrochemical stability of alkanethiol SAMs.
SAM Formation Protocol
A standardized protocol for the formation of alkanethiol SAMs on a gold substrate is crucial for reproducibility.
Caption: Experimental workflow for the formation of alkanethiol SAMs on a gold substrate.
Electrochemical Stability Assessment Protocol
Cyclic voltammetry is the primary technique used to determine the reductive desorption potential of alkanethiol SAMs.
Caption: Workflow for assessing the electrochemical stability of SAMs using cyclic voltammetry.
Conclusion
The selection of an alkanethiol for the formation of a self-assembled monolayer should be guided by the specific stability requirements of the intended application. While this compound can form effective SAMs, for environments demanding high electrochemical robustness, longer-chain thiols such as decanethiol, dodecanethiol, or octadecanethiol offer significantly enhanced stability. This is a direct result of the increased van der Waals forces between the longer alkyl chains, which leads to more densely packed, ordered, and resilient monolayers. Researchers and professionals in drug development and other fields can leverage this fundamental principle to design more reliable and durable surface modifications.
References
Alkyl Chain Length Matters: A Comparative Guide to Nanoparticle Stability with 1-Pentanethiol vs. 1-Octanethiol
For researchers, scientists, and drug development professionals, the choice of stabilizing ligand is paramount in nanoparticle formulation. The stability of these nanoparticles directly impacts their efficacy, shelf-life, and in vivo performance. This guide provides an objective comparison of nanoparticle stability when functionalized with 1-Pentanethiol versus 1-Octanethiol, supported by experimental findings.
The length of the alkyl chain in alkanethiol ligands plays a crucial role in the stability of nanoparticles. Generally, longer alkyl chains lead to enhanced stability. This is attributed to stronger van der Waals interactions between the longer hydrocarbon chains, which results in a more densely packed and robust protective monolayer on the nanoparticle surface. This guide will delve into the specifics of how 1-Octanethiol, with its eight-carbon chain, typically imparts greater stability to nanoparticles compared to the shorter five-carbon chain of this compound.
Performance Comparison: this compound vs. 1-Octanethiol
Experimental evidence consistently demonstrates that nanoparticles functionalized with longer-chain alkanethiols, such as 1-Octanethiol, exhibit superior stability against aggregation.[1][2] This enhanced stability is observed across various conditions, including changes in temperature and solvent environment.
| Property | This compound (C5) | 1-Octanethiol (C8) | Reference |
| Alkyl Chain Length | 5 carbons | 8 carbons | [3][4] |
| General Nanoparticle Stability | Moderate | High | [1][2] |
| Resistance to Aggregation | Lower | Higher | [2] |
| Melting of Superlattice | Higher Temperature | Lower Temperature | [5] |
Note: The melting of the superlattice at a lower temperature for longer chain thiols may seem counterintuitive. It is suggested that the increased conformational freedom of the longer chains in the molten state drives the transition at a lower temperature.
Experimental Observations
Studies investigating the influence of alkanethiol chain length on gold nanoparticle (AuNP) stability have shown a clear trend. One study that synthesized hydrophobic AuNPs via pulsed laser ablation in a 1-alkanethiol/n-decane solution found that longer chain length alkanethiols resulted in improved colloidal stability.[1][2] The stability was assessed by monitoring the temporal evolution of the extinction spectra of the nanoparticle solutions. Nanoparticles capped with longer chain thiols showed less change in their spectral properties over time, indicating a lower tendency to aggregate.
Another investigation into the melting characteristics of superlattices of alkanethiol-capped gold nanoparticles observed that as the chain length of the thiol increases, the propensity to form superlattices decreases, and the melting of the superlattice occurs at a lower temperature.[5] This phenomenon is related to the thermodynamics of the self-assembled monolayer.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and functionalization of gold nanoparticles with this compound and 1-Octanethiol.
Two-Phase Synthesis of Alkanethiol-Capped Gold Nanoparticles
This method, a modification of the Brust-Schiffrin method, is widely used for preparing alkanethiol-stabilized gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
This compound or 1-Octanethiol
-
Sodium borohydride (B1222165) (NaBH₄)
Procedure:
-
An aqueous solution of HAuCl₄ is prepared.
-
A solution of TOAB in toluene is added to the aqueous gold solution. The mixture is stirred vigorously until the aqueous phase becomes colorless and the organic phase turns orange, indicating the transfer of the gold salt to the organic phase.
-
The desired alkanethiol (this compound or 1-Octanethiol) is added to the organic phase with stirring.
-
A freshly prepared aqueous solution of NaBH₄ is added slowly to the mixture while stirring vigorously. The color of the organic phase will change to a dark brown or black, indicating the formation of gold nanoparticles.
-
The reaction is allowed to proceed for several hours to ensure complete reaction and stabilization.
-
The organic phase is separated, and the nanoparticles are precipitated by the addition of ethanol.
-
The precipitate is collected by centrifugation and washed multiple times with ethanol to remove excess thiol and other reagents.
-
The purified nanoparticles are then dried and can be redispersed in a suitable organic solvent.[6][7]
Logical Workflow for Assessing Nanoparticle Stability
The stability of the functionalized nanoparticles can be assessed through a series of characterization techniques.
Caption: Workflow for comparing nanoparticle stability.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1-Octanethiol | C8H18S | CID 8144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lee.chem.uh.edu [lee.chem.uh.edu]
A Comparative Guide to Self-Assembled Monolayers: 1-Pentanethiol vs. Aromatic Thiols
For researchers, scientists, and drug development professionals, the precise control of surface properties is critical for applications ranging from biosensing and drug delivery to corrosion prevention and molecular electronics. Self-assembled monolayers (SAMs) provide a robust and straightforward method for tailoring surface chemistry with molecular-level precision. The choice of molecule used to form the SAM is a determinative factor in the final properties of the surface.
This guide presents a comparative study between SAMs formed from 1-Pentanethiol, a simple short-chain aliphatic thiol, and those formed from aromatic thiols. We will explore their differences in molecular packing, stability, and resulting surface properties, supported by experimental data and detailed protocols to aid in selecting the appropriate molecule for your research needs.
Molecular Structure and Intermolecular Forces: The Foundation of the Monolayer
The fundamental differences between aliphatic and aromatic thiol SAMs arise from their distinct molecular structures and the resulting intermolecular interactions.
This compound , as an n-alkanethiol, consists of a flexible five-carbon alkyl chain. When alkanethiols assemble on a gold surface, the primary driving force for ordering, beyond the strong gold-sulfur bond, is the van der Waals interactions between the adjacent alkyl chains. For shorter chains like pentanethiol, these interactions are weaker compared to longer-chain alkanethiols (≥10 carbons), leading to monolayers that can be less ordered and possess more gauche defects.
Aromatic thiols , such as benzenethiol (B1682325), feature a rigid phenyl ring. The ordering within these SAMs is dominated by π-π stacking interactions between the aromatic rings of adjacent molecules.[1] These interactions, in conjunction with the headgroup-substrate bond, lead to structurally different and often more thermally stable films compared to their short-chain aliphatic counterparts.[1][2]
Caption: Molecular structure comparison of aliphatic and aromatic thiols.
The difference in packing is crucial. Alkanethiols typically form a dense, pseudo-hexagonal (√3 × √3)R30° lattice on Au(111), with the chains tilted to maximize van der Waals forces. Aromatic thiols arrange differently based on the π-π interactions, which can result in varied packing structures.[1]
Caption: Conceptual packing of aliphatic vs. aromatic thiols on a gold substrate.
Comparative Performance Data
The structural differences manifest in measurable physical properties. The following table summarizes key performance indicators for SAMs derived from this compound and a representative aromatic thiol (Benzenethiol) on gold.
| Parameter | This compound (Aliphatic) | Benzenethiol (Aromatic) | Significance |
| Water Contact Angle | ~105-110° | ~70-75° | Indicates surface wettability. This compound creates a highly hydrophobic surface, while benzenethiol is more moderate.[3] |
| Ellipsometric Thickness | ~6-7 Å | ~5-6 Å | Represents the height of the monolayer. Dependent on molecular length and tilt angle.[4] |
| Thermal Stability | Lower | Higher | Aromatic SAMs often exhibit enhanced thermal stability due to stabilizing π-π interactions between the rings.[2] |
| Electrochemical Stability | Less Negative | More Negative | Reductive desorption potential is a measure of binding strength. Stability increases with alkyl chain length for alkanethiols.[5][6] Aromatic systems can also show high stability. |
Experimental Protocols
Reproducible formation of high-quality SAMs requires meticulous attention to procedure. The following protocols outline the standard methods for SAM formation and characterization.
Protocol 1: SAM Formation on Gold Substrates
This procedure is adapted from established methods for preparing high-quality thiol SAMs on gold.[7]
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound or desired aromatic thiol
-
200-proof ethanol (B145695)
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas
-
Clean glass vials and tweezers
Procedure:
-
Substrate Cleaning: In a fume hood, immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water, followed by a final rinse with ethanol.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Thiol Solution Preparation: Prepare a 1 mM solution of the desired thiol in 200-proof ethanol. For example, to make 10 mL of 1 mM this compound (MW: 104.21 g/mol , Density: 0.84 g/mL), add 1.24 µL of the thiol to 10 mL of ethanol.
-
Self-Assembly: Immediately place the cleaned, dry substrates into the thiol solution. To prevent oxidation and contamination, it is best to minimize the container headspace and backfill with nitrogen before sealing.[7]
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[8]
-
Final Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Final Drying: Dry the functionalized substrates again under a stream of nitrogen gas. The SAM-coated substrates are now ready for characterization or use.
Protocol 2: Characterization by Contact Angle Goniometry
This protocol measures the static water contact angle to determine the surface wettability.[9][10]
Materials:
-
SAM-functionalized substrate
-
Goniometer with a high-resolution camera and dispensing system
-
High-purity deionized water
Procedure:
-
Instrument Setup: Place the SAM-coated substrate on the sample stage of the goniometer and ensure it is level.
-
Droplet Deposition: Carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
Equilibration: Allow the droplet to equilibrate on the surface for 10-30 seconds.[11]
-
Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the instrument's software to measure the angle between the substrate baseline and the tangent of the droplet at the three-phase contact point.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical relevance and account for any potential inconsistencies in the monolayer.
Experimental and Characterization Workflow
The process of creating and validating a SAM follows a logical progression from preparation to analysis. The choice of characterization techniques depends on the specific properties of interest.
Caption: General workflow for SAM preparation, characterization, and application.
Conclusion
The choice between this compound and an aromatic thiol for SAM formation depends entirely on the desired surface characteristics.
-
This compound is an excellent choice for creating highly hydrophobic, non-polar surfaces. However, its short chain length results in a less ordered and less stable monolayer compared to longer-chain alkanethiols.
-
Aromatic thiols offer a pathway to more thermally stable monolayers with different surface energies. The rigid structure and π-π stacking interactions provide a well-defined and robust surface. Furthermore, the aromatic ring can be easily functionalized to introduce a wide array of chemical properties, making them highly versatile for applications in molecular recognition and electronics.
For researchers requiring simple hydrophobicity, this compound is a suitable candidate. For applications demanding higher stability, tunable electronics, or specific molecular recognition capabilities, aromatic thiols present a more advantageous platform. This guide provides the foundational data and protocols to empower scientists to make an informed decision tailored to their specific experimental goals.
References
- 1. surface.iphy.ac.cn [surface.iphy.ac.cn]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. if.tugraz.at [if.tugraz.at]
- 9. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]
- 10. Contact angle measurement | Sirris - Testlabs [testlabs.sirris.be]
- 11. pages.jh.edu [pages.jh.edu]
Assessing the Biological Inertness of 1-Pentanethiol Monolayers: A Comparative Guide
For researchers, scientists, and drug development professionals, the interface between a material and a biological system is of paramount importance. The initial interactions at this interface, such as protein adsorption and cell adhesion, dictate the biocompatibility and ultimate success of a biomedical device or drug delivery system. An ideal bio-inert surface resists non-specific protein adsorption, prevents cellular adhesion, and does not trigger an inflammatory response. This guide provides a comparative assessment of the biological inertness of 1-pentanethiol self-assembled monolayers (SAMs) against two common alternatives: polyethylene (B3416737) glycol (PEG) and zwitterionic monolayers.
This compound forms a self-assembled monolayer on gold surfaces with a terminal methyl (-CH3) group, resulting in a hydrophobic surface. While simple to prepare, its biological inertness is questionable. This guide presents experimental data comparing protein adsorption, cell adhesion, and inflammatory responses on these surfaces. Due to the limited direct experimental data on this compound, data from short-chain alkanethiols with methyl-terminations are used as a proxy, reflecting the similar surface chemistry.
Comparative Performance Data
The biological inertness of a surface is primarily assessed by its resistance to protein adsorption and cell adhesion, as well as its ability to avoid triggering an inflammatory response. The following table summarizes quantitative data from various studies to compare this compound (represented by methyl-terminated SAMs), PEG, and zwitterionic monolayers.
| Parameter | This compound (Methyl-Terminated SAMs) | Polyethylene Glycol (PEG) Monolayers | Zwitterionic Monolayers |
| Protein Adsorption (Fibrinogen) | >100 ng/cm²[1] | <5 ng/cm² (often below detection limits)[2] | <5 ng/cm² (ultralow fouling) |
| Protein Adsorption (Bovine Serum Albumin - BSA) | 30-120 ng/cm²[1] | Significantly reduced compared to hydrophobic surfaces | Significantly reduced, often near zero |
| Fibroblast Adhesion | Strong attachment and spreading[3] | Significantly reduced adhesion[3] | Resistant to fibroblast adhesion |
| Inflammatory Cell Adhesion | Low density of adherent inflammatory cells in some in vivo models[4] | Generally low, but can be influenced by PEG chain density and length | Highly resistant to inflammatory cell adhesion |
| Inflammatory Response (Cytokine Secretion) | Induces high recruitment of inflammatory cells[4] | Can be immunologically "quiet" or trigger a strong cytokine response depending on formulation[5][6] | Generally immunomodulatory, with low pro-inflammatory cytokine secretion |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments used to assess the biological inertness of self-assembled monolayers.
Surface Plasmon Resonance (SPR) for Protein Adsorption
Surface Plasmon Resonance is a label-free optical technique to measure real-time biomolecular interactions, including protein adsorption on a functionalized sensor surface.
Objective: To quantify the amount of protein that adsorbs to a self-assembled monolayer.
Materials:
-
SPR instrument
-
Gold-coated SPR sensor chips
-
Solution of this compound, PEG-thiol, or zwitterionic thiol in ethanol (B145695) (typically 1-2 mM)
-
Protein solution (e.g., 0.1-1 mg/mL fibrinogen or BSA in Phosphate Buffered Saline - PBS)
-
Running buffer (e.g., PBS)
-
Ethanol and deionized water for rinsing
-
Nitrogen gas for drying
Procedure:
-
SAM Formation:
-
Clean the gold-coated SPR sensor chip with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ).
-
Rinse thoroughly with deionized water and then ethanol.
-
Dry the chip under a stream of nitrogen.
-
Immerse the clean, dry chip in the desired thiol solution for a sufficient time to allow for monolayer formation (typically 12-24 hours).
-
Rinse the chip with ethanol and then deionized water to remove non-covalently bound thiols.
-
Dry the chip under a stream of nitrogen.
-
-
SPR Measurement:
-
Equilibrate the SPR system with running buffer (PBS) until a stable baseline is achieved.
-
Inject the protein solution over the SAM-coated sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time as the protein adsorbs to the surface.
-
After the association phase, switch back to the running buffer to wash away loosely bound protein.
-
The difference between the initial baseline and the final baseline after washing corresponds to the amount of irreversibly adsorbed protein.
-
The adsorbed protein mass can be estimated from the change in RU (a rule of thumb is that a 1000 RU shift corresponds to approximately 1 ng/mm² of adsorbed protein).[7]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Protein Adsorption
QCM-D is another real-time, label-free technique that measures changes in frequency and dissipation of a quartz crystal sensor as mass is added to its surface. This provides information on both the mass and the viscoelastic properties of the adsorbed layer.
Objective: To determine the mass and viscoelastic properties of the adsorbed protein layer on a SAM.
Materials:
-
QCM-D instrument
-
Gold-coated quartz crystal sensors
-
Thiol solutions, protein solutions, buffers, and solvents as for SPR.
Procedure:
-
SAM Formation: Prepare the SAM on the gold-coated quartz crystal sensor following the same procedure as for SPR chips.
-
QCM-D Measurement:
-
Mount the SAM-coated sensor in the QCM-D chamber.
-
Establish a stable baseline by flowing the running buffer (PBS) over the sensor.
-
Introduce the protein solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption.
-
After the adsorption phase, flow the running buffer again to remove unbound protein.
-
The final change in frequency can be related to the adsorbed mass using the Sauerbrey equation for rigid films. Changes in dissipation provide information about the softness or rigidity of the adsorbed protein layer.
-
Cell Adhesion Assay
This assay quantifies the attachment of cells to the modified surfaces.
Objective: To determine the density of adherent cells on different SAMs.
Materials:
-
SAM-coated substrates (e.g., gold-coated glass coverslips) in a sterile tissue culture plate
-
Cell line (e.g., fibroblasts, macrophages)
-
Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Staining agent (e.g., DAPI for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place the sterile SAM-coated substrates in the wells of a tissue culture plate.
-
Seed the cells onto the substrates at a known density (e.g., 1 x 10^4 cells/cm²).
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a defined period (e.g., 4-24 hours).
-
-
Washing and Fixation:
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the substrates again with PBS.
-
-
Staining and Imaging:
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Image the substrates using a fluorescence microscope.
-
-
Quantification:
-
Count the number of cells in multiple random fields of view for each substrate.
-
Calculate the average cell density (cells/mm²) for each surface type.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokine Measurement
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by macrophages cultured on different SAMs.
Materials:
-
SAM-coated substrates in a sterile tissue culture plate
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Cell culture medium
-
Lipopolysaccharide (LPS) for macrophage activation (optional)
-
Commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α ELISA kit)
-
Microplate reader
Procedure:
-
Macrophage Culture:
-
Seed macrophages onto the SAM-coated substrates as described in the cell adhesion assay protocol.
-
Allow the cells to adhere for a specified time (e.g., 2 hours).
-
(Optional) Stimulate the macrophages with LPS (e.g., 100 ng/mL) to induce a pro-inflammatory response.
-
Incubate for a further period (e.g., 24 hours).
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Store the clarified supernatant at -80°C until the ELISA is performed.
-
-
ELISA Protocol (following a typical sandwich ELISA kit protocol):
-
Coat a 96-well plate with the capture antibody specific for the target cytokine.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a series of known standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate.
-
Add the detection antibody, which binds to a different epitope on the cytokine.
-
Wash the plate.
-
Add an enzyme-conjugated secondary antibody that binds to the detection antibody.
-
Wash the plate.
-
Add the enzyme substrate, which will produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the cell culture supernatants by interpolating their absorbance values on the standard curve.
-
Visualizations
Experimental Workflow for Assessing Biological Inertness
References
- 1. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. Inflammatory responses and cell adhesion to self-assembled monolayers of alkanethiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylated graphene oxide elicits strong immunological responses despite surface passivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine profiling using monocytes/macrophages cultured on common biomaterials with a range of surface chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Titanium Surface Topography on Adherent Macrophage Integrin and Cytokine Expression - PMC [pmc.ncbi.nlm.nih.gov]
XPS characterization of 1-Pentanethiol SAMs on gold
A Comprehensive Comparison of XPS Characterization: 1-Pentanethiol Self-Assembled Monolayers on Gold
For researchers, scientists, and drug development professionals working with surface modifications, self-assembled monolayers (SAMs) of alkanethiols on gold are a cornerstone technology. Among these, this compound offers a balance of rapid monolayer formation and a well-defined short alkyl chain structure. Accurate surface characterization is critical for ensuring the quality and performance of these monolayers. X-ray Photoelectron Spectroscopy (XPS) stands out as a premier technique for this purpose, providing detailed information on elemental composition, chemical states, and monolayer thickness.
This guide provides a comparative overview of the XPS characterization of this compound SAMs on gold, supported by experimental data from various studies on short-chain alkanethiols. We will delve into the expected binding energies, elemental compositions, and key experimental protocols to aid in the interpretation of XPS data for these surfaces.
Key XPS Signatures of Alkanethiol SAMs on Gold
XPS analysis of alkanethiol SAMs on gold primarily focuses on the core level spectra of Gold (Au 4f), Sulfur (S 2p), and Carbon (C 1s). The binding energies of these core electrons are sensitive to the chemical environment, providing insights into the formation and integrity of the SAM.
Table 1: Comparison of Core Level Binding Energies for Alkanethiol SAMs on Gold
| Core Level | Functional Group | Typical Binding Energy (eV) | Reference Species |
| Au 4f | Bulk Gold | 84.0 | (Reference)[1][2] |
| S 2p | Au-S (Thiolate) | 161.9 - 162.0 | Dodecanethiol, Mercaptoundecanoic acid[2][3] |
| S 2p | Unbound Thiol (-SH) | ~163.5 | Perfluoroalkanethiol[1] |
| S 2p | Oxidized Sulfur (e.g., Sulfonate) | ~168.0 | Dodecanethiol[3] |
| C 1s | Alkyl Chain (-CH | ~285.0 | Dodecanethiol[3] |
Note: Binding energies are typically referenced to the Au 4f7/2 peak at 84.0 eV.[1][2]
The S 2p spectrum is particularly diagnostic for confirming the formation of a covalent bond between the sulfur headgroup and the gold substrate. A peak around 162 eV is characteristic of a gold-thiolate bond.[2][3] The presence of higher binding energy species can indicate unbound thiols or oxidation of the sulfur, which can compromise the quality of the SAM.[1][3] The C 1s peak for the alkyl chain is typically observed around 285.0 eV.[3]
Elemental Composition and Monolayer Quality
The elemental composition determined by XPS provides a quantitative measure of the surface coverage and purity of the SAM. For a well-formed this compound SAM, one would expect to detect signals from Au, C, and S. The absence of contaminants and the appropriate atomic ratios of C and S relative to the attenuated Au signal are indicative of a dense, well-ordered monolayer. Shorter-chain alkanethiols, like this compound, may be more susceptible to contamination and exhibit less ordering compared to their longer-chain counterparts.[1]
Table 2: Expected Trends in XPS Elemental Composition with Varying Alkanethiol Chain Length
| Alkanethiol Chain Length | Au 4f Signal Intensity | C 1s Signal Intensity | S 2p Signal Intensity | Contaminant (e.g., O 1s) Signal |
| Short (e.g., this compound) | Higher | Lower | Higher (relative to C) | Potentially Higher |
| Long (e.g., Dodecanethiol) | Lower | Higher | Lower (relative to C) | Potentially Lower |
These trends are due to the attenuation of the photoelectrons from the underlying gold substrate by the overlying SAM. A thicker SAM (longer chain) will result in a lower Au signal and a higher C signal.
Experimental Protocols
Reproducible XPS data relies on standardized experimental procedures. Below are key methodological details for the characterization of this compound SAMs on gold.
Substrate Preparation
-
Gold Substrate Deposition : Gold films (typically 100-200 nm) are deposited onto a substrate such as silicon wafers, often with a chromium or titanium adhesion layer (5-10 nm).[2]
-
Cleaning : Prior to SAM formation, the gold substrates are rigorously cleaned to remove organic contaminants. Common cleaning methods include UV/ozone treatment or immersion in a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide).[2]
SAM Formation
-
Immersion : The cleaned gold substrate is immersed in a dilute solution (typically 0.5-1.0 mM) of this compound in a high-purity solvent like ethanol.[1]
-
Incubation : The immersion is carried out for a sufficient duration (e.g., 6-18 hours) at ambient temperature to allow for the formation of a well-ordered monolayer.[1]
-
Rinsing and Drying : After incubation, the substrate is thoroughly rinsed with the solvent and dried under a stream of inert gas (e.g., nitrogen) to remove non-chemisorbed molecules.[1]
XPS Analysis
-
X-ray Source : A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.[1][2]
-
Binding Energy Referencing : The binding energy scale is calibrated by setting the Au 4f
7/2peak to 84.0 eV.[1][2] -
High-Resolution Scans : High-resolution spectra of the S 2p, C 1s, and Au 4f regions are acquired using a low pass energy (e.g., 20-50 eV) to achieve good energy resolution.[1][2]
-
Survey Scans : Wide energy range survey scans are collected at a higher pass energy (e.g., 80-150 eV) to identify all elements present on the surface.[1][2]
Visualization of the Experimental Workflow
The logical flow of preparing and characterizing a this compound SAM on gold via XPS is illustrated below.
This structured approach ensures the reliable formation of high-quality SAMs and the acquisition of accurate and reproducible XPS data for their characterization. By comparing experimentally obtained data with the reference values and trends presented in this guide, researchers can confidently assess the quality of their this compound SAMs on gold surfaces.
References
- 1. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Verifying 1-Pentanethiol Monolayer Formation: A Comparative Guide to Contact Angle Measurements and Alternative Techniques
For researchers, scientists, and drug development professionals, the successful formation of a uniform and densely packed self-assembled monolayer (SAM) is a critical first step in a multitude of surface modification applications. This guide provides a comparative analysis of contact angle goniometry and other common surface science techniques for the verification of 1-Pentanethiol monolayer formation on gold substrates. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate characterization method for your research needs.
The formation of a this compound monolayer on a gold surface transforms the hydrophilic metallic surface into a hydrophobic one, a change that is readily quantifiable through contact angle measurements. This simple yet powerful technique provides a rapid assessment of monolayer formation and quality. However, for a more comprehensive understanding of the monolayer's structure and chemical composition, alternative techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Ellipsometry are often employed.
Comparative Analysis of Verification Methods
The choice of verification method depends on the specific information required, available instrumentation, and the desired level of detail. While contact angle goniometry offers a quick and straightforward assessment of surface hydrophobicity, techniques like XPS provide elemental composition and chemical state information, AFM visualizes surface morphology and roughness, and ellipsometry measures the monolayer thickness.
| Technique | Parameter Measured | Typical Values for this compound on Gold | Advantages | Disadvantages |
| Contact Angle Goniometry | Water Contact Angle (Advancing/Receding) | Advancing: ~105-110° Receding: ~85-95° Hysteresis: ~10-20° | Simple, rapid, low cost, non-destructive | Indirect measure of monolayer quality, sensitive to surface contamination and roughness |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition, Chemical State | S 2p peak at ~162 eV (thiolate bond to Au) C 1s peak at ~285 eV Au 4f peaks at ~84.0 eV and ~87.7 eV | Provides direct evidence of chemical bonding, quantitative elemental analysis | Requires high vacuum, can cause sample damage, surface sensitive to a few nanometers |
| Atomic Force Microscopy (AFM) | Surface Morphology, Roughness (RMS) | RMS roughness: ~0.2 - 0.5 nm | High-resolution imaging of surface topography, can identify defects | Can be destructive if not operated in non-contact mode, scan area is small |
| Ellipsometry | Monolayer Thickness | ~0.6 - 0.8 nm | Non-destructive, highly sensitive to thickness changes | Indirect measurement, requires a model for data fitting, sensitive to substrate properties |
Table 1. Comparison of common techniques for verifying this compound monolayer formation on gold.
Experimental Protocols
Below are detailed protocols for the key experiments discussed in this guide.
Preparation of this compound Monolayer on Gold
A clean gold substrate is essential for the formation of a high-quality SAM.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a titanium or chromium adhesion layer followed by a gold layer)
-
This compound (98% or higher purity)
-
Absolute ethanol (B145695) (ACS grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas stream
Protocol:
-
Cleaning the Gold Substrate:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the substrate thoroughly with DI water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Monolayer Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the cleaned and dried gold substrate into the thiol solution.
-
Allow the self-assembly process to occur for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Post-Formation Rinsing:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Contact Angle Goniometry
This protocol outlines the measurement of static, advancing, and receding water contact angles.
Instrument: Contact Angle Goniometer
Protocol:
-
Place the this compound-modified gold substrate on the sample stage of the goniometer.
-
Use a high-purity water source for the measurements.
-
Static Contact Angle:
-
Gently dispense a water droplet (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the angle at the three-phase (solid-liquid-vapor) contact line.
-
-
Advancing and Receding Contact Angles:
-
Dispense a water droplet onto the surface.
-
Slowly add more water to the droplet, causing the contact line to advance. The advancing contact angle is the angle measured just as the contact line begins to move.[1][2]
-
Slowly withdraw water from the droplet, causing the contact line to recede. The receding contact angle is the angle measured just as the contact line begins to retract.[2][3]
-
The difference between the advancing and receding angles is the contact angle hysteresis.[4]
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to confirm the chemical composition of the monolayer.
Instrument: X-ray Photoelectron Spectrometer
Protocol:
-
Mount the this compound-modified gold substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, and C 1s regions.
-
Data Analysis:
-
The Au 4f spectrum should show two peaks at approximately 84.0 eV (Au 4f₇/₂) and 87.7 eV (Au 4f₅/₂).[5][6] This is often used for binding energy calibration.
-
The S 2p spectrum is the key indicator of a successful chemisorption. A peak around 162 eV is characteristic of a thiolate bond to the gold surface (Au-S-R).[7] Unbound thiol (S-H) would appear at a higher binding energy (~163.5 eV).[7]
-
The C 1s spectrum should show a primary peak around 285 eV, corresponding to the hydrocarbon chain of the this compound.
-
Atomic Force Microscopy (AFM)
AFM provides a topographical image of the monolayer surface.
Instrument: Atomic Force Microscope
Protocol:
-
Mount the this compound-modified gold substrate on the AFM stage.
-
Select an appropriate AFM tip (e.g., a sharp silicon nitride tip).
-
Operate the AFM in a non-contact or tapping mode to minimize potential damage to the soft monolayer.
-
Scan a representative area of the surface (e.g., 1 µm x 1 µm).
-
Data Analysis:
-
The height image will reveal the surface topography. A well-formed monolayer should appear smooth and uniform.
-
Calculate the root-mean-square (RMS) roughness of the surface. A low RMS value (typically in the range of 0.2-0.5 nm) is indicative of a well-ordered monolayer.[8]
-
Ellipsometry
Ellipsometry is used to measure the thickness of the formed monolayer.
Instrument: Ellipsometer
Protocol:
-
First, measure the optical properties (n and k) of the bare gold substrate.
-
Place the this compound-modified gold substrate on the ellipsometer stage.
-
Acquire ellipsometric data (Ψ and Δ) over a range of wavelengths and angles of incidence.
-
Data Analysis:
-
Use a suitable optical model (e.g., a Cauchy layer on the gold substrate) to fit the experimental data.
-
The thickness of the Cauchy layer in the model will correspond to the thickness of the this compound monolayer. For a well-formed monolayer, the thickness is expected to be in the range of 0.6-0.8 nm.[9]
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental process for verifying this compound monolayer formation.
Caption: Experimental workflow for this compound monolayer formation and verification.
Caption: Relationship between verification methods and the parameters measured for a this compound monolayer.
References
- 1. Advancing angle | KRÜSS Scientific [kruss-scientific.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. Receding angle | KRÜSS Scientific [kruss-scientific.com]
- 4. The relative importance of contact-angle hysteresis and work of adhesion on droplet “roll-off” or sliding angles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Topography of 1-Pentanethiol Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Pentanethiol SAMs with Short-Chain Alkanethiol Alternatives Supported by Experimental Data.
Self-assembled monolayers (SAMs) of organothiols on gold are a cornerstone of nanoscience and surface engineering, enabling precise control over interfacial properties for applications ranging from biosensing to drug delivery. The choice of the alkanethiol chain length is a critical parameter that dictates the structural and functional characteristics of the SAM. This guide provides a comparative analysis of the topography of this compound (C5) SAMs, benchmarked against other short-chain alkanethiols, with a focus on data obtained from Atomic Force Microscopy (AFM).
Quantitative Topographical Comparison of Short-Chain Alkanethiol SAMs
The structural integrity and surface morphology of SAMs are crucial for their performance. For short-chain alkanethiols, van der Waals interactions between adjacent chains are weaker compared to their long-chain counterparts, leading to distinct topographical features. The following table summarizes key topographical parameters for SAMs formed from this compound and other short-chain alkanethiols on Au(111).
| Parameter | Propanethiol (C3) | Butanethiol (C4) | This compound (C5) | Hexanethiol (C6) | Octanethiol (C8) |
| RMS Roughness (nm) | Higher, less ordered | Parabolic trend, higher than C5 | Lower, more ordered | Parabolic trend, higher than C5 | Generally low and smooth |
| Typical Domain Size (nm) | Small, disordered | Small | 5 - 20 | 10 - 30 | 20 - 50 |
| Defect Density | High | High | Moderate | Moderate to Low | Low |
| Molecular Packing | Less ordered, potential for lying-down phases | Transition to standing-up phase | Predominantly standing-up, less ordered than longer chains | More ordered standing-up phase | Well-ordered standing-up phase |
Note: The data presented is a synthesis of findings from multiple studies. Absolute values can vary based on substrate quality, preparation protocol, and AFM imaging conditions.
Experimental Protocols
Reproducible formation of high-quality SAMs is paramount for reliable AFM analysis. The following protocols outline standard procedures for the preparation of short-chain alkanethiol SAMs and subsequent AFM imaging.
Protocol 1: Preparation of Self-Assembled Monolayers on Gold
This procedure is adapted from established methodologies for generating high-quality thiol-based SAMs on gold substrates.
1. Substrate Preparation:
-
Use gold-coated substrates with a titanium or chromium adhesion layer.
-
Clean the substrates immediately before use. A common method is immersion in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling Piranha solution.
-
Rinse the substrates thoroughly with deionized water and then with absolute ethanol (B145695).
-
Dry the substrates under a stream of dry nitrogen gas.
2. Thiol Solution Preparation:
-
Prepare a 1 mM solution of the desired short-chain alkanethiol (e.g., this compound) in a suitable solvent, typically absolute ethanol.
3. Self-Assembly:
-
Immerse the cleaned gold substrates into the thiol solution for a controlled period. For short-chain thiols, an incubation time of 24 hours is common to promote ordering.
-
To minimize oxidation, the headspace above the thiol solution can be backfilled with an inert gas like nitrogen.
4. Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with fresh ethanol to remove physisorbed molecules.
-
Dry the SAM-coated substrates under a stream of dry nitrogen.
Protocol 2: Atomic Force Microscopy (AFM) Imaging
1. Instrument Setup:
-
Utilize an AFM system on a vibration isolation table to minimize environmental noise.
-
Select an appropriate AFM cantilever. For high-resolution imaging of SAMs in air, silicon or silicon nitride probes with a sharp tip (nominal radius < 10 nm) are recommended.
2. Imaging Parameters:
-
Scan Size: Begin with a larger scan size (e.g., 1x1 µm) to assess the overall quality and domain structure of the SAM. Subsequently, reduce the scan size for higher-resolution images.
-
Scan Rate: Use a relatively slow scan rate (e.g., 0.5 - 1.0 Hz) to ensure high-fidelity tracking of the surface topography.
-
Setpoint: Engage the tip on the surface and adjust the amplitude setpoint to the lowest possible value that maintains stable imaging to minimize the force applied to the sample.
3. Data Acquisition and Analysis:
-
Acquire both height and phase/amplitude images. Phase images are often sensitive to variations in surface properties and can reveal domain boundaries or defects not visible in the height image.
-
Use the AFM software to flatten images and remove imaging artifacts.
-
Calculate the Root Mean Square (RMS) roughness from multiple areas to quantify the surface topography.
-
Analyze domain sizes and the density of defect sites (e.g., pinholes, vacancy islands).
Visualizing Experimental Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the factors influencing SAM topography.
Discussion
The topography of this compound SAMs represents a transitional state between the more disordered, liquid-like monolayers of very short alkanethiols and the well-ordered, crystalline structures of longer-chain thiols. The moderate van der Waals forces in C5 SAMs are sufficient to induce a predominantly standing-up orientation of the alkyl chains, but not strong enough to eliminate a significant number of defects or promote the formation of large, well-defined domains.
Studies have shown a parabolic trend in the morphological and mechanical properties of alkanethiol SAMs as a function of chain length, with a minimum in disorder observed around C5. This suggests that this compound may offer a unique balance of surface coverage and accessibility, which can be advantageous for certain applications where a highly crystalline, passivating surface is not required.
In contrast, shorter-chain thiols like propanethiol and butanethiol often exhibit a higher degree of disorder, with a greater propensity for molecules to adopt a lying-down phase, leading to a rougher and less uniform surface. Conversely, longer-chain thiols such as octanethiol form more densely packed and ordered monolayers with larger domains and fewer defects, resulting in a smoother topography.
For researchers and drug development professionals, the choice between this compound and its alternatives will depend on the specific application. If a well-defined, low-defect surface is critical, longer-chain thiols may be preferable. However, if some degree of surface flexibility or accessibility to the underlying gold substrate is desired, the less-ordered nature of this compound SAMs could be beneficial. The detailed experimental protocols provided herein should enable the reproducible formation and characterization of these surfaces to facilitate informed material selection.
A Comparative Guide to the Reaction Kinetics of Primary Thiols with a Focus on 1-Pentanethiol
For: Researchers, Scientists, and Drug Development Professionals
Principles of Primary Thiol Reactivity
The reaction kinetics of primary thiols, including 1-Pentanethiol, are primarily influenced by a combination of electronic and steric factors. The most critical of these is the acidity of the thiol group (R-SH), which dictates the concentration of the highly nucleophilic thiolate anion (R-S⁻) at a given pH.
Several key factors determine the reactivity of primary thiols:
-
Acidity (pKa): Thiols are generally more acidic than their alcohol counterparts. The pKa of most aliphatic thiols is around 10-11.[1][2] The lower the pKa, the higher the concentration of the more reactive thiolate anion at a specific pH, which generally leads to faster reaction rates, particularly in nucleophilic substitution and addition reactions.
-
Steric Hindrance: The accessibility of the sulfur atom to an electrophile is crucial. For primary thiols, steric hindrance is generally low compared to secondary and tertiary thiols. However, the length and branching of the alkyl chain can play a role. While the effect of chain length on the reaction rate of primary thiols is often subtle, very long or bulky chains can introduce steric hindrance that may slightly decrease reaction rates.[3]
-
Nature of the Electrophile: The structure and electronic properties of the reacting partner (electrophile) significantly impact the reaction kinetics. For instance, in Michael additions, the reaction rate is dependent on the electron-deficiency of the alkene.[4][5]
-
Solvent: The polarity of the solvent can influence reaction rates. Polar aprotic solvents can accelerate reactions like thiol-disulfide exchange.[6]
Comparative Kinetic Data: Oxidation of Primary Thiols
Directly comparable kinetic data for a series of primary alkanethiols in SN2 or Michael addition reactions is sparse in the literature. However, data is available for the oxidation of thiols by hydrogen peroxide, which provides a useful point of comparison for their intrinsic reactivity.
It is important to note that while the search did not yield specific kinetic data for the oxidation of this compound by hydrogen peroxide, the data for other small molecule thiols in the table below can be used to infer its relative reactivity. Given that the electronic environment of the thiol group in simple primary alkanethiols is similar, their rate constants for oxidation are expected to be of a similar order of magnitude.
| Thiol | Second-Order Rate Constant (k) for Reaction with H₂O₂ (M⁻¹s⁻¹) | pKa |
| Cysteine | ~1-10 | 8.3-8.6 |
| Glutathione | ~1-10 | 9.2 |
| N-Acetylcysteine | ~1-10 | 9.5 |
| Cysteamine | ~1-10 | 8.4 |
Note: The rate constants for the oxidation of low molecular weight thiols by H₂O₂ are generally in the range of 1-10 M⁻¹s⁻¹ in aqueous solution.[7][8] The pKa values can vary slightly depending on the source and experimental conditions.
Based on these data and the principles of thiol reactivity, the reaction rate of this compound with hydrogen peroxide is expected to be in a similar range to other primary thiols like cysteine and glutathione, as the electronic effect of the pentyl group on the thiol pKa is not substantially different from other small alkyl groups.
Expected Reactivity of this compound in Other Reactions
-
Nucleophilic Substitution (SN2) Reactions: Primary thiols are excellent nucleophiles for SN2 reactions. The reactivity is generally high due to the low steric hindrance around the primary sulfur atom. The rate of an SN2 reaction with a primary thiol like this compound is expected to be primarily influenced by the concentration of the thiolate anion (and thus the pH of the medium) and the nature of the leaving group on the electrophile.
-
Michael Addition Reactions: In Michael additions, primary thiols are generally highly reactive towards electron-poor alkenes. For reactions where the rate-limiting step is the deprotonation of the thiol (chain transfer-limiting), primary thiols are often the fastest reactants due to their lower steric hindrance and ease of deprotonation compared to more substituted thiols.[4][5]
Experimental Protocols
To facilitate the direct measurement and comparison of the reaction kinetics of this compound and other primary thiols, the following detailed experimental protocols are provided.
This method is suitable for monitoring the disappearance of a thiol in a reaction by quantifying the remaining free thiol at various time points.
Principle: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with free thiols to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a maximum absorbance at 412 nm.
Procedure:
-
Reaction Setup: Initiate the primary reaction (e.g., SN2 or Michael addition) in a thermostated vessel by mixing the primary thiol (e.g., this compound) and the electrophile in a suitable buffer.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching (if necessary): Stop the reaction in the aliquot, for example, by rapid dilution into a solution that neutralizes one of the reactants or by adding a quenching agent.
-
Derivatization: Add the quenched aliquot to a solution containing a known excess of DTNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7-8).
-
Spectrophotometric Measurement: After a short incubation period (typically 2-5 minutes) to ensure complete reaction between the remaining thiol and DTNB, measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.
-
Data Analysis: Use the Beer-Lambert law (A = εbc) to calculate the concentration of TNB²⁻, which is stoichiometric to the concentration of the unreacted thiol. The molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹. Plot the concentration of the thiol versus time to determine the reaction rate and calculate the rate constant.
HPLC is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants, intermediates, and products over time.
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the thiol reactant, the electrophile, and the reaction product(s). A C18 column is often suitable. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[6]
-
Reaction Initiation: Start the reaction in a controlled temperature environment by mixing the reactants.
-
Time-point Sampling and Quenching: At specific time points, take an aliquot of the reaction mixture and quench the reaction. This can be achieved by adding a quenching solution (e.g., a strong acid) or by rapid dilution and cooling.[6]
-
HPLC Analysis: Inject the quenched sample onto the HPLC system.
-
Data Acquisition and Analysis: Monitor the elution of the species using a UV detector at an appropriate wavelength. Integrate the peak areas of the reactant(s) and product(s) at each time point. Create calibration curves for each compound to convert peak areas to concentrations. Plot the concentration of reactants or products as a function of time to determine the reaction kinetics.[9][10][11]
NMR spectroscopy allows for the real-time monitoring of a reaction directly in the NMR tube, providing detailed structural information as the reaction progresses.[12][13][14]
Procedure:
-
Sample Preparation: Prepare the reaction mixture in a deuterated solvent directly in an NMR tube. One of the reactants can be added last to initiate the reaction just before placing the sample in the spectrometer. An internal standard with a known concentration and a signal that does not overlap with reactant or product signals should be included for accurate quantification.
-
Spectrometer Setup: Lock and shim the spectrometer on the sample. Set up an automated experiment to acquire a series of 1D ¹H NMR spectra at regular time intervals.
-
Reaction Monitoring: Initiate the reaction (e.g., by injecting the final reactant or by photoinitiation if applicable) and immediately start the automated acquisition.[12][13][14]
-
Data Processing and Analysis: Process the series of spectra. For each time point, integrate the signals corresponding to the starting materials and products relative to the internal standard.
-
Kinetic Analysis: Plot the concentrations of the species of interest versus time to determine the rate of reaction and the corresponding rate constants.
Visualizing Reaction Parameters and Workflows
The following diagrams, generated using the DOT language, illustrate the key factors influencing primary thiol reactivity and a typical experimental workflow for kinetic analysis.
Caption: Factors influencing primary thiol reactivity.
Caption: General experimental workflow for kinetic studies.
References
- 1. chem.indiana.edu [chem.indiana.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Pentanethiol as a Surface Modifier in Relation to Other Alkanethiols
For researchers, scientists, and drug development professionals, the selection of an appropriate surface modifier is a critical step in tailoring the interfacial properties of materials for specific applications. This guide provides a comprehensive evaluation of 1-Pentanethiol as a surface modifier, presenting a comparative analysis with other common alkanethiols: 1-Hexanethiol, 1-Octanethiol, and 1-Decanethiol. The following sections detail the performance of these molecules in forming self-assembled monolayers (SAMs) on gold surfaces, with a focus on key experimental data.
Performance Comparison of Alkanethiol SAMs
The efficiency and characteristics of a self-assembled monolayer are largely dictated by the molecular structure of the constituent alkanethiol, particularly the length of the alkyl chain. Van der Waals forces between adjacent alkyl chains play a crucial role in the stability and packing density of the monolayer.[1] As the chain length increases, these interactions become stronger, generally leading to more ordered and stable films.
| Performance Metric | This compound (C5) | 1-Hexanethiol (C6) | 1-Octanethiol (C8) | 1-Decanethiol (C10) |
| Surface Coverage | Less Densely Packed | Moderately Packed | Densely Packed | Very Densely Packed |
| Water Contact Angle | ~104° | ~106° | ~110° | ~111° |
| Thermal Stability | Lower | Stable up to 340 K[2] | Higher | Higher |
| Protein Adsorption | Higher | High | Moderate | Lower |
Note: The data presented is compiled from various sources. Direct, side-by-side comparative studies for all these specific alkanethiols under identical conditions are limited. Trends are inferred based on the established relationship between alkyl chain length and SAM properties.
Key Performance Indicators in Detail
Surface Coverage and Molecular Packing
Surface Wettability: Contact Angle Analysis
The hydrophobicity of a surface modified with an alkanethiol SAM is commonly assessed by measuring the water contact angle. A higher contact angle signifies a more hydrophobic surface. For simple, methyl-terminated alkanethiols, the hydrophobicity generally increases with the length of the alkyl chain. This is attributed to the more ordered and densely packed monolayer, which presents a uniform, low-energy surface of methyl groups. While a specific value for this compound is not consistently reported alongside the others, it is expected to be slightly lower than that of 1-Hexanethiol. The trend of increasing contact angle with chain length is well-documented for longer alkanethiols.
Thermal Stability
The thermal stability of a SAM is crucial for applications that involve temperature fluctuations. The strength of the gold-sulfur bond and the cohesive energy from inter-chain van der Waals interactions determine the temperature at which the monolayer desorbs or disorders. Studies on n-hexanethiol SAMs on Au(111) have shown that they remain stable up to 340 K.[2] It is well-established that the thermal stability of alkanethiol SAMs increases with the length of the alkyl chain due to the enhanced van der Waals forces between the chains.[5][6][7] Therefore, it can be inferred that this compound would exhibit a lower thermal stability compared to its longer-chain counterparts.
Protein Adsorption
The interaction of proteins with modified surfaces is a key consideration in biomedical and drug development applications. Generally, hydrophobic surfaces tend to adsorb more proteins than hydrophilic surfaces.[8] For methyl-terminated alkanethiol SAMs, the amount of adsorbed protein tends to be similar regardless of the chain length, especially for longer chains.[9] However, the quality and packing of the monolayer can play a role. Less ordered SAMs formed by shorter alkanethiols like this compound may expose more of the underlying substrate or have more defects, potentially leading to higher protein adsorption compared to the more organized monolayers of longer-chain alkanethiols.[9]
Experimental Methodologies
A standardized approach to the formation and characterization of alkanethiol SAMs is essential for reproducible results. Below are detailed protocols for the key experiments cited in this guide.
Preparation of Self-Assembled Monolayers (SAMs) on Gold
This protocol outlines the general steps for the solution-based self-assembly of alkanethiol monolayers on a gold substrate.[10][11]
Materials:
-
Gold-coated substrates
-
Alkanethiol (this compound, 1-Hexanethiol, 1-Octanethiol, or 1-Decanethiol)
-
Anhydrous ethanol (B145695)
-
Cleaning solution (e.g., Piranha solution: 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care. )
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrates. For example, immerse them in Piranha solution for 10-15 minutes, followed by copious rinsing with deionized water and then ethanol. Dry the substrates under a stream of nitrogen gas.
-
Thiol Solution Preparation: Prepare a 1 mM solution of the desired alkanethiol in anhydrous ethanol.
-
SAM Formation: Immerse the clean, dry gold substrates into the alkanethiol solution. The immersion time can range from several hours to 24 hours to ensure the formation of a well-ordered monolayer.[12] The process should be carried out in a clean environment to avoid contamination.
-
Rinsing: After immersion, remove the substrates from the solution and rinse them thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-modified substrates under a gentle stream of nitrogen gas.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.aip.org [pubs.aip.org]
- 4. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 5. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) | MDPI [mdpi.com]
- 6. if.tugraz.at [if.tugraz.at]
- 7. researchgate.net [researchgate.net]
- 8. Protein adsorption on mixtures of hydroxyl- and methyl-terminated alkanethiols self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Protein Adsorption on Alkanethiolate Self-assembled Monolayers: Nanosc" by Lingyan Liu [ideaexchange.uakron.edu]
- 10. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
Performance Showdown: 1-Pentanethiol-Based Corrosion Inhibitors Versus Industry Stalwarts
A Comparative Guide for Researchers and Drug Development Professionals
In the perpetual battle against metal degradation, corrosion inhibitors are indispensable tools. While industry-standard inhibitors have long been the cornerstone of corrosion mitigation strategies, emerging compounds like 1-Pentanethiol are gaining attention for their potential efficacy. This guide provides an objective comparison of the performance of this compound-based corrosion inhibitors against established industry standards, supported by available experimental data.
At a Glance: Performance Comparison
The following tables summarize the performance of this compound and industry-standard corrosion inhibitors based on data from various studies. It is crucial to note that a direct head-to-head comparison is challenging due to variations in experimental conditions across different research efforts. The data presented here is intended to provide a comparative overview based on available literature.
Table 1: Corrosion Inhibition Performance via Weight Loss Method
| Inhibitor Type | Material | Corrosive Environment | Temperature (°C) | Concentration | Inhibition Efficiency (%) |
| This compound | Mild Steel | 1 M HCl | 25 | 5 mM | Data Not Available |
| Imidazoline-based | Carbon Steel | CO2-saturated 1 wt% NaCl + 500 ppm Acetic Acid | 75 | 300 ppm | 89.9[1] |
| Amine-based | - | - | - | - | Data Varies Widely |
| Phosphate (B84403) Ester-based | Carbon Steel | 3.5% NaCl + 3% O2 + 97% CO2 | 66 | 300 ppm | 92[2] |
Table 2: Performance Data from Electrochemical Impedance Spectroscopy (EIS)
| Inhibitor Type | Material | Corrosive Environment | Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) |
| This compound | - | - | - | Data Not Available | Data Not Available |
| Imidazoline-based | Carbon Steel | CO2-saturated 1 wt% NaCl + 500 ppm Acetic Acid | 300 ppm | 336.5[3] | 70.5[3] |
| Amine-based | - | - | - | Data Varies Widely | Data Varies Widely |
| Phosphate Ester-based | - | - | - | Data Not Available | Data Not Available |
Table 3: Performance Metrics from Potentiodynamic Polarization
| Inhibitor Type | Material | Corrosive Environment | Concentration | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (%) |
| This compound | - | - | - | Data Not Available | Data Not Available |
| Imidazoline-based | Carbon Steel | CO2-saturated 1 wt% NaCl + 500 ppm Acetic Acid | 300 ppm | - | 91.6 (BOL)[1] |
| Amine-based | - | - | - | Data Varies Widely | Data Varies Widely |
| Phosphate Ester-based | - | - | - | Data Not Available | Data Not Available |
Understanding the Mechanisms: A Visual Approach
The following diagrams illustrate the general workflow of corrosion inhibitor testing and the fundamental mechanism by which these inhibitors protect metal surfaces.
In-Depth: Experimental Protocols
The quantitative data presented in this guide are typically derived from one or more of the following standard experimental procedures:
Weight Loss Method
This gravimetric technique provides a direct measure of corrosion rate.
-
Specimen Preparation: Metal coupons (e.g., mild steel) are mechanically polished to a uniform finish, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Exposure: The prepared coupons are immersed in the corrosive solution, with and without the corrosion inhibitor, for a specified duration under controlled temperature and atmospheric conditions.
-
Analysis: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where: K = a constant, W = weight loss, A = area of the coupon, T = exposure time, D = density of the metal.
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where: CR_blank = corrosion rate without inhibitor, CR_inhibitor = corrosion rate with inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides insights into the corrosion mechanism and the properties of the protective film formed by the inhibitor.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl).
-
Measurement: The cell is filled with the corrosive solution (with and without the inhibitor). After the open-circuit potential (OCP) stabilizes, a small amplitude AC signal is applied over a range of frequencies. The impedance of the system is measured at each frequency.
-
Analysis: The resulting data is often plotted as Nyquist and Bode plots. An equivalent electrical circuit model is used to fit the experimental data and extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). A higher Rct value indicates a lower corrosion rate.
-
Calculation: The inhibition efficiency can be calculated from the Rct values:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Where: Rct_inhibitor = charge transfer resistance with inhibitor, Rct_blank = charge transfer resistance without inhibitor.
-
-
Potentiodynamic Polarization
This technique provides information about the anodic and cathodic reactions of the corrosion process and allows for the determination of the corrosion current.
-
Electrochemical Cell: The same three-electrode setup as in EIS is used.
-
Measurement: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP at a slow, constant rate. The resulting current is measured.
-
Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Calculation: The inhibition efficiency is calculated from the Icorr values:
-
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Where: Icorr_blank = corrosion current density without inhibitor, Icorr_inhibitor = corrosion current density with inhibitor.
-
-
Conclusion
While direct comparative data for this compound against industry-standard corrosion inhibitors under identical conditions is limited in the public domain, the available information suggests that thiol-based compounds, in general, exhibit significant potential as effective corrosion inhibitors. The data presented for imidazoline (B1206853) and phosphate ester-based inhibitors highlight the high-performance benchmarks that new inhibitor formulations must meet or exceed.
Further research involving direct comparative studies under standardized conditions is necessary to definitively establish the performance of this compound relative to these industry mainstays. The experimental protocols outlined in this guide provide a framework for conducting such evaluations to generate robust and comparable data for informed decision-making in research and development.
References
Safety Operating Guide
Proper Disposal of 1-Pentanethiol: A Guide for Laboratory Professionals
The safe handling and disposal of 1-Pentanethiol are critical for ensuring laboratory safety and environmental protection. As a thiol, this compound is characterized by an extremely powerful and unpleasant odor, which can be detected at very low concentrations.[1] Adherence to proper disposal protocols is essential to mitigate health risks, prevent environmental contamination, and maintain a safe laboratory environment. This guide provides detailed, step-by-step procedures for the disposal of this compound and associated waste materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to observe the following safety measures. All work involving this compound must be conducted within a certified chemical fume hood to prevent the inhalation of its volatile and malodorous vapors.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical safety goggles, and chemical-resistant nitrile gloves.[1][3]
-
Ventilation: Exclusively handle this compound and its waste in a well-ventilated chemical fume hood.[2]
-
Ignition Sources: this compound is a highly flammable liquid and vapor.[4][5] Ensure that all potential ignition sources, such as heat, sparks, and open flames, are eliminated from the work area.[5][6] Use spark-proof tools and explosion-proof equipment when handling the material.[4][5]
-
Spill Preparedness: Have spill control materials, such as absorbent pads or vermiculite, and a container for hazardous waste readily available.[5][7]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through your institution's Environmental Health & Safety (EH&S) department as hazardous waste.[3][8] Chemical neutralization is a recommended pre-treatment step to reduce the potent odor and decontaminate equipment before final disposal.[9]
1. Disposal of Unused or Waste this compound (Liquid Waste)
Unused or surplus this compound must be disposed of as hazardous chemical waste.[2]
-
Step 1: Containerization: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other associated hazards.[2][3]
-
Step 2: Segregation: Store the waste container segregated from incompatible materials such as strong oxidizing agents.[3][6]
-
Step 3: Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area within a fume hood until it is collected by EH&S personnel.[6][8]
-
Step 4: Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[3][8] Never pour this compound down the drain.[7][8]
2. Decontamination of Glassware and Equipment
All non-disposable items that have come into contact with this compound must be decontaminated to eliminate the pervasive odor.[2][9]
-
Step 1: Prepare a Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a decontamination bath. A 1:1 mixture of commercial bleach (sodium hypochlorite) and water is recommended.[2][10]
-
Step 2: Submerge Equipment: Immediately after use, fully submerge the contaminated glassware and equipment in the bleach bath.[2][10]
-
Step 3: Soak Adequately: Allow the items to soak for a minimum of 14-24 hours.[2][10] This process oxidizes the thiol to a less odorous sulfonic acid.[2][11]
-
Step 4: Rinse Thoroughly: After soaking, remove the items from the bleach bath and rinse them thoroughly with water before proceeding with standard cleaning methods.[10]
3. Disposal of Contaminated Solid Waste
Disposable items contaminated with this compound also require special handling.
-
Step 1: Segregate Waste: Place items such as used gloves, absorbent pads, and paper towels into a heavy-duty plastic bag.[9][12]
-
Step 2: Seal and Label: Securely seal the plastic bag to contain the odor. Place the sealed bag into a designated solid hazardous waste container.[9]
-
Step 3: Arrange for Pickup: Dispose of the container through your institution's hazardous waste program.[9]
Chemical Neutralization Data
For laboratories that perform chemical neutralization of small quantities of thiol waste as a pre-treatment step, the following table provides general quantitative guidelines. This procedure should only be performed by trained personnel in a chemical fume hood. The resulting solution must still be disposed of as hazardous waste.[2]
| Parameter | Guideline | Source(s) |
| Neutralizing Agent | Sodium Hypochlorite (B82951) (Commercial Bleach, ~5.25%) | [1][9] |
| Recommended Ratio | Approximately 7 mL of 5.25% sodium hypochlorite solution will quench 1 mL of thiol. | [2][9] |
| Alternative Ratio | 500 mL of commercial bleach is sufficient for 0.1 mol of thiol. | [11][13] |
| Procedure | Add the thiol dropwise to a stirred bleach solution. | [2][13] |
| Reaction Monitoring | The reaction can be exothermic; cooling may be necessary. | [2] |
| Final Disposal | The resulting neutralized solution is collected and disposed of as hazardous waste. | [2][9] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound and associated waste materials in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. epfl.ch [epfl.ch]
- 12. scribd.com [scribd.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 1-Pentanethiol
Essential Safety and Handling Guide for 1-Pentanethiol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 110-66-7[1][2][3] |
| Molecular Formula | C5H12S[2][4] |
| Molecular Weight | 104.21 g/mol [4] |
| Appearance | Clear, colorless to pale yellow liquid with a strong, unpleasant odor[2][5] |
| Boiling Point | 126 °C (lit.)[6] |
| Melting Point | -76 °C[6] |
| Flash Point | 18 °C / 64.4 °F (closed cup)[4] |
| Density | 0.84 g/mL at 25 °C (lit.)[6] |
| Vapor Density | 3.59 (Air = 1)[7] |
| Vapor Pressure | 27.4 mmHg at 37.7 °C |
| Solubility in Water | Insoluble[5][7] |
Table 2: Occupational Exposure Limits for this compound
| Organization | Limit |
| NIOSH REL | C 0.5 ppm (2.1 mg/m³) [15-minute][5][8] |
| OSHA PEL | None established[5][8] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the most critical lines of defense when handling this compound.
-
Hand Protection : Wear appropriate chemical-resistant gloves, such as nitrile gloves.[2] Always inspect gloves for damage before use and wash hands thoroughly after handling.[2]
-
Eye and Face Protection : Chemical splash goggles are mandatory.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2] Eyewash stations must be readily accessible.[3]
-
Skin and Body Protection : A flame-resistant lab coat or chemical-resistant apron should be worn.[2] Wear appropriate protective clothing to prevent any possibility of skin exposure.[1] Safety showers should be close to the workstation.[3]
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood or with another form of adequate local exhaust ventilation to keep airborne concentrations low.[1][2] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[1][9]
Handling and Storage Protocol
This compound is a highly flammable liquid and vapor that requires careful handling and storage.[3][4]
Handling:
-
Ventilation : Always handle this compound inside a properly functioning chemical fume hood.[2]
-
Ignition Sources : Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[4] Use spark-proof tools and explosion-proof equipment.[3][4]
-
Grounding : Ground and bond containers when transferring material to prevent static electricity discharge.[3][4]
-
Personal Hygiene : Do not eat, drink, or smoke in the work area.[4] Wash hands and any exposed skin thoroughly after handling.[2]
Storage:
-
Container : Store in a tightly closed, properly labeled container.[1][2]
-
Location : Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]
-
Incompatibilities : Keep away from incompatible materials such as strong oxidizing agents, reducing agents, bases, and metals.[3][4]
Spill and Emergency Procedures
Small Spill Response:
-
Evacuate : Immediately evacuate all non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Absorb the spill with an inert, non-combustible material like sand, vermiculite, or earth.[1][4]
-
Collect : Using non-sparking tools, scoop the absorbent material into a suitable, sealed container for hazardous waste disposal.[4][7]
First Aid Measures:
-
Inhalation : Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical aid if irritation develops or persists.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting.[10] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]
Disposal Plan
Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[1]
-
Classification : Determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[1]
-
Containment : Collect waste this compound and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal : Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or into the environment.[10]
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to emergency response.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ICSC 1521 - this compound [inchem.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
